5-Nitro-6-amino-1,10-phenanthroline
Description
Structure
3D Structure
Properties
IUPAC Name |
6-nitro-1,10-phenanthrolin-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N4O2/c13-9-7-3-1-5-14-10(7)11-8(4-2-6-15-11)12(9)16(17)18/h1-6H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPDWWTWQUVUMJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C3C=CC=NC3=C2N=C1)[N+](=O)[O-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20578170 | |
| Record name | 6-Nitro-1,10-phenanthrolin-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20578170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
168646-53-5 | |
| Record name | 6-Nitro-1,10-phenanthrolin-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20578170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Physicochemical properties of 5-Nitro-6-amino-1,10-phenanthroline
An In-Depth Technical Guide to the Physicochemical Properties of 5-Nitro-6-amino-1,10-phenanthroline
Prepared by: Gemini, Senior Application Scientist
Introduction
1,10-Phenanthroline is a heterocyclic organic compound renowned for its rigid, planar structure and its potent ability to act as a bidentate chelating ligand for a vast array of metal ions.[1] This foundational scaffold has given rise to a multitude of derivatives, each tailored with specific functional groups to modulate its electronic, steric, and chemical properties. Among these, this compound (NAF) emerges as a compound of significant interest.
The strategic placement of an electron-withdrawing nitro (-NO2) group and an electron-donating amino (-NH2) group on adjacent positions of the phenanthroline core creates a unique electronic environment. This substitution pattern not only influences the ligand's basicity and coordination behavior but also imparts chromophoric properties that are highly valuable in analytical applications.[2] This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals, offering an in-depth exploration of the synthesis, structural characteristics, and key physicochemical properties of this compound. We will delve into the causality behind its behavior, provide field-proven experimental protocols, and ground all claims in authoritative references.
Molecular and Structural Properties
The fundamental characteristics of a molecule are dictated by its structure. For this compound, these features are pivotal to its function as both a chemical reagent and a building block for more complex systems.
1.1. Core Structure and Formula
-
Chemical Formula: C₁₂H₈N₄O₂
-
Molecular Weight: 240.22 g/mol [3]
-
Systematic Name: 5-Nitro-1,10-phenanthrolin-6-amine
The molecule consists of the tricyclic 1,10-phenanthroline framework with an amino group at the 6-position and a nitro group at the 5-position.
Caption: 2D representation of the NAF molecule.
1.2. Crystal Structure and Molecular Geometry X-ray diffraction studies reveal critical details about the solid-state conformation of this compound.
-
Planarity and Dihedral Angle: The core phenanthroline ring system is largely planar. However, due to steric hindrance, the nitro group is twisted out of this plane, with a reported dihedral angle of 23.75°.
-
Hydrogen Bonding: The molecule's structure is stabilized by both intramolecular and intermolecular hydrogen bonds.
-
Intramolecular: Hydrogen bonds exist between the amino group's hydrogen and an oxygen of the adjacent nitro group (N—H⋯O), as well as between a nearby carbon-hydrogen bond and a nitro oxygen (C—H⋯O).
-
Intermolecular: In the crystal lattice, molecules are linked into chains along the[4] axis via a network of N—H⋯N, C—H⋯N, and C—H⋯O hydrogen bonds. This extensive hydrogen bonding network influences the compound's solubility and thermal properties.
-
Synthesis Pathway
The synthesis of this compound is typically achieved from commercially available 1,10-phenanthroline or its derivatives. A common and logical pathway involves the nitration of a suitable phenanthroline precursor followed by a nucleophilic substitution or reduction step. The synthesis of the precursor, 5-nitro-1,10-phenanthroline, is well-documented and involves the direct nitration of 1,10-phenanthroline using a mixture of fuming nitric acid and concentrated sulfuric acid at elevated temperatures.[5] Subsequent amination would yield the final product.
Caption: Generalized synthetic workflow for NAF.
Core Physicochemical Properties
The utility of NAF in research and development is rooted in its distinct physicochemical properties. These characteristics have been quantified through various analytical techniques.
3.1. Solubility Profile The solubility of NAF is a critical parameter for its application, particularly in designing analytical assays. Experimental observations indicate that NAF has limited solubility in many common organic solvents.
-
Poorly Soluble In: Chloroform, acetone, ethyl acetate, ether, methanol, dichloromethane.[2]
-
Moderately Soluble In: Ethyl alcohol is a suitable medium for complex formation reactions, indicating moderate solubility.[2]
-
Good Solubility In: Dimethyl sulfoxide (DMSO) is reported to be a better solvent, although it may not always be practical for certain applications.[2]
This solubility profile is consistent with its rigid, aromatic structure and the extensive intermolecular hydrogen bonding present in its solid state.
3.2. Acid-Base Properties The basicity of the two nitrogen atoms in the phenanthroline ring is a defining feature of its coordination chemistry. The presence of the nitro and amino groups modulates this basicity.
-
Predicted pKa: The predicted pKa value for this compound is approximately 3.96 .[3]
This value reflects the influence of the electron-withdrawing nitro group, which lowers the basicity of the heterocyclic nitrogens compared to unsubstituted 1,10-phenanthroline.[1] This property is crucial as it dictates the pH range in which the ligand can effectively chelate metal ions. For instance, in highly acidic solutions, protonation of the nitrogen atoms will compete with metal ion coordination.
3.3. Thermal Properties While a specific melting point for this compound is not readily available in the cited literature, the melting point of its direct precursor, 5-nitro-1,10-phenanthroline, is well-established at 202-204 °C .[6][7] It is expected that the addition of the amino group and the potential for different crystal packing due to hydrogen bonding would result in a distinct, likely higher, melting point for the title compound.
3.4. Electrochemical Properties The electrochemical behavior of NAF is of interest for the development of electrochemical sensors. While direct cyclic voltammetry data for the free NAF ligand is sparse, studies on the closely related 5-amino-1,10-phenanthroline (aphen) and its metal complexes provide significant insight. The amino group is electrochemically active and can be irreversibly oxidized at a high positive potential.
-
Oxidative Potential: The oxidative electropolymerization of metal-aphen complexes is initiated by the oxidation of the aphen ligand at approximately +1.35 V (vs. Ag/AgCl).[8]
This indicates that the amino group on the NAF molecule is the primary site for oxidation, a process that can be exploited to immobilize the molecule or its metal complexes onto an electrode surface to create chemically modified electrodes.[9]
Spectroscopic and Analytical Applications
The most well-documented application of NAF is in the field of analytical chemistry, specifically for the spectrophotometric determination of iron(II).
4.1. UV-Visible Spectroscopy and Chelation NAF acts as a powerful chromogenic reagent for Fe(II). The underlying principle is the formation of a highly stable and intensely colored coordination complex.
-
Complex Formation: As a Lewis base, three molecules of NAF stoichiometrically coordinate with one Fe(II) ion (a Lewis acid) to form the tris-complex, [Fe(NAF)₃]²⁺.[2]
-
Molar Ratio: The molar ratio of Fe(II) to NAF in the complex is confirmed to be 1:3 .[10]
-
Absorption Maximum (λmax): The resulting orange-red iron(II) complex exhibits a strong absorbance in the visible region, with a maximum absorption peak at 520 nm .[2][10]
-
Molar Absorptivity (ε): The complex has a high molar absorptivity of 13,900 L mol⁻¹ cm⁻¹ , which contributes to the high sensitivity of the analytical method.[2]
The presence of the nitro (-NO2) chromophore and the amino (-NH2) auxochrome on the phenanthroline ring system enhances the color intensity of the resulting metal complex, making NAF a more sensitive reagent for iron determination compared to unsubstituted 1,10-phenanthroline.[2]
4.2. Data Summary Table
| Property | Value / Description | Reference(s) |
| Molecular Formula | C₁₂H₈N₄O₂ | [11] |
| Molecular Weight | 240.22 g/mol | [3] |
| Predicted pKa | 3.96 | [3] |
| Solubility | Poor in most organic solvents; moderate in ethanol; good in DMSO. | [2] |
| Fe(II) Complex λmax | 520 nm | [2][10] |
| Fe(II):Ligand Ratio | 1:3 | [10] |
| Molar Absorptivity (ε) | 13,900 L mol⁻¹ cm⁻¹ | [2] |
| Key Structural Feature | Dihedral angle of 23.75° between the phenanthroline ring and the nitro group. | [11] |
Experimental Protocol: Spectrophotometric Determination of Iron(II)
The following is a self-validating protocol derived from established methodologies for the quantitative analysis of Fe(II) using NAF. The causality for each step is explained to ensure robust and reproducible results.
5.1. Principle This method relies on the rapid formation of the stable, orange-red [Fe(NAF)₃]²⁺ complex in a buffered acidic medium. The absorbance of this complex at 520 nm is directly proportional to the concentration of Fe(II) in the sample, following the Beer-Lambert law.
5.2. Reagents and Solutions
-
NAF Reagent Solution: Prepare a saturated solution of NAF (approx. 107 µg/mL) in absolute ethanol. Causality: Ethanol is used as it provides sufficient solubility for the ligand while being compatible with aqueous samples.[2]
-
Standard Iron(II) Solution (25 µg/mL): Prepare by diluting a certified 1000 µg/mL Fe(II) stock solution. The working standard should be stabilized with a small amount of a reducing agent like hydroxylamine hydrochloride (e.g., 0.5% H₂NOH·HCl) to prevent oxidation to Fe(III). Causality: The reducing agent ensures that all iron remains in the Fe(II) state, which is the specific oxidation state that reacts with NAF to form the colored complex.[2]
-
Acetate Buffer (pH 4): Prepare by mixing appropriate volumes of 2 M acetic acid and 2 M sodium acetate. Causality: A pH of 3.4-4.5 is optimal for quantitative complex formation. Below this range, the reaction is slow, and above it, Fe(II) may precipitate as hydroxide.[2]
5.3. Workflow
Caption: Workflow for the spectrophotometric determination of Fe(II).
5.4. Step-by-Step Procedure
-
Calibration Standards: Into a series of 10 mL volumetric flasks, pipette aliquots of the 25 µg/mL standard Fe(II) solution to create final concentrations in the range of 0.1 to 4.0 µg/mL. Also prepare a blank flask containing only deionized water.
-
Sample Preparation: Pipette a known volume of the unknown sample into a separate 10 mL volumetric flask.
-
Buffering: To each flask (standards, blank, and unknown), add 2.0 mL of the pH 4 acetate buffer solution and swirl gently.
-
Reagent Addition: Add 5.0 mL of the NAF reagent solution to each flask.
-
Dilution: Dilute each flask to the 10 mL mark with deionized water, cap, and invert several times to mix thoroughly.
-
Incubation: Allow the solutions to stand for 210 minutes at 20°C for the color to develop completely and stabilize. Causality: This specific time and temperature are required to ensure the complexation reaction goes to completion, leading to maximum and stable absorbance readings.[10]
-
Measurement: Using a spectrophotometer, zero the instrument with the reagent blank. Measure the absorbance of each standard and the unknown sample at 520 nm.
-
Quantification: Plot a calibration curve of absorbance versus Fe(II) concentration for the standards. The curve should be linear (correlation coefficient r ≈ 0.9999).[2] Use the linear regression equation to calculate the concentration of Fe(II) in the unknown sample.
Conclusion
This compound is a highly functionalized ligand with a rich set of physicochemical properties. Its unique electronic structure, arising from adjacent nitro and amino substituents, makes it an exceptionally sensitive chromogenic reagent for iron(II) analysis. The detailed understanding of its solubility, pKa, and coordination chemistry, as outlined in this guide, is essential for its effective application. While its primary use has been in analytical chemistry, the presence of a reactive amino group opens avenues for its use in materials science for surface modification and in medicinal chemistry as a scaffold for developing novel therapeutic agents, building upon the known biological activities of other phenanthroline derivatives. Further research to experimentally determine its melting point and detailed electrochemical characteristics would provide a more complete profile of this versatile compound.
References
-
ResearchGate. (n.d.). Cyclic voltammogram of the electropolymerization of 5-amino-1, 10-phenanthroline iron(II). Retrieved from [Link]
-
Szabo, D., et al. (2020). Synthesis and Characterization of 1,10-Phenanthroline-mono-N-oxides. Molecules, 25(18), 4292. Available from: [Link]
-
Stenutz, R. (n.d.). 5-nitro-1,10-phenanthroline. Retrieved from [Link]
-
Brown, K. L., et al. (2020). Cyclic Voltammetric and Spectroelectrochemical Studies of Tris(5-amino-1,10-phenantroline)Iron(II) Polymer Films. International Journal of Electrochemical Science, 15, 10707-10722. Available from: [Link]
-
Senthil Kumar, S. M., et al. (2014). Electrochemical behavior of the 1,10-phenanthroline ligand on a multiwalled carbon nanotube surface and its relevant electrochemistry for selective recognition of copper ion and hydrogen peroxide sensing. Analytical Chemistry, 86(19), 9684-9691. Available from: [Link]
-
Forster, R. J., & O'Kelly, J. P. (2001). Synthesis, characterization and electrochemical polymerization of eight transition-metal complexes of 5-amino-1,10-phenanthroline. Journal of the Chemical Society, Dalton Transactions, (6), 823-829. Available from: [Link]
-
Demirhan, N., & Tuncel Elmali, F. (2003). Spectrophotometric Determination of Iron(II) with this compound. Turkish Journal of Chemistry, 27(3), 315-321. Available from: [Link]
-
Demirhan, N., & Tuncel Elmali, F. (2003). Spectrophotometric determination of iron(II) with 5- nitro-6-amino-1,10-phenanthroline. ResearchGate. Available from: [Link]
-
Neykov, M., et al. (2017). ANTIOXIDANT CAPACITY OF 1,10-PHENANTHROLINE, 5-AMINO-1,10-PHENANTHROLINE AND THEIR Pd-COMPLEXES. Journal of Chemical Technology and Metallurgy, 52(3), 442-447. Available from: [Link]
-
Oosthuizen, D., et al. (2019). 6-Nitro-1,10-phenanthrolin-5-amine. IUCrData, 4(8), x191011. Available from: [Link]
Sources
- 1. info.gfschemicals.com [info.gfschemicals.com]
- 2. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 3. This compound CAS#: 168646-53-5 [m.chemicalbook.com]
- 4. echemi.com [echemi.com]
- 5. 5-Nitro-1,10-phenanthroline CAS#: 4199-88-6 [m.chemicalbook.com]
- 6. 5-Nitro-1,10-phenanthroline = 97 , crystalline 4199-88-6 [sigmaaldrich.com]
- 7. Synthesis, characterization and electrochemical polymerization of eight transition-metal complexes of 5-amino-1,10-phenanthroline - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 8. electrochemsci.org [electrochemsci.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. journal.uctm.edu [journal.uctm.edu]
5-Nitro-6-amino-1,10-phenanthroline solubility in ethanol and water
An In-Depth Technical Guide to the Solubility of 5-Nitro-6-amino-1,10-phenanthroline in Ethanol and Water
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a heterocyclic aromatic compound of significant interest in coordination chemistry and analytical sciences. Its derivatives have been explored for various applications, including as ligands in metal complexes for catalysis and as reagents in spectrophotometric analysis.[1][2][3][4] A fundamental yet critical parameter for the effective application of this compound is its solubility in various solvents. This technical guide provides a comprehensive overview of the solubility of this compound in two common laboratory solvents: ethanol and water. Understanding the principles governing its solubility and the methodologies to quantify it is paramount for researchers in designing experiments, preparing solutions, and interpreting results.
Physicochemical Properties and Their Influence on Solubility
The solubility of a compound is dictated by its molecular structure and the intermolecular forces it can establish with a solvent. The structure of this compound features a large, rigid, and hydrophobic 1,10-phenanthroline backbone. This aromatic system contributes significantly to its nonpolar character.
Attached to this backbone are two functional groups with opposing electronic effects: a nitro group (-NO₂) and an amino group (-NH₂). The nitro group is strongly electron-withdrawing, while the amino group is electron-donating. Both groups are polar and capable of participating in hydrogen bonding, with the amino group acting as a hydrogen bond donor and the nitro group as a hydrogen bond acceptor.
In Water: Water is a highly polar protic solvent that forms an extensive hydrogen-bonding network. For a solute to dissolve in water, it must disrupt this network and form favorable interactions with water molecules. While the nitro and amino groups of this compound can engage in hydrogen bonding with water, the large, nonpolar phenanthroline ring system is hydrophobic. The energetic cost of creating a cavity in the water structure to accommodate this hydrophobic part is significant, leading to an expectation of low aqueous solubility.
In Ethanol: Ethanol (CH₃CH₂OH) is a polar protic solvent, but it is considerably less polar than water. Its structure includes a polar hydroxyl (-OH) group capable of hydrogen bonding and a nonpolar ethyl (-CH₂CH₃) group. This dual character allows ethanol to dissolve a wider range of compounds than water. The nonpolar part of ethanol can interact favorably with the aromatic phenanthroline backbone via van der Waals forces, while the hydroxyl group can form hydrogen bonds with the nitro and amino substituents. Consequently, this compound is expected to exhibit greater solubility in ethanol compared to water.
Reported Solubility Observations
Direct quantitative data on the solubility of this compound is scarce in the literature. However, qualitative descriptions and experimental contexts provide valuable insights. For instance, in the spectrophotometric determination of iron(II), it was noted that the complex formation with this compound (referred to as NAF in the study) was conducted in an ethyl alcohol medium due to its very weak solubility in other solvents like chloroform, acetone, and water.[3][4] The study also mentions the preparation of a saturated solution of the reagent in absolute ethanol at 20°C, further indicating that while it dissolves in ethanol, its solubility is finite.[3][4]
| Solvent | Reported Qualitative Solubility | Underlying Rationale |
| Water | Very weakly soluble / Insoluble | The large hydrophobic phenanthroline backbone dominates, leading to unfavorable interactions with the highly polar water structure. |
| Ethanol | Sparingly to moderately soluble | The combination of a nonpolar alkyl chain and a polar hydroxyl group in ethanol allows for favorable interactions with both the aromatic system and the polar functional groups of the solute. |
Experimental Protocol for Solubility Determination
For researchers requiring precise solubility data, the following experimental protocol outlines a reliable method for its determination. This method is based on the principle of preparing a saturated solution and quantifying the concentration of the dissolved solute.
Objective: To determine the equilibrium solubility of this compound in ethanol and water at a specified temperature.
Materials:
-
This compound (high purity)
-
Absolute ethanol (analytical grade)
-
Deionized water (Type I)
-
Thermostatically controlled shaker or incubator
-
Analytical balance
-
Volumetric flasks
-
Syringe filters (e.g., 0.22 µm PTFE for ethanol, 0.22 µm PVDF for water)
-
UV-Vis spectrophotometer
-
Cuvettes
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to separate vials containing known volumes of ethanol and water. The excess solid should be clearly visible.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25°C).
-
Allow the solutions to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation. This ensures that the dissolution process reaches equilibrium.
-
-
Sample Collection and Filtration:
-
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the collected supernatant through a syringe filter into a clean, dry vial. This step is crucial to remove any undissolved solid particles.
-
-
Quantification by UV-Vis Spectrophotometry:
-
Prepare a series of standard solutions of this compound of known concentrations in the respective solvent.
-
Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λ_max).
-
Generate a calibration curve by plotting absorbance versus concentration.
-
Accurately dilute the filtered saturated solution with the respective solvent to bring its absorbance within the linear range of the calibration curve.
-
Measure the absorbance of the diluted sample.
-
Use the calibration curve to determine the concentration of the diluted sample and then calculate the concentration of the original saturated solution, which represents the solubility.
-
Self-Validation:
-
To ensure equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours). The solubility value should be constant once equilibrium is achieved.
-
The experiment should be performed in triplicate to ensure the reproducibility of the results.
Factors Influencing Solubility: A Conceptual Diagram
The dissolution of this compound is a complex interplay of factors related to the solute, the solvent, and their interactions. The following diagram illustrates these relationships.
Caption: Factors influencing the solubility of this compound.
Conclusion
The solubility of this compound is a critical parameter for its effective use in research and development. Based on its chemical structure and available literature, it exhibits poor solubility in water and better, albeit limited, solubility in ethanol. This behavior is a direct consequence of the interplay between its large hydrophobic aromatic core and its polar, hydrogen-bonding functional groups with the surrounding solvent molecules. For applications requiring precise concentrations, it is imperative for researchers to experimentally determine the solubility under their specific conditions using a robust and validated protocol as outlined in this guide.
References
-
Zeng, L. (1995). The Synthesis and Characterization of Novel 5,6-disubstituted 1,10-phenanthrolines. Eastern Illinois University. [Link]
-
Determining Solubility of Organic Compounds. (n.d.). Retrieved from [Link]
-
Experiment 1: Determination of Solubility Class. (n.d.). Retrieved from [Link]
-
5-Nitro-1,10-phenanthroline. (n.d.). PubChem. Retrieved from [Link]
-
Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). Retrieved from [Link]
-
Solubility of Organic Compounds. (2023). Athabasca University. Retrieved from [Link]
- Halcrow, M. A. (2002). Synthesis and characterization of 5,6-diamino-1,10-phenanthroline substituted anti-dichloroglyoxime and its complexes with cobalt(II), nickel(II), and copper(II). Synthesis and Reactivity in Inorganic and Metal-Organic Chemistry, 32(8), 1361-1372.
-
Synthesis and Characterization of 1,10-Phenanthroline-mono-N-oxides. (2018). National Institutes of Health. Retrieved from [Link]
- Demirhan, N., & Tuncel Elmali, F. (2003). Spectrophotometric Determination of Iron(II) with this compound. Turkish Journal of Chemistry, 27(3), 315-322.
-
Demirhan, N., & Tuncel Elmali, F. (2003). Spectrophotometric determination of iron(II) with 5- nitro-6-amino-1,10-phenanthroline. ResearchGate. Retrieved from [Link]
-
Determination of Iron with 1,10-Phenanthroline. (n.d.). Retrieved from [Link]
Sources
- 1. scholars.eiu.edu [scholars.eiu.edu]
- 2. Synthesis, characterization and electrochemical polymerization of eight transition-metal complexes of 5-amino-1,10-phenanthroline - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 4. researchgate.net [researchgate.net]
Crystal structure of 5-Nitro-6-amino-1,10-phenanthroline
An In-Depth Technical Guide to the Crystal Structure of 5-Nitro-6-amino-1,10-phenanthroline: Synthesis, Structural Analysis, and Implications for Drug Development
Introduction
1,10-phenanthroline and its derivatives represent a cornerstone class of N,N'-bidentate ligands in coordination chemistry. Their rigid, planar aromatic structure allows them to form highly stable complexes with a vast array of transition metals.[1] This inherent stability has made these complexes valuable in fields ranging from catalysis and materials science to analytical chemistry.[1] In recent years, the focus has increasingly shifted towards their biomedical applications, where phenanthroline-based compounds have demonstrated significant potential as anticancer, antibacterial, and antiviral agents.[1][2]
This guide focuses on a particularly significant derivative: this compound. The strategic placement of a strong electron-withdrawing nitro group and an electron-donating amino group on the phenanthroline backbone creates a molecule with unique electronic, steric, and hydrogen-bonding capabilities. These features make it a highly promising building block for the rational design of novel metallodrugs and sophisticated chemosensors.
Understanding the precise three-dimensional arrangement of atoms and the nature of intermolecular forces within the crystal lattice is paramount. This knowledge provides a foundational understanding of the molecule's reactivity, its potential for interacting with biological macromolecules, and the causality behind its function. This technical guide provides a comprehensive analysis of the synthesis, crystal structure, and supramolecular assembly of this compound, offering field-proven insights for researchers in medicinal chemistry and drug development.
Synthesis and Crystallization
The synthesis of this compound is achieved through the amination of its precursor, 5-nitro-1,10-phenanthroline. The protocol described is a self-validating system that has been reliably used to produce high-quality crystalline material suitable for single-crystal X-ray diffraction.[3][4]
Experimental Protocol: Synthesis
This procedure is adapted from the literature method reported by Oosthuizen, U., et al. (2019).[4]
Step 1: Dissolution of Precursor
-
Dissolve 3.49 g (15.5 mmol) of 5-nitro-1,10-phenanthroline in a 100 ml mixture of ethanol/dioxane (3:2 ratio).
-
Heat the mixture to 60°C with stirring until all solids are completely dissolved.
Step 2: Suspension Formation
-
Rapidly cool the solution to 4°C (e.g., in an ice bath) to form a fine suspension. This rapid cooling is crucial for creating a high surface area for the subsequent reaction.
Step 3: Addition of Reagents
-
To the suspension, add 6.84 g (9.84 mmol) of powdered hydroxylamine hydrochloride.
-
Follow this with the dropwise addition of a solution containing 7.27 g (129.5 mmol) of potassium hydroxide (KOH) in 100 ml of methanol. The slow addition of the strong base is essential to control the reaction rate and temperature.
Step 4: Reaction
-
Stir the resulting solution at 4°C for one hour.
-
After the initial hour, heat the reaction mixture to 60°C and maintain this temperature for an additional hour to ensure the reaction proceeds to completion.[4]
Step 5: Precipitation and Isolation
-
Pour the final reaction mixture onto ice. This will cause the product to precipitate out of the solution.
-
The resulting yellow precipitate of this compound is then collected by filtration.
Experimental Protocol: Crystallization
-
Single crystals suitable for X-ray diffraction are obtained by slow evaporation of a solution of the synthesized compound in a suitable solvent system, such as a mixture of ethanol and dioxane.[3]
Caption: Synthesis and crystallization workflow for this compound.
Crystal Structure Analysis
The crystal structure of this compound (C₁₂H₈N₄O₂) was determined by single-crystal X-ray diffraction. The compound crystallizes in the orthorhombic space group Pbca.[4] This section details the key structural parameters that define its molecular geometry and packing.
Crystallographic Data Summary
The fundamental data from the crystallographic analysis provides a fingerprint of the solid-state structure.
| Parameter | Value | Reference |
| Chemical Formula | C₁₂H₈N₄O₂ | [4] |
| Formula Weight | 240.22 g/mol | [4] |
| Crystal System | Orthorhombic | [4] |
| Space Group | Pbca | [4] |
| a (Å) | 14.265 (8) | [4] |
| b (Å) | 8.060 (4) | [4] |
| c (Å) | 17.564 (9) | [4] |
| Z (molecules/unit cell) | 8 | [4] |
| Calculated Density (Mg m⁻³) | 1.58 | [4] |
Molecular Geometry
The core of the molecule is the tricyclic 1,10-phenanthroline ring system, which is nearly planar. The most significant structural feature is the pronounced twist of the nitro group relative to this plane. The dihedral angle between the phenanthroline ring system and the plane of the nitro group is 23.75 (14)°.[3][4] This deviation from co-planarity is a direct consequence of steric hindrance between the oxygen atoms of the nitro group and the adjacent amino group and C-H bond on the phenanthroline ring. This steric clash forces the nitro group to rotate out of the plane to achieve a more energetically favorable conformation.
This non-planar arrangement has profound implications for the molecule's electronic properties. It partially disrupts the π-conjugation between the nitro group and the aromatic system, which in turn influences the ligand's metal-coordinating ability and its potential for intermolecular interactions.
Supramolecular Assembly and Intermolecular Interactions
The crystal packing is not governed by π–π stacking interactions, which are often observed in planar aromatic systems.[4] Instead, the supramolecular architecture is dominated by a robust network of hydrogen bonds. These interactions are critical for the stability of the crystal lattice and provide a blueprint for how the molecule might interact with biological targets.
Intramolecular Hydrogen Bonding
Within a single molecule, two key intramolecular hydrogen bonds are observed.[3][4]
-
An N—H···O bond exists between one of the hydrogen atoms of the amino group and an oxygen atom of the adjacent nitro group.
-
A weaker C—H···O interaction is also present between the hydrogen on C7 and an oxygen of the nitro group.
These interactions contribute to the relative orientation of the amino and nitro groups and enhance the overall conformational rigidity of the molecule.
Intermolecular Hydrogen Bonding
The individual molecules are linked into one-dimensional chains along the crystallographic a-axis through a series of intermolecular hydrogen bonds.[3][5]
-
N—H···N interactions: The second hydrogen of the amino group forms a hydrogen bond with one of the nitrogen atoms of the phenanthroline ring of an adjacent molecule.
-
C—H···N interactions: Aromatic C-H donors on one molecule interact with phenanthroline nitrogen acceptors on a neighboring molecule.
-
C—H···O interactions: Aromatic C-H donors also form hydrogen bonds with the oxygen atoms of the nitro groups on adjacent molecules.
Caption: Hydrogen bonding interactions leading to supramolecular chain formation.
This intricate network of directional interactions creates a stable, repeating pattern, demonstrating how specific functional groups orchestrate the assembly of molecules in the solid state.
Relevance to Drug Development and Medicinal Chemistry
The detailed crystal structure of this compound provides critical insights for its application in drug design, particularly in the development of metal-based therapeutics.
-
Chelation and Complex Stability: The primary function of the molecule is as a bidentate ligand, coordinating to metal ions through its two ring nitrogen atoms (N1 and N10). The electronic properties, modulated by the amino and nitro groups, directly influence the stability and redox potential of the resulting metal complexes. This is a key parameter in designing drugs that can, for instance, participate in redox cycling to generate reactive oxygen species (ROS) within cancer cells.
-
Target Interaction: The functional groups are crucial for biological recognition. The amino group acts as a hydrogen bond donor, while the nitro group and ring nitrogens are effective hydrogen bond acceptors. This specific arrangement of donors and acceptors can facilitate precise docking into the active sites of enzymes or the grooves of DNA, which are common targets for anticancer drugs.
-
Antitumor Potential: The proven antitumor activity of a palladium(II) complex of 5-amino-1,10-phenanthroline underscores the therapeutic potential of this ligand class.[6][7] The complex, [Pd(5-NH₂-phen)₂(NO₃)₂], significantly prolonged the survival time of hamsters with myeloid tumors.[6] The structural data presented here is essential for understanding the stereochemistry of such complexes and for designing second-generation analogues with improved efficacy and reduced toxicity. The antioxidant capacity of this ligand and its palladium complex further highlights its potential in modulating cellular redox environments.[7]
-
Foundation for Structure-Activity Relationships (SAR): This crystal structure serves as a validated, foundational model for computational studies. Researchers can use this high-resolution data to build and validate models for docking simulations, predict the geometries of new metal complexes, and establish robust SAR. By understanding how the defined structure relates to biological activity, scientists can rationally modify the ligand to enhance target affinity and selectivity.
Conclusion
The solid-state structure of this compound is a testament to the elegant interplay of molecular geometry and non-covalent interactions. The analysis reveals a molecule with a sterically-induced twist in its nitro group and a supramolecular architecture dominated by a network of specific intra- and intermolecular hydrogen bonds. This detailed crystallographic knowledge is not merely academic; it provides an indispensable, authoritative foundation for professionals in drug development. It explains the causality behind the molecule's properties as a sophisticated ligand and enables the data-driven design of next-generation metal-based therapeutic agents with precisely tailored functions.
References
-
Representation of the packing of 5-amino-6-nitro-1,10-phenanthroline... - ResearchGate. Available at: [Link]
-
Oosthuizen, U., Schutte-Smith, M., & Visser, H. G. (2019). 6-Nitro-1,10-phenanthrolin-5-amine. IUCrData, 4(8), x191016. Available at: [Link]
-
Demirhan, N., & Tuncel Elmali, F. (2003). Spectrophotometric Determination of Iron(II) with this compound. Turkish Journal of Chemistry, 27(3), 315-321. Available at: [Link]
-
Spectrophotometric Determination of Iron(II) with this compound. (2003). Turkish Journal of Chemistry. Available at: [Link]
-
Spectrophotometric Determination of Iron(II) with this compound - TÜBİTAK Academic Journals. (2003). Available at: [Link]
-
Oosthuizen, U., Schutte-Smith, M., & Visser, H. G. (2019). 6-Nitro-1,10-phenanthrolin-5-amine. ResearchGate. Available at: [Link]
-
Spectrophotometric determination of iron(II) with 5- nitro-6-amino-1,10-phenanthroline. (2003). ResearchGate. Available at: [Link]
-
Exploring the Potential of a New Nickel(II):Phenanthroline Complex with L-isoleucine as an Antitumor Agent: Design, Crystal Structure, Spectroscopic Characterization, and Theoretical Insights. (2024). National Institutes of Health (NIH). Available at: [Link]
-
Spectrophotometric determination of iron(II) with this compound. (2003). Yildiz Technical University Academic Data Management System. Available at: [Link]
-
Synthesis and Characterization of 1,10-Phenanthroline-mono-N-oxides. (2020). National Institutes of Health (NIH). Available at: [Link]
-
THE IMPROVED SYNTHESIS OF 5-NITRO-1, 10-PHENANTHROLINE. (1947). ACS Publications. Available at: [Link]
-
Miteva, M., et al. (2003). Antitumour activity of novel 1,10-phenanthroline and 5-amino-1,10-phenanthroline derivatives. PubMed. Available at: [Link]
-
5-nitro-1,10-phenanthroline. Stenutz. Available at: [Link]
-
The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022). National Institutes of Health (NIH). Available at: [Link]
-
Neykov, M., & Kaloyanov, N. (2017). ANTIOXIDANT CAPACITY OF 1,10-PHENANTHROLINE, 5-AMINO-1,10-PHENANTHROLINE AND THEIR Pd-COMPLEXES. ResearchGate. Available at: [Link]
-
EXPERIMENT 5 Molecular Absorption Spectroscopy: Determination of Iron with 1,10-Phenanthroline. University of Massachusetts Amherst. Available at: [Link]
-
Spectroscopy study of 5-amino-1,10-phenanthroline. (2004). PubMed. Available at: [Link]
-
Iron by 1,10-phenanthroline assay. Royal Society of Chemistry. Available at: [Link]
Sources
- 1. 1,10-phenanthroline: Chemical properties, applications, and future prospects_Chemicalbook [chemicalbook.com]
- 2. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.iucr.org [journals.iucr.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Antitumour activity of novel 1,10-phenanthroline and 5-amino-1,10-phenanthroline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journal.uctm.edu [journal.uctm.edu]
An In-depth Technical Guide to the Electrochemical Behavior of 5-Nitro-6-amino-1,10-phenanthroline
Abstract
This technical guide provides a comprehensive analysis of the electrochemical behavior of 5-Nitro-6-amino-1,10-phenanthroline (NA-Phen). Synthesizing foundational principles of electrochemistry with insights into the unique electronic landscape of the NA-Phen molecule, this document serves as a critical resource for researchers, chemists, and professionals in drug development. We will explore the molecule's synthesis, its distinct redox characteristics stemming from the interplay of the electron-withdrawing nitro group and the electron-donating amino group on the phenanthroline scaffold, and its potential applications in electrochemical sensing and catalysis. This guide is structured to provide not only theoretical understanding but also practical, field-proven insights into the experimental investigation of this versatile molecule.
Introduction: The Dichotomous Nature of this compound
1,10-phenanthroline and its derivatives are a cornerstone in coordination chemistry, renowned for their rigid, planar structure and potent chelating abilities with a wide array of metal ions. The introduction of substituents onto the phenanthroline ring system allows for the fine-tuning of its electronic and, consequently, its electrochemical properties. In this compound, we encounter a fascinating molecule characterized by a significant electronic push-pull effect. The potent electron-withdrawing nitro group (-NO₂) and the electron-donating amino group (-NH₂) at adjacent positions create a unique electronic environment that profoundly influences its redox behavior.
This guide will dissect the electrochemical signature of NA-Phen, which is a composite of the individual redox activities of the nitro group, the amino group, and the phenanthroline core, all modulated by their mutual electronic influence. Understanding this behavior is paramount for harnessing NA-Phen in the development of novel electrochemical sensors, catalysts, and potentially, as a ligand in redox-active therapeutic agents.[1]
Synthesis of this compound
The synthesis of this compound is typically achieved through the amination of 5-nitro-1,10-phenanthroline.[2] The parent compound, 5-nitro-1,10-phenanthroline, can be synthesized by the nitration of 1,10-phenanthroline.[3]
Synthesis Protocol
A literature method for the synthesis of 6-Nitro-1,10-phenanthrolin-5-amine (an alternative nomenclature for the same compound) involves the following steps[2]:
-
Dissolution: 5-nitro-1,10-phenanthroline is dissolved in a mixture of ethanol and dioxane.
-
Heating: The solution is heated to ensure complete dissolution of the starting material.
-
Amination: The amination is carried out, resulting in the formation of the title compound.
It is crucial to control the reaction conditions to ensure selective amination at the 6-position. The final product is typically a yellow precipitate that can be purified by recrystallization.[2]
The Electrochemical Landscape of NA-Phen: A Tale of Two Functional Groups
The electrochemical behavior of NA-Phen is dominated by two primary redox processes: the reduction of the nitro group and the oxidation of the amino group. The phenanthroline ring itself can also undergo reduction at very negative potentials.
The Reductive Pathway: Probing the Nitro Group
The electrochemical reduction of aromatic nitro compounds is a well-studied process that generally proceeds in a stepwise manner. The exact reduction potentials and the stability of intermediates are highly dependent on the pH of the electrolyte solution.[4]
General Mechanism of Nitro Group Reduction:
The reduction of a nitro group to an amino group is a six-electron, six-proton process. The commonly accepted pathway involves the formation of nitroso and hydroxylamine intermediates.[5]
Figure 1: General electrochemical reduction pathway of an aromatic nitro group.
For NA-Phen, the electron-withdrawing nature of the nitro group is expected to lower the electron density of the phenanthroline ring system, making its reduction occur at less negative potentials compared to unsubstituted phenanthroline. The presence of the adjacent electron-donating amino group will likely have a counteracting, though less dominant, effect on the reduction potential of the nitro group.
The Oxidative Pathway: The Role of the Amino Group
The amino group in NA-Phen is susceptible to electrochemical oxidation. The oxidation of aromatic amines typically proceeds via the formation of a radical cation, which can then undergo further reactions, including polymerization.[6] The electropolymerization of 5-amino-1,10-phenanthroline has been reported to occur through the oxidation of the amino group.[7]
The ease of oxidation of the amino group in NA-Phen will be influenced by the electron-withdrawing nitro group, which is expected to make the oxidation occur at more positive potentials compared to 5-amino-1,10-phenanthroline.
Voltammetric Analysis of this compound: A Practical Guide
Cyclic voltammetry (CV) is a powerful technique to investigate the electrochemical behavior of NA-Phen. A typical CV experiment would reveal the reduction peak(s) corresponding to the nitro group and the oxidation peak of the amino group.
Proposed Experimental Protocol for Cyclic Voltammetry
-
Electrode Preparation: A glassy carbon electrode (GCE) is polished with alumina slurry, followed by sonication in deionized water and ethanol to ensure a clean and reproducible surface.
-
Electrolyte Solution: A suitable supporting electrolyte is prepared, for example, 0.1 M phosphate buffer solution (PBS) at a specific pH. The choice of pH is critical as it will significantly affect the redox potentials.
-
Analyte Solution: A stock solution of NA-Phen is prepared in a suitable solvent (e.g., ethanol or DMSO) and then diluted to the desired concentration in the electrolyte solution.
-
Electrochemical Cell Setup: A standard three-electrode cell is used, with the GCE as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl electrode as the reference electrode.
-
Voltammetric Scan: The potential is scanned from an initial potential where no reaction occurs towards negative potentials to observe the reduction of the nitro group, and then the scan direction is reversed to observe any corresponding oxidation peaks. A separate experiment scanning towards positive potentials will reveal the oxidation of the amino group.
Expected Voltammetric Profile
Based on the electrochemical behavior of related compounds, the cyclic voltammogram of NA-Phen is expected to exhibit the following features:
-
Cathodic Scan (Negative Potentials): One or more irreversible reduction peaks corresponding to the multi-step reduction of the nitro group to the amine. The exact potentials will be pH-dependent.
-
Anodic Scan (Positive Potentials): An irreversible oxidation peak corresponding to the oxidation of the amino group.
Table 1: Predicted Redox Behavior of this compound
| Redox Process | Expected Potential Range (vs. Ag/AgCl) | pH Dependence | Reversibility |
| Nitro Group Reduction | -0.4 V to -1.0 V | Highly Dependent | Irreversible |
| Amino Group Oxidation | +0.8 V to +1.2 V | Dependent | Irreversible |
Note: The potential ranges are estimates based on literature values for similar compounds and are subject to variation based on experimental conditions.
Figure 2: Experimental workflow for the cyclic voltammetric analysis of NA-Phen.
Potential Applications in Drug Development and Scientific Research
The unique electrochemical properties of this compound open up a range of potential applications.
-
Electrochemical Sensors: The well-defined redox peaks of NA-Phen can be exploited for the development of electrochemical sensors. For instance, the interaction of NA-Phen with metal ions can lead to shifts in its redox potentials, providing a basis for sensitive and selective metal ion detection.[8]
-
Redox-Active Ligands: As a ligand, NA-Phen can be used to synthesize metal complexes with tunable redox properties.[9] These complexes could find applications in catalysis, where the redox activity of the ligand can participate in the catalytic cycle.
-
Pro-drug Design: The nitro group in NA-Phen can be considered a pro-drug moiety. In hypoxic environments, such as those found in solid tumors, the nitro group can be selectively reduced to a cytotoxic amine, offering a targeted approach to cancer therapy. The electrochemical properties of NA-Phen are crucial for understanding and predicting this bio-reductive activation.
Conclusion: A Molecule of Rich Electrochemical Promise
This compound presents a compelling case study in the electrochemical behavior of multifunctional organic molecules. The interplay of its electron-donating and electron-withdrawing substituents on the robust phenanthroline framework gives rise to a rich and complex redox chemistry. While direct and detailed electrochemical data for NA-Phen remains a subject for further investigation, this guide has provided a comprehensive overview based on the established principles of electrochemistry and the behavior of analogous compounds. The insights provided herein are intended to serve as a foundational resource for researchers and scientists, empowering them to explore and exploit the vast potential of this intriguing molecule in their respective fields.
References
- Neykov, M., & Kaloyanov, N. (2017). ANTIOXIDANT CAPACITY OF 1,10-PHENANTHROLINE, 5-AMINO-1,10-PHENANTHROLINE AND THEIR Pd-COMPLEXES. Journal of Chemical Technology and Metallurgy, 52(5), 777-780.
-
DTIC. (n.d.). Electrochemical Reduction of Nitro-Aromatic Compounds Product Studies and Mathematical Modeling. Retrieved from [Link]
-
ResearchGate. (2022). Cyclic voltammograms of previously investigated NO₂Ph substituted... Retrieved from [Link]
-
ResearchGate. (n.d.). Electrochemical reduction pathway of the nitro group (NO2) to an amino group (NH2)... Retrieved from [Link]
- Abakumova, R. A., Kataeva, O. N., & Budnikova, Y. G. (2016). Studying the Mechanisms of Nitro Compounds Reduction (A-Review).
-
ResearchGate. (n.d.). Absorption spectra for (A) 5-amino-1,10-phenanthroline, (B) Phen-Si,... Retrieved from [Link]
- Controlled Amino-functionalization by Electrochemical Reduction of Bromo and Nitro Azo Benzene Layers Bound to Si(111) Surfaces. (2014). Physical Chemistry Chemical Physics, 16(35), 18843-18851.
- Vos, J. G., & Kelly, J. M. (2016). Electrochemical and DFT study of the reduction of substituted phenanthrolines. Inorganica Chimica Acta, 453, 569-574.
-
ACS Electrochemistry. (2022). Nitro Substrates in Reductive Electrosynthesis: A Review. Retrieved from [Link]
-
MDPI. (2018). Synthesis and Characterization of 1,10-Phenanthroline-mono-N-oxides. Retrieved from [Link]
-
ResearchGate. (2017). ANTIOXIDANT CAPACITY OF 1,10-PHENANTHROLINE, 5-AMINO-1,10-PHENANTHROLINE AND THEIR Pd-COMPLEXES. Retrieved from [Link]
-
ResearchGate. (2019). 6-Nitro-1,10-phenanthrolin-5-amine. Retrieved from [Link]
- Electrochemical Behaviour of Organic Explosive Compounds in Ionic Liquids. (2016). Electrochimica Acta, 211, 843-853.
-
PMC. (2022). 1H-Imidazo[4,5-f][10][11]phenanthroline Derivatives as Promising Ligands for Ir and Ru Complex Compounds for Applications in LECs: Mini-Review. Retrieved from [Link]
-
ResearchGate. (n.d.). The Electrochemistry of Nitro, Nitroso, and Related Compounds. Retrieved from [Link]
-
ResearchGate. (2001). Electrochemical study of nitrostilbene derivatives: Nitro group as a probe of the push-pull effect. Retrieved from [Link]
-
ResearchGate. (n.d.). Electrochemical initiation step involving the 5-amino-1, 10-phenanthroline ligand. Retrieved from [Link]
-
PMC. (2022). Influence of Electronic Modulation of Phenanthroline-Derived Ligands on Separation of Lanthanides and Actinides. Retrieved from [Link]
-
IJRASET. (2018). Electrooxidation and Kinetic Study of p-Nitroaniline in Acidic Solution. Retrieved from [Link]
-
ResearchGate. (2019). Electrochemical Behavior of the 1,10-Phenanthroline Ligand on a Multiwalled Carbon Nanotube Surface and Its Relevant Electrochemistry for Selective Recognition of Copper Ion and Hydrogen Peroxide Sensing. Retrieved from [Link]
-
Semantic Scholar. (2012). 1,10-Phenanthroline Modulated Redox Potentials Explored for Benign Iron Speciation Analysis. Retrieved from [Link]
-
ResearchGate. (n.d.). Representation of the packing of 5-amino-6-nitro-1,10-phenanthroline... Retrieved from [Link]
-
PubMed. (2022). Oxidative damage by 1,10-phenanthroline-5,6-dione and its silver and copper complexes lead to apoptotic-like death in Trichomonas vaginalis. Retrieved from [Link]
-
ResearchGate. (n.d.). Electrochemical and spectroelectrochemical studies of complexes of 1,10-phenanthroline-5,6-dione. Retrieved from [Link]
- Spectrophotometric Determination of Iron(II) with this compound. (2003). Turkish Journal of Chemistry, 27(3), 315-321.
-
ACS Publications. (1947). THE IMPROVED SYNTHESIS OF 5-NITRO-1, 10-PHENANTHROLINE. Retrieved from [Link]
-
TÜBİTAK Academic Journals. (2003). Spectrophotometric Determination of Iron(II) with this compound. Retrieved from [Link]
-
ResearchGate. (2003). Spectrophotometric determination of iron(II) with 5- nitro-6-amino-1,10-phenanthroline. Retrieved from [Link]
- Spectrophotometric Determination of Iron(II) with this compound. (2003). Turkish Journal of Chemistry, 27(3), 315-321.
-
NIH. (2024). The rapid synthesis of 1,10-phenanthroline-5,6-diimine (Phendiimine) and its fascinating photo-stimulated behavior. Retrieved from [Link]
-
ACS Publications. (1949). Reaction of Ferrous and Ferric Iron with 1,10-Phenanthroline. III. The Ferrous Monophenanthroline Complex and the Colorimetric Determination of Phenanthroline. Retrieved from [Link]
Sources
- 1. Influence of Electronic Modulation of Phenanthroline-Derived Ligands on Separation of Lanthanides and Actinides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. ijraset.com [ijraset.com]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
A Technical Guide to Assessing the Thermal Stability of 5-Nitro-6-amino-1,10-phenanthroline
Abstract
This technical guide provides a comprehensive framework for evaluating the thermal stability of 5-Nitro-6-amino-1,10-phenanthroline. Intended for researchers, chemists, and drug development professionals, this document outlines the critical theoretical considerations and detailed experimental protocols necessary for a thorough safety and stability assessment. While specific thermal decomposition data for this compound is not extensively published, this guide establishes a robust methodology based on established techniques for analogous nitro-aromatic and phenanthroline-based compounds. We detail the principles and step-by-step execution of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), explaining the causal relationships behind experimental parameters. The objective is to equip scientists with the necessary tools to characterize thermal behavior, identify potential hazards, and ensure safe handling and processing of this and similar energetic molecules.
Introduction: The Need for Thermal Characterization
This compound is a substituted aromatic heterocycle featuring both a nitro (-NO₂) and an amino (-NH₂) group on the rigid phenanthroline backbone. This unique structure makes it a valuable ligand in coordination chemistry and a potential intermediate in the synthesis of more complex molecules, including those with applications in materials science and pharmaceuticals[1][2][3]. The presence of the nitro group, a well-known energetic functional group, alongside an amino group, raises significant questions about the compound's thermal stability. The decomposition of such molecules can be highly exothermic, posing potential risks of thermal runaway if not properly understood and controlled.
Therefore, a thorough characterization of its thermal properties is not merely an academic exercise but a critical prerequisite for safe handling, storage, and application. This guide provides the scientific rationale and practical protocols to perform this essential analysis.
Theoretical Foundations: Decomposition of Nitro-Aromatic Compounds
The thermal stability of a nitro-aromatic compound is intrinsically linked to the energy of the Carbon-Nitro (C-NO₂) bond. The decomposition process is often initiated by the homolytic cleavage of this bond, generating radical species that can trigger a cascade of exothermic reactions. The presence of an adjacent amino group can further influence the decomposition pathway, potentially participating in intramolecular cyclization or redox reactions upon heating.
Key factors influencing thermal stability include:
-
Molecular Structure : The arrangement of functional groups and the overall steric and electronic environment of the aromatic system.
-
Intermolecular Interactions : Hydrogen bonding and crystal packing forces in the solid state can significantly impact the energy required to initiate decomposition.
-
Heating Rate : Faster heating rates can shift decomposition to higher temperatures.
-
Atmosphere : The presence of oxygen can lead to different, often more complex, decomposition pathways compared to an inert atmosphere like nitrogen or argon.
Experimental Assessment: A Dual-Technique Approach
To obtain a comprehensive thermal profile, a combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is essential.
-
Thermogravimetric Analysis (TGA) : Measures the change in mass of a sample as a function of temperature or time.[4] It provides quantitative information about decomposition temperatures, the presence of residual solvents or water, and the mass of non-volatile residues.
-
Differential Scanning Calorimetry (DSC) : Measures the heat flow into or out of a sample as it is heated, cooled, or held isothermally.[5] It detects both endothermic events (like melting) and exothermic events (like decomposition), providing crucial data on the energy released. For nitro-containing compounds, a significant exotherm is a primary indicator of a hazardous decomposition event.[6][7]
The synergy of these techniques allows for a robust assessment: TGA shows when mass is lost, while DSC shows how much energy is associated with that event.
Causality in Experimental Design
The choice of experimental parameters is critical for obtaining meaningful and reproducible data.
-
Heating Rate (β) : A standard rate of 10 °C/min is often used for initial screening.[8] Slower rates (e.g., 1-5 °C/min) can provide better resolution of overlapping thermal events, while faster rates can simulate rapid heating scenarios.
-
Atmosphere : An inert nitrogen atmosphere is typically used to prevent oxidative side reactions, allowing for the study of the intrinsic thermal decomposition of the molecule itself.
-
Sample Mass : A small sample size (typically 1-5 mg) is used to minimize thermal gradients within the sample and to ensure safety, especially with potentially explosive materials.[9]
-
Crucible Type : Aluminum pans are common for DSC, but for higher temperatures or reactive samples, ceramic or gold-plated pans may be necessary. Open or pierced-lid crucibles are used to allow evolved gases to escape.
Experimental Workflows and Protocols
The following diagram and protocols outline a systematic approach to assessing the thermal stability of this compound.
Caption: Workflow for Thermal Stability Assessment.
Protocol: Thermogravimetric Analysis (TGA)
Objective: To determine the onset temperature of decomposition (Td) and characterize mass loss events.
-
Instrument Calibration: Ensure the instrument's mass and temperature signals are calibrated according to the manufacturer's guidelines.
-
Sample Preparation: Accurately weigh 1-3 mg of dry, finely ground this compound into a TGA crucible (e.g., alumina).
-
Experimental Setup:
-
Place the crucible onto the TGA balance.
-
Set the purge gas to Nitrogen (N₂) at a flow rate of 20-50 mL/min.
-
Equilibrate the furnace at a starting temperature of 30 °C.
-
-
Heating Program: Heat the sample from 30 °C to 600 °C at a constant rate of 10 °C/min.
-
Data Analysis:
-
Plot the mass (%) versus temperature (°C).
-
Determine the onset temperature of decomposition (Td), often defined as the temperature at which 5% weight loss occurs (Td5%).[8]
-
Identify the number of decomposition steps and the percentage of mass lost in each step.
-
Note the temperature of the maximum rate of decomposition from the derivative curve (DTG).
-
Protocol: Differential Scanning Calorimetry (DSC)
Objective: To identify melting phenomena and measure the temperature and enthalpy of exothermic decomposition.
-
Instrument Calibration: Calibrate the instrument's temperature and enthalpy response using a certified indium standard.
-
Sample Preparation: Accurately weigh 1-3 mg of the sample into a vented aluminum DSC pan. Crimp the lid securely. Prepare an empty, sealed pan as a reference.
-
Experimental Setup:
-
Place the sample and reference pans into the DSC cell.
-
Set the purge gas to Nitrogen (N₂) at a flow rate of 20-50 mL/min.
-
Equilibrate the cell at a starting temperature of 30 °C.
-
-
Heating Program: Heat the sample from 30 °C to a temperature just beyond the final decomposition event observed in TGA (e.g., 400 °C), at a rate of 10 °C/min. Safety Note: Do not heat to a higher temperature than necessary to avoid over-pressurizing the cell.
-
Data Analysis:
-
Plot the heat flow (W/g) versus temperature (°C).
-
Identify any endothermic peaks, which may correspond to melting (Tm).
-
Identify the onset temperature of any exothermic peaks, which indicate decomposition (Texo).
-
Integrate the area under the exothermic peak to calculate the enthalpy of decomposition (ΔHd in J/g). A high enthalpy of decomposition (>500 J/g) suggests a significant hazard potential.[7]
-
Data Interpretation and Expected Results
While specific data for this compound is pending experimental determination, we can hypothesize a thermal profile based on related structures. The data below is illustrative.
| Parameter | Symbol | Technique | Expected Value Range | Significance |
| Onset of Decomposition (5% loss) | Td5% | TGA | 200 - 350 °C | Indicates the start of significant thermal instability. |
| Melting Point | Tm | DSC | 150 - 250 °C | Defines the transition from solid to liquid phase. Decomposition may occur before, during, or after melting. |
| Onset of Exotherm | Texo | DSC | 220 - 370 °C | The temperature at which hazardous energy release begins. |
| Enthalpy of Decomposition | ΔHd | DSC | 800 - 2500 J/g | Quantifies the energy released; a critical parameter for assessing thermal hazard severity. |
A typical decomposition profile might show a sharp, single-step weight loss in the TGA curve, corresponding to a strong, sharp exotherm in the DSC curve occurring at a similar temperature. The proximity of the melting point to the decomposition exotherm is a critical safety consideration; a substance that decomposes at or near its melting point can be particularly hazardous.
Safety, Handling, and Hazard Assessment
The combination of an aromatic system with both nitro and amino functional groups classifies this compound as an energetic material. All handling should be performed with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, in a well-ventilated area or fume hood.
-
Avoidance of Ignition Sources : Keep the material away from heat, sparks, open flames, and static discharge.
-
Scale Limitations : Initial characterization and synthesis should be performed on a small scale (milligrams to a few grams).
-
Thermal Hazard Evaluation : The DSC data is paramount. A low onset temperature (Texo) combined with a high enthalpy of decomposition (ΔHd) indicates a high potential for a thermal runaway reaction. This data can be used to calculate further safety parameters like the Time to Maximum Rate (TMR) under adiabatic conditions, which is crucial for process safety and scale-up considerations.
Conclusion
The thermal stability of this compound is a defining characteristic for its safe application and development. This guide provides a robust, scientifically-grounded framework for its evaluation using standard thermal analysis techniques. By systematically applying the TGA and DSC protocols detailed herein, researchers can determine critical safety parameters such as the onset of decomposition and the energy released. This essential data enables informed decisions regarding handling procedures, process conditions, and the overall viability of this compound in further research and development.
References
-
Zeng, L. (1995). The Synthesis and Characterization of Novel 5,6-disubstituted 1,10-phenanthrolines. Eastern Illinois University. [Link]
-
Gao, Y. et al. (2017). Carbazole-based linear conjugated molecules: Structure-property relationships and device properties. ResearchGate. [Link]
-
Steel, P. J., & Varela, F. (2003). Synthesis, characterization and electrochemical polymerization of eight transition-metal complexes of 5-amino-1,10-phenanthroline. Journal of the Chemical Society, Dalton Transactions. [Link]
-
Castellini, E. et al. (2019). Thermogravimetric curves (TGA and DTGA) and mass analysis of the evolved gases. ResearchGate. [Link]
-
Grecu, T. et al. (2017). Investigation of thermal stability of some nitroaromatic derivatives by dsc. ResearchGate. [Link]
-
Li, J. et al. (2022). The thermogravimetric analysis for compounds 1-3. ResearchGate. [Link]
-
Nanding, A. (n.d.). Thermogravimetric Analysis. Community College of Rhode Island. [Link]
-
Canle, M. et al. (2021). Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. ResearchGate. [Link]
-
Kollár, L. et al. (2021). Synthesis and Characterization of 1,10-Phenanthroline-mono-N-oxides. National Center for Biotechnology Information (PMC). [Link]
-
Case, F. H. (1951). The Improved Synthesis of 5-Nitro-1,10-phenanthroline. The Journal of Organic Chemistry. [Link]
-
Demirhan, N., & Elmalı, F. T. (2025). Spectrophotometric determination of iron(II) with this compound. ResearchGate. [Link]
-
Stipa, P. et al. (2021). Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. University of Camerino. [Link]
-
Khan, I. et al. (2020). Thermogravimetric analysis (TGA) curve for the decomposition of [VO(chrys)phenCl]. ResearchGate. [Link]
-
Dale, D. (2006). A comparison of DSC and Radex for the investigation of safety parameters for inhomogeneous systems. IChemE. [Link]
-
Esmaeilpour, M. et al. (2024). The rapid synthesis of 1,10-phenanthroline-5,6-diimine (Phendiimine) and its fascinating photo-stimulated behavior. National Center for Biotechnology Information (PMC). [Link]
-
Demirhan, N., & Elmalı, F. T. (2003). Spectrophotometric Determination of Iron(II) with this compound. TÜBİTAK Academic Journals. [Link]
-
Demirhan, N., & Elmalı, F. T. (2003). Spectrophotometric Determination of Iron(II) with this compound. Semantic Scholar. [Link]
Sources
- 1. scholars.eiu.edu [scholars.eiu.edu]
- 2. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 3. "Spectrophotometric Determination of Iron(II) with 5-Nitro-6-amino-1,10" by NEBAHAT DEMİRHAN and FİKRİYE TUNCEL ELMALI [journals.tubitak.gov.tr]
- 4. etamu.edu [etamu.edu]
- 5. Differential Scanning Calorimetry - Overview | Malvern Panalytical [malvernpanalytical.com]
- 6. researchgate.net [researchgate.net]
- 7. pubblicazioni.unicam.it [pubblicazioni.unicam.it]
- 8. researchgate.net [researchgate.net]
- 9. icheme.org [icheme.org]
5-Nitro-6-amino-1,10-phenanthroline: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of 5-Nitro-6-amino-1,10-phenanthroline, a heterocyclic organic compound of significant interest to researchers, scientists, and drug development professionals. This document covers its chemical identity, synthesis, and key applications, with a focus on its role in coordination chemistry and potential therapeutic uses.
Core Chemical Identity
Chemical Name: this compound
CAS Number: 168646-53-5[1]
Molecular Formula: C₁₂H₈N₄O₂
Molecular Weight: 240.22 g/mol
Synonyms: 6-Nitro-1,10-phenanthrolin-5-amine
While direct commercial suppliers for this compound are not readily found, its precursor, 5-Nitro-1,10-phenanthroline (CAS: 4199-88-6), is widely available from suppliers such as Biosynth, Tokyo Chemical Industry (TCI), and Thermo Scientific Chemicals.[2][3][4][5] Researchers can synthesize the target compound from this precursor.
Synthesis and Characterization
The synthesis of this compound can be achieved from the more common 5-nitro-1,10-phenanthroline. A general approach involves the reduction of the nitro group to an amino group. A published method for a similar compound, 6-Nitro-1,10-phenanthrolin-5-amine, involves dissolving the phenanthroline precursor in a mixture of ethanol and dioxane, followed by a reaction with a reducing agent.[6]
Illustrative Synthesis Pathway:
Caption: Synthesis of this compound.
Characterization:
The identity and purity of synthesized this compound can be confirmed using a suite of analytical techniques:
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons with shifts influenced by the electron-donating amino group and electron-withdrawing nitro group. |
| ¹³C NMR | Distinct signals for the carbon atoms in the phenanthroline backbone, with chemical shifts reflecting the substituent effects. |
| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight (240.22 g/mol ). |
| FT-IR Spectroscopy | Characteristic absorption bands for N-H stretching of the amino group, and symmetric and asymmetric stretching of the nitro group. |
| Elemental Analysis | Experimental percentages of C, H, and N that align with the theoretical values for C₁₂H₈N₄O₂. |
Scientific and Technical Applications
This compound and its derivatives are valuable in several areas of research and development due to their unique electronic and structural properties.
Coordination Chemistry and Metal Ion Detection
As a derivative of 1,10-phenanthroline, this compound is an excellent chelating agent for various metal ions. The presence of both an electron-donating amino group and an electron-withdrawing nitro group can modulate the electronic properties of the resulting metal complexes.
One notable application is in the spectrophotometric determination of iron(II). This compound forms a colored complex with Fe(II), allowing for its quantitative analysis.[7][8] The method is based on the formation of a stable tris(this compound)iron(II) complex.[8]
Experimental Protocol: Spectrophotometric Determination of Iron(II)
-
Preparation of Standard Solutions: Prepare a stock solution of Fe(II) and a solution of this compound in a suitable solvent (e.g., ethanol).
-
Complex Formation: In a series of volumetric flasks, add varying concentrations of the Fe(II) standard solution. Add an excess of the this compound solution to each flask.
-
pH Adjustment: Adjust the pH of the solutions to the optimal range for complex formation (typically acidic).[8]
-
Measurement: Dilute the solutions to the mark and measure the absorbance at the wavelength of maximum absorption for the Fe(II) complex.
-
Calibration Curve: Plot a graph of absorbance versus Fe(II) concentration to create a calibration curve.
-
Sample Analysis: Treat the unknown sample in the same manner and determine its Fe(II) concentration from the calibration curve.
Drug Development and Biological Activity
Phenanthroline derivatives have garnered significant attention in drug development for their potential therapeutic properties, including anticancer and antimicrobial activities.[9] The ability of these compounds to intercalate with DNA and inhibit enzymes makes them promising candidates for new drug discovery.
While specific studies on the biological activity of this compound are limited, research on related compounds provides valuable insights. For instance, palladium(II) complexes of 5-amino-1,10-phenanthroline have demonstrated antitumour activity in animal models.[10] Furthermore, 5-nitro-1,10-phenanthroline has been identified as a lead compound with a dual mechanism of action against Mycobacterium tuberculosis.[11] These findings suggest that this compound could serve as a valuable scaffold for the design of novel therapeutic agents.
Logical Relationship in Drug Discovery:
Caption: Drug discovery workflow for phenanthroline derivatives.
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) for the closely related 5-Nitro-1,10-phenanthroline, which indicates that it can cause skin and eye irritation.[12] Standard laboratory safety practices, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), are essential.
Conclusion
This compound is a versatile compound with significant potential in both analytical chemistry and medicinal research. While its direct commercial availability may be limited, its synthesis from readily available precursors opens up avenues for its exploration. The unique combination of functional groups on the phenanthroline scaffold makes it a compelling candidate for the development of novel metal complexes and therapeutic agents. Further research into the biological activities of this specific compound and its derivatives is warranted.
References
-
ResearchGate. Representation of the packing of 5-amino-6-nitro-1,10-phenanthroline... [Link]
-
Rose Scientific. 5-Nitro-1,10-phenanthroline, 98%. [Link]
-
ACS Publications. THE IMPROVED SYNTHESIS OF 5-NITRO-1, 10-PHENANTHROLINE. [Link]
-
ResearchGate. (PDF) 6-Nitro-1,10-phenanthrolin-5-amine. [Link]
-
PubMed. Dual Mechanism of Action of 5-Nitro-1,10-Phenanthroline against Mycobacterium tuberculosis. [Link]
-
National Institutes of Health. Synthesis and Characterization of 1,10-Phenanthroline-mono-N-oxides. [Link]
-
Turkish Journal of Chemistry. Spectrophotometric Determination of Iron(II) with this compound. [Link]
-
TÜBİTAK Academic Journals. Spectrophotometric Determination of Iron(II) with this compound. [Link]
-
PubMed. Antitumour activity of novel 1,10-phenanthroline and 5-amino-1,10-phenanthroline derivatives. [Link]
Sources
- 1. 168646-53-5|this compound|BLD Pharm [bldpharm.com]
- 2. biosynth.com [biosynth.com]
- 3. 5-Nitro-1,10-phenanthroline | 4199-88-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. 5-Nitro-1,10-phenanthroline, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. A11428.03 [thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. Spectrophotometric Determination of Iron(II) with this compound | Semantic Scholar [semanticscholar.org]
- 8. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 9. 1,10-phenanthroline: Chemical properties, applications, and future prospects_Chemicalbook [chemicalbook.com]
- 10. Antitumour activity of novel 1,10-phenanthroline and 5-amino-1,10-phenanthroline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dual Mechanism of Action of 5-Nitro-1,10-Phenanthroline against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 5-Nitro-1,10-phenanthroline = 97 , crystalline 4199-88-6 [sigmaaldrich.com]
Quantum Chemical Blueprint for 5-Nitro-6-amino-1,10-phenanthroline: A Guide for Drug Discovery
Foreword: Bridging Theory and Therapeutic Potential
In the landscape of modern drug discovery, the intricate dance between molecular structure and biological function is paramount. Among the myriad of scaffolds available to medicinal chemists, nitrogen-containing heterocycles, particularly 1,10-phenanthroline and its derivatives, have emerged as privileged structures.[1][2] Their rigid, planar architecture and potent metal-chelating properties make them ideal candidates for targeting biological macromolecules like DNA and metalloenzymes.[1][3] This technical guide delves into the heart of understanding one such derivative, 5-Nitro-6-amino-1,10-phenanthroline, through the lens of quantum chemical calculations. By elucidating its electronic structure, vibrational properties, and reactivity, we can unlock a deeper understanding of its potential as a therapeutic agent. This document is intended for researchers, computational chemists, and drug development professionals seeking to leverage theoretical chemistry to accelerate the design and development of novel therapeutics.
The Strategic Significance of this compound
The 1,10-phenanthroline core is a well-established pharmacophore with demonstrated anticancer and antibacterial activities.[2] The introduction of substituents at the 5- and 6-positions allows for the fine-tuning of its electronic and steric properties, thereby modulating its biological activity. The presence of an electron-withdrawing nitro group (-NO2) and an electron-donating amino group (-NH2) on the phenanthroline scaffold creates a "push-pull" system. This electronic arrangement is anticipated to significantly influence the molecule's frontier molecular orbitals, dipole moment, and ultimately, its intermolecular interactions with biological targets. Understanding these nuances at a sub-atomic level is where the predictive power of quantum chemical calculations becomes indispensable.
The Computational Gauntlet: A Validated Protocol for In-Silico Characterization
The cornerstone of a reliable computational study is a well-defined and validated methodology. The following protocol is designed to provide a comprehensive quantum chemical characterization of this compound, grounded in established theoretical practices for similar aromatic and heterocyclic systems.
The Rationale Behind Method Selection: Density Functional Theory (DFT)
For a molecule of this size and complexity, Density Functional Theory (DFT) offers an optimal balance between computational cost and accuracy. DFT methods have been successfully employed to study the electronic structure and vibrational properties of various nitroaromatic compounds and phenanthroline derivatives.[4][5] Specifically, the B3LYP hybrid functional, which incorporates a portion of the exact Hartree-Fock exchange, has demonstrated robust performance in predicting molecular geometries, vibrational frequencies, and electronic properties for organic molecules.[6][7]
To ensure the reliability of our calculations, we will employ the 6-311++G(d,p) basis set. This choice is predicated on its ability to provide a flexible description of the electron density, including polarization functions (d,p) on heavy and hydrogen atoms, and diffuse functions (++) to accurately model lone pairs and potential weak intramolecular interactions.
Step-by-Step Computational Workflow
The following workflow outlines the key stages of the quantum chemical calculations for this compound.
Step 1: Geometry Optimization
-
Objective: To determine the most stable three-dimensional conformation of the molecule.
-
Procedure:
-
Construct the initial molecular structure of this compound.
-
Perform a full geometry optimization without any symmetry constraints using the B3LYP functional and the 6-311++G(d,p) basis set.
-
Confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface by performing a frequency calculation. The absence of imaginary frequencies will validate the stationary point as a minimum.
-
Step 2: Vibrational Analysis
-
Objective: To predict the infrared (IR) and Raman spectra of the molecule and assign the vibrational modes.
-
Procedure:
-
Using the optimized geometry from Step 1, perform a frequency calculation at the same level of theory (B3LYP/6-311++G(d,p)).
-
The output will provide the harmonic vibrational frequencies, IR intensities, and Raman activities.
-
Due to the neglect of anharmonicity and the approximate nature of the exchange-correlation functional, the calculated frequencies are often systematically overestimated. Therefore, a scaling factor (typically around 0.96 for B3LYP) is applied to the computed frequencies for better agreement with experimental data.[4]
-
Visualize the normal modes of vibration to aid in the assignment of characteristic peaks in the spectra.
-
Step 3: Electronic Structure Analysis
-
Objective: To investigate the electronic properties of the molecule, including the frontier molecular orbitals (HOMO and LUMO) and the molecular electrostatic potential (MEP).
-
Procedure:
-
From the output of the geometry optimization, analyze the energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
-
The HOMO-LUMO energy gap is a crucial parameter for determining the molecule's chemical reactivity and kinetic stability.[8]
-
Generate the Molecular Electrostatic Potential (MEP) map. The MEP provides a visual representation of the charge distribution around the molecule, highlighting regions of positive (electron-deficient) and negative (electron-rich) potential, which are indicative of sites for electrophilic and nucleophilic attack, respectively.
-
Step 4: UV-Vis Spectral Prediction
-
Objective: To simulate the electronic absorption spectrum and identify the key electronic transitions.
-
Procedure:
-
Employ Time-Dependent Density Functional Theory (TD-DFT) calculations at the B3LYP/6-311++G(d,p) level of theory on the optimized ground-state geometry.
-
The calculation will yield the excitation energies (corresponding to absorption wavelengths) and oscillator strengths (corresponding to absorption intensities).
-
Analyze the major contributions of molecular orbitals to the electronic transitions to understand their nature (e.g., π→π, n→π). This information can be correlated with experimental UV-Vis spectra.[6]
-
Diagram of the Computational Workflow
Caption: A schematic representation of the computational workflow for the quantum chemical characterization of this compound.
Anticipated Results and Their Implications for Drug Design
Based on the proposed computational protocol and literature on similar compounds, we can anticipate the following key findings and their relevance to drug development.
Molecular Geometry
The optimized geometry is expected to be largely planar due to the aromatic nature of the phenanthroline core. However, slight out-of-plane twisting of the nitro and amino groups may be observed. The precise bond lengths and angles will provide a foundational dataset for further studies, such as molecular docking.
| Parameter | Expected Value (Å) | Rationale |
| C-N (amino) | ~1.36 | Shorter than a typical C-N single bond due to resonance with the aromatic ring.[6] |
| C-N (nitro) | ~1.48 | Longer than the C-N amino bond, reflecting the electron-withdrawing nature of the nitro group.[6] |
| N-O (nitro) | ~1.23 | Characteristic of the nitro group. |
Table 1: Anticipated key bond lengths in the optimized structure of this compound.
Vibrational Signatures
The calculated IR and Raman spectra will exhibit characteristic vibrational modes that can be used for the identification and characterization of the molecule.
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Significance |
| N-H stretching (amino) | 3300 - 3500 | Confirms the presence of the amino group. |
| C-H stretching (aromatic) | 3000 - 3100 | Characteristic of the aromatic rings. |
| C=N, C=C stretching | 1400 - 1650 | Vibrations of the phenanthroline core. |
| NO₂ asymmetric stretching | 1500 - 1570 | A strong indicator of the nitro group. |
| NO₂ symmetric stretching | 1300 - 1370 | Another key vibrational mode for the nitro group. |
Table 2: Expected characteristic vibrational frequencies for this compound.
Electronic Landscape and Reactivity
The analysis of the electronic properties will provide profound insights into the molecule's reactivity and potential for intermolecular interactions.
-
HOMO and LUMO: The HOMO is expected to be localized primarily on the amino group and the phenanthroline ring, reflecting the regions of highest electron density and susceptibility to electrophilic attack. Conversely, the LUMO is anticipated to be concentrated on the nitro group and the adjacent ring, indicating the most probable sites for nucleophilic attack. The HOMO-LUMO energy gap will be a key indicator of the molecule's chemical reactivity; a smaller gap suggests higher reactivity.[8]
-
Molecular Electrostatic Potential (MEP): The MEP map will visually corroborate the findings from the HOMO-LUMO analysis. A region of strong negative potential is expected around the oxygen atoms of the nitro group and the nitrogen atoms of the phenanthroline core, making them potential sites for hydrogen bonding or metal coordination. The amino group will exhibit a region of positive potential around the hydrogen atoms and a region of negative potential due to the nitrogen lone pair.
Diagram of Frontier Molecular Orbitals
Caption: Conceptual representation of the HOMO and LUMO distribution and the significance of the energy gap in this compound.
Conclusion and Future Directions
The quantum chemical calculations outlined in this guide provide a robust framework for the in-depth characterization of this compound. The insights gained from this theoretical approach are not merely academic; they have tangible implications for drug development. The detailed understanding of the molecule's electronic and structural properties can guide the rational design of more potent and selective analogues, predict their reactivity, and inform their potential interactions with biological targets. Future work should focus on extending these calculations to model the interaction of this molecule with specific protein binding sites or DNA, employing methods such as molecular docking and quantum mechanics/molecular mechanics (QM/MM) simulations. By integrating computational chemistry with experimental validation, we can accelerate the journey of promising molecules like this compound from the computer screen to the clinic.
References
-
UCHEM. (2025, August 22). 1,10-Phenanthroline Derivatives: Coordination Chemistry, Electronic Structure, and Functional Design. UCHEM. [Link]
-
Al Matarneh, C. M., Amarandi, R. M., Craciun, A. M., Mangalagiu, I. I., Zbancioc, G., & Danac, R. (2020). Design, Synthesis, Molecular Modelling and Anticancer Activities of New Fused Phenanthrolines. Molecules, 25(3), 527. [Link]
-
Frontiers. (n.d.). Design, synthesis, molecular modeling, and bioactivity evaluation of 1,10-phenanthroline and prodigiosin (Ps) derivatives and their Copper(I) complexes against mTOR and HDAC enzymes as highly potent and effective new anticancer therapeutic drugs. Frontiers in Chemistry. [Link]
-
Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. (2009). A theoretical study on the vibrational spectra and thermodynamic properties for the nitro derivatives of phenols. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 74(2), 569-574. [Link]
-
Material Science Research India. (2021). Synthesis, Molecular Structure, HOMO-LUMO, Chemical, Spectroscopic (UV-Vis and IR), Thermochemical Study of Ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate: A DFT Exploration. Material Science Research India, 18(2). [Link]
-
ResearchGate. (2021). Synthesis, Molecular Structure, HOMO-LUMO, Chemical, Spectroscopic (UV-Vis and IR), Thermochemical Study of Ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate: A DFT Exploration. [Link]
-
Salihović, M., Džudžević-Čančar, H., & Veljović, E. (2014). DFT Study and Biological Activity of Some Methylxanthines. Bulletin of the Chemists and Technologists of Bosnia and Herzegovina, 42, 31-36. [Link]
-
Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. (2009). A DFT study of the vibrational spectra of 1-, and 2-nitrotriphenylene. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 74(2), 579-587. [Link]
Sources
- 1. Frontiers | Design, synthesis, molecular modeling, and bioactivity evaluation of 1,10-phenanthroline and prodigiosin (Ps) derivatives and their Copper(I) complexes against mTOR and HDAC enzymes as highly potent and effective new anticancer therapeutic drugs [frontiersin.org]
- 2. Design, Synthesis, Molecular Modelling and Anticancer Activities of New Fused Phenanthrolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. myuchem.com [myuchem.com]
- 4. A theoretical study on the vibrational spectra and thermodynamic properties for the nitro derivatives of phenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A DFT study of the vibrational spectra of 1-, and 2-nitrotriphenylene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, Molecular Structure, HOMO-LUMO, Chemical, Spectroscopic (UV-Vis and IR), Thermochemical Study of Ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate: A DFT Exploration – Material Science Research India [materialsciencejournal.org]
- 7. researchgate.net [researchgate.net]
- 8. hemija.pmf.unsa.ba [hemija.pmf.unsa.ba]
Methodological & Application
Application Note: Spectrophotometric Determination of Ferrous Iron [Fe(II)] Using 5-Nitro-6-amino-1,10-phenanthroline
Abstract
This technical guide provides a comprehensive protocol for the quantitative determination of ferrous iron [Fe(II)] using 5-Nitro-6-amino-1,10-phenanthroline (NAF) as a highly sensitive chromogenic agent. Iron's prevalence in biological, environmental, and pharmaceutical systems necessitates precise and reliable analytical methods. Standard methods often utilize 1,10-phenanthroline, but its substituted derivatives can offer superior analytical performance. This document details a spectrophotometric method based on the formation of a stable, intensely colored tris-complex between Fe(II) and NAF. The protocol outlines optimized reaction conditions, step-by-step procedures for calibration and sample analysis, and a discussion of method validation, including potential interferences. The enhanced sensitivity of NAF, attributed to its electron-withdrawing nitro and electron-donating amino functional groups, makes this method particularly suitable for quantifying low concentrations of iron.
Principle of the Method: Enhanced Chelation and Chromophore Activity
The determination of Fe(II) by this method is based on its reaction with three molecules of the bidentate ligand, this compound (NAF). Fe(II), a Lewis acid, readily accepts electron pairs from the two nitrogen atoms of each NAF molecule (a Lewis base), forming a stable, orange-red coordination complex: tris(this compound)iron(II) , denoted as [Fe(NAF)₃]²⁺ .[1]
The reaction stoichiometry is 1:3 [Fe(II):NAF].[1][2][3]
Causality of Enhanced Sensitivity: The parent compound, 1,10-phenanthroline, forms a well-known colored complex with Fe(II).[4][5] The NAF derivative, however, demonstrates greater sensitivity.[1] This is because the nitro group (-NO₂) acts as a powerful electron-withdrawing group (chromophore), while the amino group (-NH₂) serves as an electron-donating group (auxochrome). This specific substitution pattern on the phenanthroline ring system enhances the molar absorptivity of the resulting iron complex.[1]
The resulting [Fe(NAF)₃]²⁺ complex exhibits a strong absorbance maximum at a wavelength (λmax) of 520 nm, which allows for its selective measurement.[1][2][3][6] The intensity of the color, measured as absorbance, is directly proportional to the concentration of Fe(II) in the sample, in accordance with the Beer-Lambert Law.
To ensure the accurate determination of total iron, any ferric iron [Fe(III)] present in the sample must first be reduced to Fe(II). A reducing agent such as hydroxylamine hydrochloride is employed for this purpose prior to the addition of the NAF reagent.[4][5]
Caption: Chelation of one Fe(II) ion by three NAF ligands.
Analytical Performance and Characteristics
This method provides a reliable and sensitive means for Fe(II) quantification. The key analytical parameters, derived from peer-reviewed literature, are summarized below.
| Parameter | Value | Rationale & Significance |
| Wavelength Maximum (λmax) | 520 nm[1][2][3] | This is the wavelength of peak absorbance, providing maximum sensitivity and minimizing deviations from Beer's Law. |
| Molar Absorptivity (ε) | 13,900 L·mol⁻¹·cm⁻¹[1] | A high molar absorptivity indicates high sensitivity, allowing for the detection of low concentrations of Fe(II). |
| Linear Concentration Range | 0.1 µg/mL to 0.4 µg/mL[1][2][6] | The range over which absorbance is directly proportional to concentration. Samples must be diluted to fall within this range. |
| Optimal pH | 4.0[1] | Ensures rapid and complete complex formation. Higher pH can lead to precipitation of iron hydroxides. |
| Reaction Temperature | 20 °C[1][2][3] | The reaction proceeds quantitatively at room temperature, simplifying the experimental setup. |
| Reaction Time | 210 minutes[1][2][3] | Required time for the color development to reach equilibrium and ensure quantitative results. |
| Stoichiometry (Fe:NAF) | 1:3[1][2][3] | Confirms the formation of the tris-chelate complex, which is fundamental to the method's reproducibility. |
Reagents and Instrumentation
Instrumentation
-
UV-Visible Spectrophotometer: Single or double beam, capable of measurements at 520 nm.
-
Cuvettes: 1 cm path length, glass or quartz.
-
pH Meter: Calibrated with standard buffers.
-
Volumetric Flasks and Pipettes: Grade A, for accurate preparation of standards and samples.
-
Analytical Balance: For precise weighing of primary standards.
-
Water Bath/Thermostat: To maintain a constant temperature of 20°C.[1]
Reagent Preparation
-
Deionized Water: All solutions should be prepared using high-purity, iron-free deionized water.
-
Standard Iron(II) Stock Solution (1000 µg/mL): Accurately weigh 7.022 g of ferrous ammonium sulfate hexahydrate [Fe(NH₄)₂(SO₄)₂·6H₂O]. Dissolve in approximately 500 mL of deionized water in a 1 L volumetric flask. Add 2 mL of concentrated sulfuric acid (H₂SO₄) to prevent hydrolysis and oxidation of Fe(II), then dilute to the mark with deionized water.[1] This solution is stable but should be stored in a dark, cool place.
-
Working Iron(II) Standard (e.g., 10 µg/mL): Prepare daily by diluting the stock solution. For example, pipette 1 mL of the 1000 µg/mL stock solution into a 100 mL volumetric flask and dilute to the mark with deionized water.
-
This compound (NAF) Solution: The synthesis of NAF can be performed as described in the literature.[1] Prepare a solution of NAF in 95-100% ethanol. The concentration should be in excess of the highest iron standard. A typical concentration used is 107 µg/mL.[1][3]
-
Hydroxylamine Hydrochloride Solution (10% w/v): Dissolve 10 g of hydroxylamine hydrochloride (NH₂OH·HCl) in 100 mL of deionized water. This solution is used to reduce Fe(III) to Fe(II).[5]
-
Buffer Solution (pH 4): Prepare a standard acetate buffer by mixing appropriate volumes of acetic acid and sodium acetate solutions to achieve and maintain a stable pH of 4.
Detailed Experimental Protocol
The following protocol is divided into three essential stages: preparing a calibration curve, analyzing the unknown sample, and processing the data.
Caption: Overall workflow for Fe(II) determination.
Part A: Generation of the Calibration Curve
A calibration curve is essential for validating the method's linearity and for calculating the concentration of unknown samples.
-
Prepare Standards: Into a series of 25 mL (or other suitable volume) volumetric flasks, pipette aliquots of the working iron standard (e.g., 10 µg/mL) to create final concentrations spanning the linear range (e.g., 0.1, 0.2, 0.3, 0.4 µg/mL).
-
Prepare Blank: In a separate volumetric flask, add only deionized water and all reagents to serve as the reagent blank. This is critical for correcting for any absorbance from the reagents themselves.
-
Reduction Step (if necessary for consistency): To each flask (including the blank), add 1 mL of the 10% hydroxylamine hydrochloride solution to ensure all iron is in the Fe(II) state.
-
pH Adjustment: Add the pH 4 buffer solution to each flask and mix. Verify the pH is approximately 4.
-
Color Development: Add a sufficient excess of the NAF reagent solution to each flask (e.g., 5 mL of a 107 µg/mL solution was found to be optimal for a 2.5 µg/mL iron solution).[1][3] The amount should be consistent across all standards and the blank.
-
Incubation: Dilute each flask to the final volume with deionized water, mix thoroughly, and place in a water bath at 20°C for 210 minutes to allow for complete color development.[1][2]
-
Spectrophotometric Measurement: Set the spectrophotometer to 520 nm. Use the reagent blank to zero the instrument. Measure the absorbance of each standard.
-
Plotting: Construct a calibration curve by plotting the absorbance (y-axis) versus the concentration of Fe(II) in µg/mL (x-axis). Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.999 is considered excellent.[1]
Part B: Analysis of an Unknown Sample
-
Sample Preparation: Prepare the sample by dissolving it in an appropriate solvent. If the sample contains suspended solids, it may require acid digestion followed by filtration. The final sample should be a clear solution. An initial dilution may be necessary if the iron concentration is expected to be high.
-
Analysis: Transfer a precise aliquot of the sample solution into a 25 mL volumetric flask.
-
Follow Protocol: Repeat steps 3 through 7 from Part A for the unknown sample. It is crucial that the sample is treated with the exact same reagents and subjected to the same conditions as the standards.
-
Measurement: Measure the absorbance of the prepared sample solution at 520 nm.
Part C: Calculation of Fe(II) Concentration
Using the linear regression equation obtained from the calibration curve (y = mx + c), where 'y' is absorbance and 'x' is concentration:
Concentration (µg/mL) = (Sample Absorbance - y-intercept) / slope
Remember to account for any dilution factors used during sample preparation to determine the concentration in the original, undiluted sample.
Management of Interferences
While this method is sensitive, the presence of other metal ions that can also form complexes with phenanthroline derivatives can be a source of interference.[4] The selectivity of NAF for Fe(II) has been investigated, and tolerance limits for several common cations have been established.
| Interfering Ion | Tolerance Limit (µg/mL)[1] |
| Nickel(II) | 2.90 |
| Cobalt(II) | 5.70 |
| Copper(II) | 4.40 |
| Zinc(II) | 3.10 |
| Manganese(II) | 4.50 |
| Aluminum(III) | 0.40 |
| Magnesium(II) | 2.43 |
Expert Insight: The interference from other ions can often be minimized by carefully controlling the pH, as the stability of metal-phenanthroline complexes is highly pH-dependent.[1] If high concentrations of interfering ions are unavoidable, alternative analytical techniques or the use of masking agents may be required. However, for many applications, the selectivity of this method is sufficient.
Conclusion
The spectrophotometric determination of Fe(II) using this compound offers a simple, highly sensitive, and accurate analytical method. The superior molar absorptivity of the [Fe(NAF)₃]²⁺ complex makes it an excellent choice for quantifying trace levels of iron in various matrices. By adhering to the optimized conditions of pH, temperature, and reaction time, and by properly preparing a calibration curve and managing potential interferences, researchers can achieve reliable and reproducible results. This application note provides the foundational protocol for the successful implementation of this advanced colorimetric technique.
References
-
Demirhan, N., & Tuncel Elmali, F. (2003). Spectrophotometric Determination of Iron(II) with this compound. Turkish Journal of Chemistry, 27, 315-321. Available at: [Link]
-
Demirhan, N., & Tuncel Elmali, F. (2003). Spectrophotometric determination of iron(II) with this compound. Chemical and Pharmaceutical Bulletin, 51(9), 1104-1107. Available at: [Link]
-
Rahman, K. M., Biswas, B., Neger, T., Sharmin, N., & Rahman, L. (2021). Method validation on iron determination by spectrophotometric method in aqueous medium. Journal of Scientific Research, 13(2), 521-534. Available at: [Link]
-
TÜBİTAK Academic Journals. (2003). Spectrophotometric Determination of Iron(II) with this compound. Available at: [Link]
-
ResearchGate. (2003). (PDF) Spectrophotometric determination of iron(II) with this compound. Available at: [Link]
-
Tripathi, A. D., Gupta, K. A., & Malik, S. (2019). Iron Determination by Colorimetric Method Using O-Phenanthroline. Bulletin of Pure & Applied Sciences-Chemistry, 38(2), 126-131. Available at: [Link]
-
American Public Health Association. (n.d.). Standard Methods: 3500-Fe B: Iron by Phenanthroline. Available at: [Link]
-
Purdue University. (n.d.). DETERMINATION OF IRON WITH 1,10 -PHENANTHROLINE: A SPECTROPHOTOMETRIC ANALYSIS. Available at: [Link]
Sources
- 1. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 2. "Spectrophotometric Determination of Iron(II) with 5-Nitro-6-amino-1,10" by NEBAHAT DEMİRHAN and FİKRİYE TUNCEL ELMALI [journals.tubitak.gov.tr]
- 3. researchgate.net [researchgate.net]
- 4. NEMI Method Summary - 3500-Fe B [nemi.gov]
- 5. chem321labspring11.pbworks.com [chem321labspring11.pbworks.com]
- 6. avesis.yildiz.edu.tr [avesis.yildiz.edu.tr]
Application Note: High-Sensitivity Spectrophotometric Analysis of Iron Using 5-Nitro-6-amino-1,10-phenanthroline
Abstract
This technical guide provides a comprehensive protocol for the quantitative determination of iron in various sample matrices using 5-Nitro-6-amino-1,10-phenanthroline (NAF) as a chromogenic agent. This method offers high sensitivity and is suitable for analyzing low concentrations of iron. The protocol herein is designed to be a self-validating system, with detailed explanations for each step to ensure methodological robustness and reproducibility. We will cover the underlying chemical principles, reagent preparation, sample processing for pharmaceutical and biological matrices, the analytical procedure, and data interpretation.
Introduction: The Significance of Precise Iron Quantification
Iron is a critical transition metal in nearly all forms of life, playing a pivotal role in oxygen transport, DNA synthesis, and cellular respiration. However, both iron deficiency and overload are associated with numerous pathological conditions. Therefore, the accurate and sensitive quantification of iron is of paramount importance in biomedical research, drug development, and environmental monitoring. While techniques like atomic absorption spectroscopy offer high precision, spectrophotometric methods provide a more accessible, cost-effective, and straightforward alternative for many applications.
The use of 1,10-phenanthroline and its derivatives for iron determination is a well-established colorimetric method[1]. These compounds form stable, intensely colored complexes with the ferrous ion (Fe²⁺). This compound (NAF) is a substituted phenanthroline that forms a stable, orange-red complex with Fe²⁺, exhibiting a maximum absorbance at approximately 520 nm[2][3]. The presence of the electron-withdrawing nitro group and the electron-donating amino group on the phenanthroline ring system enhances the molar absorptivity of the resulting iron complex, thereby increasing the sensitivity of the assay compared to unsubstituted 1,10-phenanthroline[4][5].
This application note details a robust protocol for iron analysis using NAF, optimized for accuracy and reliability.
Principle of the Method
The spectrophotometric determination of iron using NAF involves a three-step process, which is crucial for ensuring that the entire iron content of the sample is measured accurately.
Step 1: Reduction of Ferric Iron (Fe³⁺) to Ferrous Iron (Fe²⁺) The NAF reagent specifically forms a colored complex with the ferrous (Fe²⁺) form of iron. Since samples may contain a mixture of both ferrous and ferric (Fe³⁺) iron, a reducing agent is necessary to convert all Fe³⁺ to Fe²⁺ prior to the addition of the chromogen. Hydroxylamine hydrochloride (NH₂OH·HCl) is a commonly used and effective reducing agent for this purpose[1][6].
Step 2: Complex Formation In an acidic medium (optimally at pH 4), three molecules of this compound chelate a single ferrous ion. This reaction results in the formation of a stable, intensely colored tris(this compound)iron(II) complex, [Fe(NAF)₃]²⁺[2][3]. The intensity of the resulting orange-red color is directly proportional to the concentration of iron in the sample.
Step 3: Spectrophotometric Quantification The absorbance of the [Fe(NAF)₃]²⁺ complex is measured at its wavelength of maximum absorbance (λmax), which is 520 nm[2]. By comparing the absorbance of the unknown sample to a calibration curve generated from a series of standards with known iron concentrations, the concentration of iron in the original sample can be accurately determined, in accordance with the Beer-Lambert law.
Chemical Reaction Pathway
Caption: The three-stage process for iron determination using NAF.
Materials and Reagents
Equipment
-
UV-Visible Spectrophotometer
-
Calibrated pH meter
-
Analytical balance
-
Volumetric flasks (Class A: 10 mL, 100 mL, 1000 mL)
-
Pipettes (Class A)
-
Heating block or water bath
-
Fume hood
-
Centrifuge (for biological samples)
-
Mortar and pestle (for pharmaceutical tablets)
Chemicals
-
This compound (NAF)
-
Ferrous Ammonium Sulfate Hexahydrate (Fe(NH₄)₂(SO₄)₂·6H₂O), analytical grade
-
Hydroxylamine Hydrochloride (NH₂OH·HCl)
-
Absolute Ethanol
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Acetic Acid (glacial)
-
Sodium Acetate (anhydrous)
-
Nitric Acid (concentrated, for digestion)
-
Perchloric Acid (for digestion)
-
Deionized water (reagent grade)
Preparation of Solutions
Causality: The accuracy of the final result is critically dependent on the precise preparation of the standard and reagent solutions. Use of Class A volumetric glassware is mandatory.
-
Iron Stock Solution (1000 µg/mL): Accurately weigh 7.02 g of Ferrous Ammonium Sulfate Hexahydrate. Dissolve in a 1000 mL volumetric flask with approximately 500 mL of deionized water containing 2 mL of concentrated H₂SO₄. The acid is added to prevent the hydrolysis and subsequent precipitation of iron salts. Dilute to the mark with deionized water and mix thoroughly. This solution is stable for several months when stored at 4°C.
-
Iron Working Standard (25 µg/mL): Prepare this solution fresh daily. Pipette 2.5 mL of the 1000 µg/mL iron stock solution into a 100 mL volumetric flask. Add 0.5 g of hydroxylamine hydrochloride to ensure any oxidized iron is reduced. Dilute to the mark with deionized water and mix well[7].
-
This compound (NAF) Reagent (107 µg/mL): Prepare a saturated solution by dissolving an excess of NAF in absolute ethanol at 20°C. This specific concentration was found to be optimal for the reaction[2][3]. The reagent should be stored in an amber bottle to protect it from light.
-
Acetate Buffer (pH 4.0): Prepare a 2 M solution of acetic acid and a 2 M solution of sodium acetate. Mix these solutions, monitoring with a calibrated pH meter, until a stable pH of 4.0 is achieved. The buffer is essential to maintain the optimal pH for the complexation reaction, as the reaction rate is significantly slower outside the pH range of 3.4-4.5[7].
-
Hydroxylamine Hydrochloride Solution (10% w/v): Dissolve 10 g of NH₂OH·HCl in 100 mL of deionized water. This solution is used for the reduction of Fe³⁺ in the sample preparation steps.
Experimental Protocols
Sample Preparation
The goal of sample preparation is to liberate all iron from the sample matrix and ensure it is in a soluble form. The chosen method will depend on the sample type.
Protocol 5.1.1: Pharmaceutical Tablets
This protocol is adapted for solid dosage forms containing iron salts[8][9].
-
Weigh and finely grind a representative number of tablets (e.g., 20) to obtain a homogenous powder.
-
Accurately weigh a portion of the powder equivalent to a single tablet into a 100 mL beaker.
-
Digestion: In a fume hood, add 30 mL of 6 M HCl and gently boil for 15 minutes to dissolve the iron salts and begin the breakdown of the matrix[10].
-
For more complex matrices, a stronger digestion with 5 mL of concentrated nitric acid can be performed by heating at 135-140°C for 2-3 hours[8].
-
After digestion, allow the solution to cool. Filter it through an acid-washed filter paper directly into a 100 mL volumetric flask.
-
Rinse the beaker and filter paper with several small portions of deionized water, collecting the washings in the volumetric flask to ensure quantitative transfer.
-
Dilute the solution to the 100 mL mark with deionized water and mix thoroughly. This is the "Sample Stock Solution".
-
Further dilution may be necessary to bring the iron concentration into the linear range of the assay.
Protocol 5.1.2: Biological Tissues (Wet Ashing Method)
This protocol is a general procedure for organic matrices like tissue homogenates[11].
-
Accurately weigh approximately 100-500 mg of the tissue sample into a digestion tube.
-
Digestion: In a fume hood, add a mixture of concentrated nitric acid and perchloric acid (typically in a 4:1 ratio).
-
Heat the sample gently at first, then increase the temperature to allow for complete digestion. The solution should become clear and colorless.
-
After cooling, quantitatively transfer the digested sample to a 50 mL or 100 mL volumetric flask.
-
Dilute to the mark with deionized water. This is the "Sample Stock Solution".
Preparation of Calibration Standards
-
Label a series of 10 mL volumetric flasks as "Blank", "S1", "S2", "S3", "S4", and "S5".
-
Using the 25 µg/mL Iron Working Standard, pipette the volumes indicated in the table below into the corresponding flasks.
-
The blank contains all reagents except for the iron standard. This is crucial to correct for any absorbance from the reagents themselves.
| Flask Label | Volume of 25 µg/mL Fe Standard (mL) | Final Fe Concentration (µg/mL) |
| Blank | 0 | 0 |
| S1 | 0.4 | 1.0 |
| S2 | 0.8 | 2.0 |
| S3 | 1.0 | 2.5 |
| S4 | 1.4 | 3.5 |
| S5 | 1.6 | 4.0 |
Note: The final concentrations are within the validated linear range of the assay (1.0 - 4.0 µg/mL in the final 10 mL volume)[2][3].
Assay Procedure
-
Pipette an appropriate aliquot of your diluted "Sample Stock Solution" into a 10 mL volumetric flask labeled "Unknown". The aliquot size should be chosen so that the final iron concentration falls within the range of the calibration standards.
-
To each flask (Blank, S1-S5, and Unknown), add the following reagents in the specified order:
-
2 mL of pH 4.0 Acetate Buffer.
-
5 mL of the 107 µg/mL NAF Reagent[7].
-
-
Dilute each flask to the 10 mL mark with deionized water.
-
Stopper the flasks, mix thoroughly by inversion, and allow them to stand at 20°C for 210 minutes. This extended incubation time is required for the full, quantitative development of the color[2][3].
-
Set the spectrophotometer to a wavelength of 520 nm.
-
Use the "Blank" solution to zero the absorbance of the spectrophotometer.
-
Measure and record the absorbance of each standard (S1-S5) and the "Unknown" sample.
Assay Workflow Diagram
Caption: Step-by-step workflow for the NAF iron analysis.
Data Analysis and Interpretation
-
Construct the Calibration Curve: Plot the absorbance values of the standards (S1-S5) on the y-axis against their corresponding final iron concentrations (in µg/mL) on the x-axis.
-
Perform Linear Regression: The resulting plot should be linear. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value of >0.99 is indicative of a good linear fit.
-
Calculate Sample Concentration: Use the equation of the line to calculate the iron concentration in your "Unknown" flask.
-
Concentration (µg/mL) = (Absorbance of Unknown - y-intercept) / slope
-
-
Account for Dilution: To find the concentration in the original sample, you must account for all dilution steps performed during sample preparation.
-
Original Conc. = Conc. in flask × (Volume of Sample Stock / Aliquot of Sample Stock) × (Volume of Digestion / Weight of Sample)
-
Method Validation and Performance
A trustworthy protocol must be a self-validating system. The performance characteristics of this method have been established in the literature.
| Parameter | Typical Value | Rationale and Comments |
| λmax | 520 nm | Wavelength of maximum absorbance for the [Fe(NAF)₃]²⁺ complex, ensuring maximum sensitivity[2]. |
| Linear Range | 0.1 - 0.4 µg/mL (or 1.0 - 4.0 µg/mL in final volume) | The concentration range over which absorbance is directly proportional to concentration. Samples must be diluted to fall within this range[2][3]. |
| Molar Ratio | 1:3 (Fe²⁺:NAF) | Stoichiometry of the complex, confirmed by Job's method of continuous variation[2]. |
| Optimal pH | 3.4 - 4.5 (buffered at 4.0) | Critical for quantitative and rapid complex formation. Outside this range, the reaction is significantly slower[7]. |
| Reaction Time | 210 minutes at 20°C | Required for complete color development. The developed color is stable for at least 1.5 hours after this incubation[2]. |
| Detection Limit | 0.1 µg/mL | The lowest concentration of iron that can be reliably detected with this method[3]. |
| Interferences | Co(II), Ni(II), Cu(II) interfere severely. | These metal ions can also form colored complexes with phenanthroline derivatives. Their interference can be minimized by adjusting pH[2]. |
Troubleshooting
| Issue | Possible Cause(s) | Solution(s) |
| Low or No Color Development | Incorrect pH; Insufficient reducing agent (all Fe³⁺ not converted); Reagent degradation. | Verify buffer pH; Prepare fresh hydroxylamine solution; Ensure NAF reagent has been stored properly away from light. |
| Precipitate Formation | pH is too high, causing precipitation of iron hydroxides; Insufficient NAF reagent. | Check buffer pH; Ensure the correct volume of NAF reagent was added. A precipitate forms if less than 1 mL of 107 µg/mL NAF is used[2]. |
| Non-linear Calibration Curve | Standards prepared incorrectly; Concentrations are outside the linear range. | Prepare fresh standards using calibrated pipettes and Class A flasks; Ensure sample concentrations are within the 0.1-0.4 µg/mL range. |
| High Blank Absorbance | Contaminated reagents or glassware. | Use high-purity, reagent-grade water; Ensure all glassware is thoroughly cleaned, acid-washed, and rinsed. |
Conclusion
The spectrophotometric method using this compound provides a sensitive, reliable, and accessible means for quantifying iron. By carefully controlling the experimental parameters, particularly pH, reagent concentrations, and incubation time, researchers can achieve accurate and reproducible results. The detailed protocols and validation parameters provided in this application note serve as a robust foundation for the implementation of this method in diverse research and development settings.
References
-
Persee Analytics, Inc. (2023). Determination of iron in pharmaceutical preparations by visible spectrophotometry.
-
Tripathi, A. D., et al. Iron Determination by Colorimetric Method Using O-Phenanthroline. Bulletin of Pure and Applied Sciences.
-
Kotočová, A. (1980). Substituent and solvent effects on the electrochemical properties of some iron(II) complexes with 1,10-phenanthroline. Chemical Papers, 34(2), 165-171.
- Bolger, et al. (Referenced in Oosthuizen et al., 2019). Synthesis of 6-Nitro-1,10-phenanthrolin-5-amine.
-
Basavaiah, K., & Chandrashekar, U. (2006). Spectrophotometric Quantification of Iron in Different Pharmaceuticals. Journal of the Nepal Chemical Society, 21, 82-87.
-
Szewczyk, M., et al. (2021). Photometric Determination of Iron in Pharmaceutical Formulations Using Double-Beam Direct Injection Flow Detector. Molecules, 26(15), 4475.
-
Truman State University. (2017). Spectrophotometric Determination of Iron.
- van Staden, R. L., et al. (2016). Electrochemical and DFT study of the reduction of substituted phenanthrolines. Electrochimica Acta, 222, 1637-1646.
-
Kotočová, A. Substituent and solvent effects on the electrochemical properties of some iron(II) complexes with 1,10-phenanthroline. Chemical Papers.
-
GFS Chemicals. 1,10-Phenanthroline and its Derivatives.
-
Pangan, A. L. (2018). Spectrophotometric Determination of Iron in Vitamin Tablets. ResearchGate.
-
Demİrhan, N., & Tuncel Elmalİ, F. (2003). Spectrophotometric Determination of Iron(II) with this compound. Turkish Journal of Chemistry, 27(3), 315-321.
-
Demİrhan, N., & Tuncel Elmalİ, F. (2001). Effect of pH depend on time to absorbance of NAF-iron(II) complex.... ResearchGate.
-
Demİrhan, N., & Tuncel Elmalİ, F. (2001). Spectrophotometric determination of iron(II) with this compound. ResearchGate.
-
Lewis, R. J., et al. (2022). Influence of Electronic Modulation of Phenanthroline-Derived Ligands on Separation of Lanthanides and Actinides. Molecules, 27(6), 1804.
-
Unah, F. I., et al. (1974). Spectrophotometric determination of iron(II) with 1,10-phenanthroline in the presence of large amounts of iron(III). Talanta, 21(4), 314-8.
- Srinivasan, M., et al. (2012). Estimation of Iron in Biological Samples by Atomic Absorption Spectroscopy. Asian Journal of Chemistry, 24(4), 1689-1692.
-
University of Wisconsin-Madison. SPECTROPHOTOMETRIC DETERMINATION OF IRON.
-
GFS Chemicals. The Improved Synthesis of 5-Nitro-1,10-Phenanthroline. The Journal of Organic Chemistry.
Sources
- 1. Electron-rich phenanthroline bearing N-heterocyclic imine substituents: synthesis, optical properties, metal coordination - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D5QI00957J [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. datapdf.com [datapdf.com]
- 4. chempap.org [chempap.org]
- 5. chemicalpapers.com [chemicalpapers.com]
- 6. chemlab.truman.edu [chemlab.truman.edu]
- 7. jetir.org [jetir.org]
- 8. Determination of iron in pharmaceutical preparations by visible spectrophotometry - Persee [pgeneral.com]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. asianpubs.org [asianpubs.org]
Application Notes & Protocols: 5-Nitro-6-amino-1,10-phenanthroline as a High-Sensitivity Chromogenic Reagent for Spectrophotometric Determination of Iron(II)
Introduction: Advancing Metal Ion Quantification
The precise quantification of trace metal ions is a cornerstone of pharmaceutical development, environmental monitoring, and materials science. Among the various analytical techniques, UV-Vis spectrophotometry remains a widely accessible, cost-effective, and reliable method. The performance of this technique is, however, critically dependent on the chromogenic reagent employed. An ideal reagent should exhibit high sensitivity and selectivity for the target ion, form a stable complex with a high molar absorptivity, and be amenable to straightforward laboratory protocols.
1,10-phenanthroline and its derivatives have long been recognized for their utility in the determination of metal ions, most notably iron(II)[1][2]. This application note provides a comprehensive guide to the use of a next-generation phenanthroline derivative, 5-Nitro-6-amino-1,10-phenanthroline (NAF) , as a superior chromogenic reagent for the spectrophotometric determination of iron(II). The strategic placement of a nitro (-NO2) group, a chromophore, and an amino (-NH2) group, an auxochrome, on the phenanthroline scaffold significantly enhances the molar absorptivity of its iron(II) complex, thereby offering greater sensitivity compared to the parent compound[2].
These notes are intended for researchers, analytical chemists, and quality control professionals seeking a robust and highly sensitive method for iron(II) quantification.
Principle of the Method: Complex Formation and Spectrophotometry
The spectrophotometric determination of iron(II) using this compound is based on the formation of a stable, intensely colored coordination complex. In an acidic medium, three molecules of NAF act as bidentate ligands, coordinating with one ferrous ion (Fe²⁺) to form a tris(this compound)iron(II) complex, [Fe(NAF)₃]²⁺[2][3].
This complex exhibits a strong absorbance in the visible region, with a maximum wavelength (λmax) at 520 nm[2][3][4]. The intensity of the color, measured as absorbance, is directly proportional to the concentration of iron(II) in the sample, in accordance with the Beer-Lambert Law.
For samples containing iron in the ferric state (Fe³⁺), a preliminary reduction step using a suitable reducing agent, such as hydroxylamine hydrochloride, is necessary to ensure all iron is converted to the reactive Fe²⁺ state prior to complexation[1].
Figure 1: Workflow for the spectrophotometric determination of Fe(II) using this compound.
Reagents and Equipment
Reagents
-
This compound (NAF) Solution (107 µg/mL): The synthesis of NAF can be carried out following established literature procedures[2]. For the preparation of the reagent solution, dissolve the appropriate amount of synthesized NAF in 95-100% ethanol.
-
Standard Iron(II) Stock Solution (1000 µg/mL): Dissolve 7.01 g of ferrous ammonium sulfate hexahydrate (Fe(NH₄)₂(SO₄)₂·6H₂O) in distilled water. Add 1-2 mL of concentrated sulfuric acid (H₂SO₄) to prevent hydrolysis and oxidation, and dilute to 1 liter in a volumetric flask with distilled water[2].
-
Working Standard Iron(II) Solution (e.g., 25 µg/mL): Prepare daily by diluting the stock solution with distilled water. It is recommended to include a reducing agent like hydroxylamine hydrochloride (0.5%) in the working standard to maintain iron in the Fe²⁺ state[2].
-
Acetate Buffer (pH 4): Prepare by mixing appropriate volumes of 2 M sodium acetate and 2 M acetic acid solutions and diluting with distilled water[2].
-
Hydroxylamine Hydrochloride Solution (e.g., 10% w/v): Dissolve 10 g of hydroxylamine hydrochloride in 100 mL of distilled water. This is used for the reduction of any Fe³⁺ in the samples.
-
Ethanol (95-100%): For dissolving the NAF reagent.
-
Distilled or Deionized Water
Equipment
-
UV-Visible Spectrophotometer: Capable of measurements at 520 nm, with a 1 cm path length cuvette.
-
pH Meter: Calibrated, for adjusting the pH of solutions.
-
Volumetric Flasks and Pipettes: Grade A, for accurate preparation of standards and samples.
-
Water Bath or Incubator: For maintaining a constant temperature of 20°C.
Detailed Experimental Protocol
This protocol is optimized for the determination of iron(II) in aqueous samples.
Preparation of Calibration Standards
-
Into a series of 10 mL volumetric flasks, pipette aliquots of the working standard iron(II) solution to create a range of concentrations (e.g., 1.0, 1.5, 2.0, 2.5, 3.0, 3.5, and 4.0 µg/mL)[5].
-
Prepare a "blank" standard by adding all reagents except the iron(II) standard to a 10 mL volumetric flask.
-
To each flask, add 1 mL of 10% hydroxylamine hydrochloride solution to ensure all iron is in the Fe²⁺ state. Mix well.
-
Add an appropriate volume of acetate buffer to adjust the final pH to 4[2].
-
Add 5 mL of the 107 µg/mL NAF reagent solution to each flask[5].
-
Dilute to the 10 mL mark with distilled water.
-
Stopper the flasks and mix thoroughly.
-
Incubate the solutions at 20°C for 210 minutes to allow for complete color development[2][3][4].
Sample Preparation
-
Accurately pipette a known volume of the sample solution into a 10 mL volumetric flask. The sample volume should be chosen such that the final iron concentration falls within the linear range of the calibration curve.
-
Follow steps 3 through 8 as described for the preparation of calibration standards.
Spectrophotometric Measurement
-
Set the spectrophotometer to a wavelength of 520 nm.
-
Use the prepared "blank" solution to zero the instrument (set absorbance to 0.000).
-
Measure the absorbance of each calibration standard and the sample solution(s) in a 1 cm cuvette.
-
Record the absorbance values. The color of the complex is stable for at least 1.5 hours[5].
Data Analysis and Interpretation
-
Construct a Calibration Curve: Plot the absorbance of the calibration standards (y-axis) against their corresponding concentrations in µg/mL (x-axis).
-
Perform Linear Regression: The resulting plot should be linear. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²). An r² value close to 1.0 (e.g., >0.999) indicates a good linear fit.
-
Calculate Sample Concentration: Use the measured absorbance of the sample and the equation of the calibration curve to calculate the concentration of iron(II) in the sample. Remember to account for any dilution factors introduced during sample preparation.
Performance Characteristics and Method Validation
The use of this compound for iron(II) determination provides a method with high sensitivity and a well-defined linear range.
| Parameter | Value | Reference |
| Wavelength of Max. Absorbance (λmax) | 520 nm | [2][3][4] |
| Stoichiometry (Fe²⁺:NAF) | 1:3 | [2][3][4] |
| Optimal pH | 3.4 - 4.5 | [2] |
| Reaction Temperature | 20 °C | [2][3][4] |
| Reaction Time | 210 minutes | [2][3][4] |
| Linear Concentration Range | 0.1 - 4.0 µg/mL | [2][5] |
| Molar Absorptivity | 13,900 L mol⁻¹ cm⁻¹ | [2] |
| Detection Limit | 0.1 µg/mL | [2] |
Selectivity and Interference
The method demonstrates good selectivity for iron(II). However, the presence of other metal ions at high concentrations may cause interference. The tolerance limits for some common cations have been investigated and are summarized below[2][3][4].
| Interfering Ion | Molar Ratio (Interfering Ion / Fe²⁺) without Interference |
| Co(II) | > 10 |
| Ni(II) | > 10 |
| Cu(II) | > 10 |
| Zn(II) | > 10 |
| Mn(II) | > 10 |
| Al(III) | > 10 |
| Mg(II) | > 10 |
Note: The formation of precipitates with Ca(II) has been observed under certain conditions, which may interfere with the measurement[2]. Adjusting the pH within the optimal range can help minimize some interferences.
Figure 2: Formation of the tris(this compound)iron(II) complex.
Conclusion and Field-Proven Insights
This compound has proven to be a highly effective and sensitive chromogenic reagent for the spectrophotometric determination of iron(II). Its key advantages over traditional 1,10-phenanthroline include a significantly higher molar absorptivity, which translates to lower detection limits and the ability to accurately measure smaller quantities of iron[2].
The detailed protocol provided herein is a self-validating system when followed with care, particularly concerning the control of pH and reaction time. The 210-minute incubation period is crucial for achieving quantitative color development and ensuring reproducible results. While this may seem lengthy, it is a necessary step for the reaction to proceed to completion at the optimal temperature of 20°C[3][4]. For laboratories dealing with high sample throughput, this incubation time should be factored into the workflow planning.
The robustness of this method makes it suitable for a variety of applications, from quantifying iron in pharmaceutical formulations to assessing its levels in environmental and biological samples, provided appropriate sample preparation is performed to mitigate matrix effects and potential interferences.
References
-
Demirhan, N., & Tuncel Elmali, F. (2003). Spectrophotometric Determination of Iron(II) with this compound. Turkish Journal of Chemistry, 27(3), 315-321. [Link]
-
TÜBİTAK Academic Journals. (2003). Spectrophotometric Determination of Iron(II) with this compound. [Link]
-
Demirhan, N., & Tuncel Elmali, F. (2003). Spectrophotometric determination of iron(II) with this compound. ResearchGate. [Link]
-
Demirhan, N., & Tuncel Elmali, F. (2003). Spectrophotometric Determination of Iron(II) with this compound. TÜBİTAK Academic Journals. [Link]
-
Semantic Scholar. (2003). Figure 4 from Spectrophotometric Determination of Iron(II) with this compound. [Link]
Sources
- 1. Spectrophotometric Determination of Iron(II) with this compound | Semantic Scholar [semanticscholar.org]
- 2. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 3. "Spectrophotometric Determination of Iron(II) with 5-Nitro-6-amino-1,10" by NEBAHAT DEMİRHAN and FİKRİYE TUNCEL ELMALI [journals.tubitak.gov.tr]
- 4. info.gfschemicals.com [info.gfschemicals.com]
- 5. researchgate.net [researchgate.net]
Application Notes & Protocols: A Guide to the Synthesis of Metal Complexes with 5-Nitro-6-amino-1,10-phenanthroline
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Modified Phenanthroline Ligands
1,10-Phenanthroline (phen) and its derivatives are foundational ligands in coordination chemistry, renowned for their rigid, planar structure and potent N,N'-bidentate chelating ability.[1] The coordination of these ligands to metal ions can significantly enhance their bioavailability and therapeutic potential, leading to compounds with promising applications as antimicrobial, antifungal, and antiviral agents.[2][3][4][5]
The strategic functionalization of the phenanthroline backbone allows for the fine-tuning of the resulting metal complexes' steric and electronic properties. The introduction of an electron-withdrawing nitro group (-NO₂) and an electron-donating amino group (-NH₂) at the 5 and 6 positions, respectively, creates the 5-Nitro-6-amino-1,10-phenanthroline (NAF) ligand. This specific substitution pattern modulates the ligand's π-system and basicity, which in turn influences the stability, redox potential, and biological activity of its metal complexes.[6] These complexes are of significant interest in the development of novel therapeutic agents and specialized chemical sensors.[7][8]
This guide provides a comprehensive overview and detailed protocols for the synthesis of the NAF ligand and its subsequent complexation with transition metals, with a focus on iron(II) and copper(II).
Part 1: Synthesis of the Ligand: this compound (NAF)
The synthesis of the NAF ligand is a critical prerequisite for the formation of the target metal complexes. The procedure typically involves the nitration of 1,10-phenanthroline followed by a selective reduction or amination. For the purpose of this protocol, we will reference the established synthesis of NAF as a starting material, which can be prepared according to literature methods.[9]
Causality Behind Reagent Choice:
-
Starting Material: 5-Nitro-1,10-phenanthroline serves as the direct precursor.
-
Reducing Agent: A selective reducing agent is required to convert the nitro group at the 6-position to an amino group without affecting the nitro group at the 5-position or the aromatic system.
The overall synthetic strategy is a foundational step that provides the bespoke ligand necessary for subsequent coordination chemistry.
Part 2: General Principles of Metal Complex Synthesis with NAF
The synthesis of metal complexes with NAF typically involves the reaction of a metal salt with the ligand in an appropriate solvent. The stoichiometry of the reaction is crucial and determines the final coordination geometry of the complex. For many transition metals like Fe(II), a stable octahedral complex is formed with three NAF ligands, resulting in a [M(NAF)₃]ⁿ⁺ species.[8][9]
Workflow for Synthesis and Characterization
Caption: General workflow for the synthesis and evaluation of NAF metal complexes.
Key Experimental Considerations:
-
Solvent System: A solvent that dissolves both the metal salt and the NAF ligand is essential. Ethanol, methanol, or aqueous mixtures are commonly employed.[9][10] The choice of solvent can influence the solubility of the resulting complex and may affect crystal growth.
-
pH Control: The pH of the reaction medium can be critical. For instance, in the synthesis of the Iron(II)-NAF complex, an acidic medium is used to maintain the stability of the Fe(II) ion and promote the formation of the desired colored product.[8][9]
-
Temperature and Reaction Time: Heating is often necessary to provide the activation energy for ligand exchange and to ensure the reaction goes to completion. Reaction times can vary from a few hours to several days.[9][10]
-
Counter-ion: The choice of the metal salt's counter-ion (e.g., Cl⁻, SO₄²⁻, ClO₄⁻, PF₆⁻) can impact the solubility and crystallinity of the final complex. Perchlorate (ClO₄⁻) salts are often used to precipitate complexes for easier isolation.[11]
Part 3: Detailed Experimental Protocols
Protocol A: Synthesis of Tris(this compound)iron(II) Sulfate
This protocol is based on the well-established formation of a 1:3 complex between Iron(II) and NAF, which yields a distinctly colored product suitable for spectrophotometric analysis and other applications.[8][9]
Materials:
-
This compound (NAF)
-
Iron(II) ammonium sulfate hexahydrate (Fe(NH₄)₂(SO₄)₂·6H₂O)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ethanol (95-100%)
-
Distilled Water
Procedure:
-
Prepare NAF Solution: Accurately weigh 0.068 g of NAF (0.3 mmol) and dissolve it in 50 mL of ethanol. Gentle warming in a water bath may be required to facilitate dissolution.
-
Prepare Iron(II) Solution: In a separate flask, prepare a stock solution of Iron(II) by dissolving 0.392 g of Fe(NH₄)₂(SO₄)₂·6H₂O (1.0 mmol) in 100 mL of distilled water. Add 1-2 mL of concentrated H₂SO₄ to prevent the oxidation of Fe(II) to Fe(III). From this stock, take 10 mL (0.1 mmol of Fe(II)) for the reaction.
-
Complexation: While stirring, add the ethanolic NAF solution dropwise to the acidic Iron(II) solution. An immediate color change to orange-red should be observed, indicating the formation of the [Fe(NAF)₃]²⁺ complex ion.
-
Reaction Completion: Stir the mixture at room temperature (approx. 20°C) for at least 3 hours to ensure the reaction proceeds to completion. The stability of the complex is well-documented under these conditions.[9]
-
Isolation (Optional): For isolation of the solid complex, the volume of the solvent can be reduced under vacuum. Alternatively, adding a saturated solution of a salt with a large counter-ion like ammonium hexafluorophosphate (NH₄PF₆) or sodium perchlorate (NaClO₄) can induce precipitation.
-
Purification: Collect the precipitated solid by vacuum filtration. Wash the solid with a small amount of cold water, followed by a cold ethanol wash, and finally with diethyl ether to facilitate drying. Dry the product in a desiccator.
Stoichiometry and Structure
Caption: Coordination of three NAF ligands to an Iron(II) center.
Protocol B: Synthesis of a Copper(II)-NAF Perchlorate Complex
Copper(II) complexes with phenanthroline derivatives are widely studied for their biological activities, including their ability to interact with DNA.[11][12] This protocol describes a synthesis for a representative Cu(II)-NAF complex.
Materials:
-
This compound (NAF)
-
Copper(II) perchlorate hexahydrate (Cu(ClO₄)₂·6H₂O)
-
Methanol
Procedure:
-
Prepare Ligand Solution: Dissolve 0.045 g of NAF (0.2 mmol) in 20 mL of warm methanol.
-
Prepare Metal Salt Solution: In a separate beaker, dissolve 0.037 g of Cu(ClO₄)₂·6H₂O (0.1 mmol) in 10 mL of methanol.
-
Complexation: Slowly add the copper(II) salt solution to the stirring NAF solution. A color change and the formation of a precipitate are expected. The typical stoichiometry for this type of complex is 1:2 (metal:ligand), forming [Cu(NAF)₂(H₂O)₂]²⁺ or similar species.
-
Reaction Completion: Reflux the reaction mixture for 2-3 hours with continuous stirring. This ensures the formation of the thermodynamically stable product.
-
Isolation and Purification: Allow the mixture to cool to room temperature. Collect the resulting solid precipitate by vacuum filtration. Wash the product sequentially with small portions of cold methanol and diethyl ether.
-
Drying: Dry the final complex in a vacuum desiccator over silica gel.
Part 4: Physicochemical Characterization
Confirming the identity and purity of the synthesized complexes is a critical step. The following techniques are standard.
| Technique | Purpose | Expected Observations for [Fe(NAF)₃]²⁺ |
| FTIR Spectroscopy | Identify functional groups and confirm ligand coordination. | Shift in the C=N stretching frequency of the phenanthroline ring upon coordination to the metal ion. Presence of characteristic N-O stretching bands for the nitro group and N-H bands for the amino group. |
| UV-Visible Spectroscopy | Confirm complex formation and study electronic properties. | A significant red shift in the absorption maximum (λₘₐₓ) compared to the free ligand. For the Iron(II) complex, a strong absorption band around 520 nm is characteristic of the metal-to-ligand charge transfer (MLCT) transition.[8][9] |
| Elemental Analysis (CHN) | Determine the empirical formula and purity of the complex. | The experimentally determined percentages of Carbon, Hydrogen, and Nitrogen should match the calculated values for the proposed formula (e.g., ). |
| Mass Spectrometry (ESI-MS) | Determine the mass-to-charge ratio of the complex ion. | A peak corresponding to the [Fe(NAF)₃]²⁺ ion or related fragments would confirm the composition of the coordination sphere. |
Part 5: Applications and Future Directions
Metal complexes derived from this compound are prime candidates for various advanced applications due to their unique electronic and structural features.
-
Antimicrobial and Anticancer Agents: The planar phenanthroline ligand facilitates intercalation with DNA, a mechanism often exploited in the design of anticancer drugs.[11] The presence of the metal center can introduce additional modes of action, such as redox cycling to generate reactive oxygen species (ROS).[7][13]
-
Chemical Sensors: The distinct color of the Iron(II)-NAF complex makes it suitable for the spectrophotometric determination of iron.[8][9] This principle can be extended to develop sensors for other analytes.
-
Electropolymerization: The amino group on the NAF ligand provides a site for oxidative electropolymerization, allowing for the creation of polymer films on electrode surfaces with interesting redox properties.[14]
The continued exploration of complexes with other transition metals (e.g., Ruthenium, Osmium, Cobalt, Nickel) and the investigation of their photophysical and catalytic properties represent fertile ground for future research.[14][15]
References
-
Hogan, C. F., et al. (2003). Synthesis, characterization and electrochemical polymerization of eight transition-metal complexes of 5-amino-1,10-phenanthroline. Journal of the Chemical Society, Dalton Transactions. Available at: [Link]
-
Pat-Espadas, A. M., et al. (n.d.). RECENT ADVANCES IN THE CHEMISTRY OF 1,10-PHENANTHROLINES AND THEIR METAL COMPLEX DERIVATIVES: SYNTHESIS AND PROMISING APPLICATIO. ResearchGate. Available at: [Link]
-
İnci, D., et al. (2017). Synthesis, crystal structure, stability studies, DNA/albumin interactions and antimicrobial activities of two Cu(II) complexes with amino acids and 5-nitro-1,10-phenanthroline. Journal of Photochemistry and Photobiology B: Biology. Available at: [Link]
-
Zhou, C., et al. (2022). Research Progress on the Biological Activities of Metal Complexes Bearing Polycyclic Aromatic Hydrazones. Molecules. Available at: [Link]
-
Hammett, L. P., et al. (1947). THE IMPROVED SYNTHESIS OF 5-NITRO-1, 10-PHENANTHROLINE. The Journal of Organic Chemistry. Available at: [Link]
-
Demirhan, N., & Tuncel Elmali, F. (2003). Spectrophotometric determination of iron(II) with this compound. Turkish Journal of Chemistry. Available at: [Link]
-
Leverett, B., et al. (2025). Copper(II) complexes of 1,10-phenanthroline: Synthesis, characterization and cytotoxicity studies. American Chemical Society. Available at: [Link]
-
Oliveira, R. S., et al. (2021). In Vitro and In Vivo Biological Activity of Ruthenium 1,10-Phenanthroline-5,6-dione Arene Complexes. Molecules. Available at: [Link]
-
Guk, D. O., et al. (2023). Copper(II) Furancarboxylate Complexes with 5-Nitro-1,10-Phenanthroline as Promising Biological Agents. Russian Journal of Coordination Chemistry. Available at: [Link]
-
Kellett, A., et al. (2022). Antibacterial activity of metal–phenanthroline complexes against multidrug-resistant Irish clinical isolates: a whole genome sequencing approach. RSC Medicinal Chemistry. Available at: [Link]
-
Ononuju, C. M., et al. (2021). Synthesis and Characterization of Iron(III) Complex of 1,10-Phenanthroline. International Journal of Advanced Academic Research. Available at: [Link]
-
Kavanagh, K., et al. (2022). In Vivo Activity of Metal Complexes Containing 1,10-Phenanthroline and 3,6,9-Trioxaundecanedioate Ligands against Pseudomonas aeruginosa Infection in Galleria mellonella Larvae. International Journal of Molecular Sciences. Available at: [Link]
-
da Silva, A. D., et al. (2021). Photocytotoxic Activity of Ruthenium(II) Complexes with Phenanthroline-Hydrazone Ligands. Molecules. Available at: [Link]
-
McCann, M., & Kavanagh, K. (2016). The Antibacterial Activity of Metal Complexes Containing 1,10- phenanthroline: Potential as Alternative Therapeutics in the Era of Antibiotic Resistance. Current Topics in Medicinal Chemistry. Available at: [Link]
-
Creaven, B. S., et al. (2010). Copper(II) and silver(I)-1,10-phenanthroline-5,6-dione complexes. Arrow@TU Dublin. Available at: [Link]
-
McCann, M., & Kavanagh, K. (2017). The Antibacterial Activity of Metal Complexes Containing 1,10-phenanthroline: Potential as Alternative Therapeutics in the Era of Antibiotic Resistance. Current Topics in Medicinal Chemistry. Available at: [Link]
-
Medić, M., et al. (2018). Improved method for spectrophotometric determination of ruthenium using 1,10-phenantroline: Applications for analysis of complex compounds. ResearchGate. Available at: [Link]
-
Demirhan, N., & Tuncel Elmali, F. (2003). Spectrophotometric Determination of Iron(II) with this compound. TÜBİTAK Academic Journals. Available at: [Link]
Sources
- 1. arrow.tudublin.ie [arrow.tudublin.ie]
- 2. Antibacterial activity of metal–phenanthroline complexes against multidrug-resistant Irish clinical isolates: a whole genome sequencing approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vivo Activity of Metal Complexes Containing 1,10-Phenanthroline and 3,6,9-Trioxaundecanedioate Ligands against Pseudomonas aeruginosa Infection in Galleria mellonella Larvae | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. The Antibacterial Activity of Metal Complexes Containing 1,10- phenanthroline: Potential as Alternative Therapeutics in the Era of Antibiotic Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. info.gfschemicals.com [info.gfschemicals.com]
- 7. soc.chim.it [soc.chim.it]
- 8. researchgate.net [researchgate.net]
- 9. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 10. ijaar.org [ijaar.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Research Progress on the Biological Activities of Metal Complexes Bearing Polycyclic Aromatic Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis, characterization and electrochemical polymerization of eight transition-metal complexes of 5-amino-1,10-phenanthroline - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 15. mdpi.com [mdpi.com]
Application of 5-Nitro-6-amino-1,10-phenanthroline in Environmental Sample Analysis: A Detailed Guide
This document provides a comprehensive guide to the application of 5-Nitro-6-amino-1,10-phenanthroline (NAF) as a highly sensitive chromogenic reagent for the determination of iron(II) in environmental water samples. This guide is intended for researchers, environmental scientists, and analytical chemists seeking a robust and reliable method for water quality monitoring.
Introduction: The Significance of Iron Monitoring and the Role of NAF
Iron is a crucial element in biological systems and a common component of industrial effluents and natural water bodies. While essential at low concentrations, elevated levels of iron can indicate pollution and may lead to undesirable aesthetic effects in drinking water, such as taste, odor, and staining. Therefore, the accurate and sensitive quantification of iron is a cornerstone of environmental water quality assessment[1][2].
Traditional methods for iron determination often involve reagents like 1,10-phenanthroline or thiocyanate. However, this compound (NAF) offers superior sensitivity for the spectrophotometric determination of iron(II)[3]. The enhanced performance of NAF is attributed to the presence of the nitro (-NO₂) and amino (-NH₂) groups on the phenanthroline backbone, which act as chromophoric and auxochromic moieties, respectively, intensifying the color of the resulting iron complex[3].
This application note details a validated spectrophotometric method for the determination of iron(II) using NAF, providing a step-by-step protocol, an explanation of the underlying chemical principles, and a discussion of the method's performance characteristics.
Principle of the Method
The determination of iron(II) using NAF is based on the formation of a stable, intensely colored tris(this compound)iron(II) complex, [Fe(NAF)₃]²⁺[3][4]. In an acidic medium, ferrous iron (Fe²⁺) reacts with three molecules of NAF to form a water-soluble orange-red complex that exhibits a maximum absorbance at a wavelength of 520 nm[3][4][5][6].
The reaction can be represented as:
Fe²⁺ + 3 NAF → [Fe(NAF)₃]²⁺
The intensity of the color produced is directly proportional to the concentration of iron(II) in the sample, following the Beer-Lambert Law. Since environmental water samples may contain ferric iron (Fe³⁺), a reducing agent is typically added to convert all soluble iron to the ferrous state prior to complexation, thus allowing for the determination of total dissolved iron[2][7].
Experimental Protocol: Spectrophotometric Determination of Iron(II) in Water Samples
This protocol outlines the procedure for the determination of iron(II) using NAF.
Reagents and Materials
-
This compound (NAF) Solution (0.1% w/v): The synthesis of NAF can be carried out as described in the literature[3][8]. Dissolve 0.1 g of synthesized NAF in 100 mL of 95% ethanol.
-
Standard Iron(II) Stock Solution (1000 µg/mL): Dissolve 7.022 g of ferrous ammonium sulfate hexahydrate, Fe(NH₄)₂(SO₄)₂·6H₂O, in deionized water. Add 2-3 mL of concentrated sulfuric acid and dilute to 1 liter with deionized water.
-
Working Standard Iron(II) Solution (10 µg/mL): Prepare daily by diluting the stock solution.
-
Hydroxylamine Hydrochloride Solution (10% w/v): Dissolve 10 g of hydroxylamine hydrochloride in 100 mL of deionized water. This solution is used to reduce Fe³⁺ to Fe²⁺.
-
Sodium Acetate Buffer Solution (pH 4): Prepare by mixing appropriate volumes of 0.2 M acetic acid and 0.2 M sodium acetate to achieve a pH of 4.
-
Deionized Water: For all dilutions and solution preparations.
Instrumentation
-
UV-Visible Spectrophotometer (capable of measuring absorbance at 520 nm)
-
pH meter
-
Volumetric flasks and pipettes
-
Cuvettes (1 cm path length)
Experimental Workflow
Figure 1: Experimental workflow for the determination of iron in environmental samples using NAF.
Step-by-Step Procedure
-
Preparation of Calibration Standards:
-
Pipette aliquots (e.g., 0, 1, 2, 4, 6, 8, 10 mL) of the 10 µg/mL working standard iron solution into a series of 50 mL volumetric flasks. This will result in final concentrations of 0, 0.2, 0.4, 0.8, 1.2, 1.6, and 2.0 µg/mL.
-
-
Sample Preparation:
-
For environmental water samples, filter the sample through a 0.45 µm membrane filter to remove suspended solids if dissolved iron is to be determined.
-
Pipette a suitable aliquot (e.g., 25 mL) of the filtered water sample into a 50 mL volumetric flask. If the iron concentration is expected to be high, use a smaller aliquot and dilute with deionized water.
-
-
Reduction of Iron(III):
-
To each volumetric flask (standards and samples), add 1 mL of the 10% hydroxylamine hydrochloride solution. Mix well and allow to stand for 10 minutes to ensure complete reduction of any Fe³⁺ to Fe²⁺.
-
-
Complexation:
-
Add 5 mL of the 0.1% NAF solution to each flask.
-
Add 10 mL of the sodium acetate buffer (pH 4) to each flask.
-
Dilute to the 50 mL mark with deionized water and mix thoroughly.
-
-
Color Development:
-
Spectrophotometric Measurement:
-
Set the spectrophotometer to a wavelength of 520 nm.
-
Use the blank standard (0 µg/mL iron) to zero the instrument.
-
Measure the absorbance of each standard and sample solution.
-
Data Analysis
-
Calibration Curve: Plot a graph of absorbance versus the concentration of the iron standards (in µg/mL).
-
Linear Regression: Perform a linear regression analysis on the calibration data to obtain the equation of the line (y = mx + c), where 'y' is the absorbance, 'm' is the slope, 'x' is the concentration, and 'c' is the intercept. The correlation coefficient (r²) should be close to 1 (typically > 0.999) for a good linear fit.
-
Concentration Calculation: Use the equation of the calibration curve to calculate the concentration of iron in the unknown samples based on their measured absorbance. Remember to account for any dilution factors used during sample preparation.
Performance Characteristics and Method Validation
The performance of this method has been evaluated and key parameters are summarized below.
| Parameter | Value | Reference |
| Wavelength of Maximum Absorbance (λmax) | 520 nm | [3][4][5][6] |
| Optimal pH | 4.0 | [3] |
| Reaction Time | 210 minutes | [3][4][5][6] |
| Reaction Temperature | 20°C | [3][4][5][6] |
| Linearity Range | 0.1 - 4.0 µg/mL | [3] |
| Molar Absorptivity (ε) | 13,900 L mol⁻¹ cm⁻¹ | [3] |
| Stoichiometry (Fe²⁺:NAF) | 1:3 | [3][4][5][6] |
Causality Behind Experimental Choices
-
Choice of pH 4: The complex formation between Fe²⁺ and NAF is pH-dependent. At a pH of 4, the reaction proceeds optimally. Below this pH, protonation of the NAF molecule can compete with the complexation of Fe²⁺. Above this pH, there is a risk of precipitation of iron hydroxides, leading to inaccurate results[2][3]. The acetate buffer is used to maintain this optimal pH.
-
Use of Hydroxylamine Hydrochloride: Iron in environmental water samples can exist in both the +2 and +3 oxidation states. Since NAF reacts specifically with Fe²⁺, a reducing agent is necessary to convert all dissolved iron to the ferrous state, allowing for the determination of total iron[2][7]. Hydroxylamine hydrochloride is a common and effective reducing agent for this purpose.
-
Reaction Time and Temperature: The complexation reaction between Fe²⁺ and NAF is not instantaneous. A reaction time of 210 minutes at 20°C is required for the quantitative formation of the colored complex and to achieve maximum and stable absorbance readings[3][4][5][6].
Trustworthiness: Interference Studies
The selectivity of an analytical method is crucial for its reliability. The interference of various cations on the determination of iron(II) with NAF has been investigated.
| Interfering Ion | Tolerance Limit (µg/mL) for 2.5 µg/mL Fe(II) | Severity of Interference | Reference |
| Co(II) | - | Severe | [3] |
| Ni(II) | - | Severe | [3] |
| Cu(II) | - | Severe | [3] |
| Zn(II) | - | Weak | [3] |
| Mn(II) | - | Weak | [3] |
| Al(III) | - | Weak | [3] |
| Ca(II) | - | Weak | [3] |
| Mg(II) | - | No Interference | [3] |
Note: The presence of high concentrations of cobalt, nickel, and copper can lead to significant positive interference. In such cases, appropriate masking agents or separation techniques may be necessary to ensure the accuracy of the results.
Conclusion
The use of this compound (NAF) provides a highly sensitive and reliable spectrophotometric method for the determination of iron in environmental water samples. Its higher molar absorptivity compared to traditional reagents like 1,10-phenanthroline allows for the quantification of lower concentrations of iron. By carefully controlling the experimental parameters, particularly pH and reaction time, and being mindful of potential interferences, researchers can achieve accurate and precise results for effective environmental monitoring.
References
-
Demirhan, N., & Tuncel Elmali, F. (2003). Spectrophotometric Determination of Iron(II) with this compound. Turkish Journal of Chemistry, 27(3), 315-321. [Link]
-
Yıldız Teknik Üniversitesi. (2003). Spectrophotometric determination of iron(II) with this compound. AVESİS. [Link]
-
Demirhan, N., & Tuncel Elmali, F. (2003). Spectrophotometric Determination of Iron(II) with this compound. TÜBİTAK Academic Journals. [Link]
-
Demirhan, N., & Tuncel Elmali, F. (2003). Spectrophotometric determination of iron(II) with this compound. ResearchGate. [Link]
-
Zeng, L. (1995). The Synthesis and Characterization of Novel 5,6-disubstituted 1,10-phenanthrolines. Eastern Illinois University. [Link]
-
Forster, R. J., & O'Kelly, J. P. (2001). Synthesis, characterization and electrochemical polymerization of eight transition-metal complexes of 5-amino-1,10-phenanthroline. Journal of the Chemical Society, Dalton Transactions, (17), 2633-2639. [Link]
-
Demirhan, N., & Tuncel Elmali, F. (2003). Spectrophotometric Determination of Iron(II) with this compound. Semantic Scholar. [Link]
-
Demirhan, N., & Tuncel Elmali, F. (2003). Figure 4 from Spectrophotometric Determination of Iron(II) with this compound. Semantic Scholar. [Link]
-
UNEP GEMS/Water Programme. (2007). Analytical Methods for Environmental Water Quality. [Link]
-
Smith, G. F., & Cagle, F. W. (1947). The Improved Synthesis of 5-Nitro-1, 10-Phenanthroline. The Journal of Organic Chemistry, 12(6), 781–784. [Link]
-
Kállay, M., et al. (2019). Synthesis and Characterization of 1,10-Phenanthroline-mono-N-oxides. Molecules, 24(12), 2289. [Link]
-
Nurchi, V. M., et al. (2021). A Friendly Complexing Agent for Spectrophotometric Determination of Total Iron. Molecules, 26(11), 3123. [Link]
-
Oosthuizen, R., et al. (2019). 6-Nitro-1,10-phenanthrolin-5-amine. IUCrData, 4(8), x191012. [Link]
-
Sharma, P., et al. (2023). A Review on Analytical Applications Of 1,10-Phenanthroline as Chromogenic Reagent. Journal of Drug Delivery and Therapeutics, 13(5), 134-140. [Link]
-
University of California, Davis. (n.d.). Spectrophotometric Determination of Iron in Drinking Water. [Link]
Sources
- 1. waterandchange.org [waterandchange.org]
- 2. web.pdx.edu [web.pdx.edu]
- 3. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 4. researchgate.net [researchgate.net]
- 5. "Spectrophotometric Determination of Iron(II) with 5-Nitro-6-amino-1,10" by NEBAHAT DEMİRHAN and FİKRİYE TUNCEL ELMALI [journals.tubitak.gov.tr]
- 6. Spectrophotometric determination of iron(II) with this compound | AVESİS [avesis.yildiz.edu.tr]
- 7. chemetrics.com [chemetrics.com]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: 5-Nitro-6-amino-1,10-phenanthroline as a Versatile Ligand for Metal Ion Detection
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of 5-Nitro-6-amino-1,10-phenanthroline (NAF). While extensively documented as a highly effective chromogenic reagent for the spectrophotometric determination of iron(II), its utility as a direct fluorescent sensor is critically evaluated. We present detailed protocols for its synthesis and its established use in colorimetric iron detection. Furthermore, we explore the photophysical implications of its molecular structure, particularly the fluorescence-quenching effect of the nitro group, and propose a novel, indirect fluorometric sensing strategy based on the reduction of the nitro moiety.
Introduction: The Dual Personality of a Phenanthroline Ligand
1,10-Phenanthroline and its derivatives are a cornerstone in coordination chemistry, prized for their rigid, planar structure and bidentate N,N-donor sites that form stable complexes with a wide array of metal ions.[1] The strategic placement of functional groups on the phenanthroline scaffold allows for the fine-tuning of its electronic and photophysical properties, leading to applications in catalysis, sensing, and materials science.[2]
This compound (NAF) is a fascinating derivative that has been primarily recognized for its role in a highly sensitive and practical spectrophotometric method for the determination of iron(II) (Fe²⁺).[3] The formation of a deeply colored tris(this compound)iron(II) complex allows for the precise quantification of iron in various samples.[4][5]
However, the initial premise of NAF as a direct fluorescent sensor for metal detection requires careful consideration. While the parent 1,10-phenanthroline and its amino-substituted analogs are fluorescent, the presence of a strongly electron-withdrawing nitro group (-NO₂) is known to completely quench the emission of the phenanthroline core through non-radiative processes.[1] This intrinsic property renders NAF itself non-fluorescent, and therefore unsuitable for sensing applications that rely on fluorescence quenching or enhancement upon metal binding.
This guide, therefore, serves a dual purpose: to provide detailed, field-proven protocols for the well-established spectrophotometric application of NAF for Fe²⁺ detection, and to offer a forward-looking perspective on a potential, yet-to-be-validated, "turn-on" fluorescent sensing mechanism involving the chemical reduction of the nitro group.
Synthesis of this compound (NAF)
A reliable synthesis of NAF is crucial for its application. The following protocol is adapted from established literature methods.[6]
2.1. Synthesis Workflow
Caption: A generalized workflow for the synthesis of NAF.
2.2. Detailed Synthesis Protocol
-
In a suitable reaction vessel, dissolve 5-nitro-1,10-phenanthroline in a 3:2 mixture of ethanol and dioxane.
-
Heat the solution to 60°C until all solids are dissolved.
-
To the heated solution, add tin(II) chloride (SnCl₂).
-
Slowly add a solution of potassium hydroxide (KOH) in methanol dropwise to the reaction mixture.
-
Continue heating the mixture at 60°C for an additional hour.
-
After the reaction is complete, pour the solution onto ice to precipitate the product.
-
Collect the resulting yellow precipitate by filtration.
-
The crude product can be further purified by recrystallization from a suitable solvent such as chloroform to obtain yellow single crystals.[6]
Application I: Spectrophotometric Determination of Iron(II)
This section details the well-established and validated use of NAF as a colorimetric reagent for the quantification of Fe²⁺.
3.1. Principle of Detection
NAF acts as a bidentate ligand, coordinating with Fe²⁺ ions through its two nitrogen atoms in the heterocyclic rings. In the presence of Fe²⁺, a stable, intensely colored orange-red complex, tris(this compound)iron(II) ([Fe(NAF)₃]²⁺), is formed.[5] The absorbance of this complex at its maximum wavelength (λmax) is directly proportional to the concentration of Fe²⁺ in the sample, following the Beer-Lambert law.
3.2. Signaling Pathway
Caption: Proposed mechanism for a "turn-on" fluorescent sensor.
4.4. Hypothetical Protocol for a "Turn-On" Fluorescent Assay
Disclaimer: The following protocol is a proposed methodology and requires experimental validation.
-
Characterization of the Fluorophore:
-
Synthesize or procure 5,6-diamino-1,10-phenanthroline.
-
Determine its fluorescence excitation and emission maxima, and its quantum yield in the desired solvent system.
-
-
Assay Development:
-
Prepare a solution of NAF in a suitable buffer.
-
Add the reducing analyte of interest (e.g., a specific biomolecule, a reducing metal ion, or under specific electrochemical conditions).
-
Incubate the reaction mixture for a defined period to allow for the reduction of the nitro group.
-
Measure the fluorescence intensity at the predetermined excitation and emission wavelengths of 5,6-diamino-1,10-phenanthroline.
-
-
Optimization and Validation:
-
Optimize reaction conditions such as pH, temperature, and incubation time.
-
Investigate the selectivity of the reduction reaction in the presence of other potential interfering species.
-
Determine the limit of detection and the linear range of the assay for the target analyte.
-
Conclusion and Future Perspectives
This compound is a well-established and valuable reagent for the spectrophotometric determination of iron(II). Its synthesis is straightforward, and the colorimetric method is robust and sensitive, albeit with some potential for interference from other transition metal ions.
The presence of the nitro group, however, inherently quenches the fluorescence of the phenanthroline core, making NAF unsuitable for direct fluorescent sensing applications. This critical analysis underscores the importance of understanding the fundamental photophysical properties of a molecule before its application as a sensor.
The proposed "turn-on" fluorescent sensing strategy based on the reduction of the nitro group opens a new avenue for the application of NAF. This approach, if validated, could lead to the development of novel sensors for reducing agents or specific chemical environments. Further research is warranted to explore the feasibility of this proposed mechanism and to develop and validate new analytical methods based on this principle.
References
- Amino and chloro derivatives of 1,10-phenanthroline as turn-off fluorescence sensors for selective and sensitive detection of Fe(II). (URL not available)
- A Sensitive Fluorescence Quenching Method for the Determination of Iron(II) with 1,10-phenanthroline. (URL not available)
- Photophysical properties of lanthanide complexes with 5-nitro-1,10-phenanthroline. (URL not available)
- 6-Nitro-1,10-phenanthrolin-5-amine. (URL not available)
- Synthesis of Novel Substituted 1,10-Phenanthrolines. (URL not available)
-
1,10-phenanthroline ligands and their luminescent rhenium(I) complexes. (URL: [Link])
-
The rapid synthesis of 1,10-phenanthroline-5,6-diimine (Phendiimine) and its fascinating photo-stimulated behavior. (URL: [Link])
- RECENT ADVANCES IN THE CHEMISTRY OF 1,10-PHENANTHROLINES AND THEIR METAL COMPLEX DERIVATIVES: SYNTHESIS AND PROMISING APPLIC
-
Making Nitronaphthalene Fluoresce. (URL: [Link])
-
Revisiting the non-fluorescence of nitroaromatics: presumption versus reality. (URL: [Link])
-
Some Substituted 1,10-Phenanthrolines. (URL: [Link])
- A Sensitive Fluorescence Quenching Method for the Determination of Iron(II) with 1,10-Phenanthroline. (URL not available)
-
Fluorescent Chromophores Containing the Nitro Group: Relatively Unexplored Emissive Properties. (URL: [Link])
- UV-visible spectroscopic and electrochemical study of the complex formation between Fe(II) and 5-amino-1,10-phenantroline (5-Aphen) in aqueous solution. (URL not available)
- Absorption spectra for (A) 5-amino-1,10-phenanthroline, (B) Phen-Si,... (URL not available)
-
Spectrophotometric Determination of Iron(II) with this compound. (URL: [Link])
-
THE IMPROVED SYNTHESIS OF 5-NITRO-1, 10-PHENANTHROLINE. (URL: [Link])
- Spectrophotometric determination of iron(II) with this compound. (URL not available)
-
Spectroscopy study of 5-amino-1,10-phenanthroline. (URL: [Link])
- Spectroscopy study of 5-amino-1,10-phenanthroline. (URL not available)
- Spectrophotometric Determination of Iron(II) with this compound. (URL not available)
-
Spectrophotometric Determination of Iron(II) with this compound. (URL: [Link])
Sources
Application Notes & Protocols: Coordination Chemistry of 5-Nitro-6-amino-1,10-phenanthroline with Transition Metals for Therapeutic Development
Introduction: The Rationale for 5-Nitro-6-amino-1,10-phenanthroline in Medicinal Inorganic Chemistry
The field of medicinal inorganic chemistry is continually driven by the pursuit of novel therapeutic agents that can overcome the limitations of current organic-based drugs, such as drug resistance and off-target toxicity.[1][2] Transition metal complexes, with their diverse coordination geometries, redox potentials, and ligand exchange kinetics, offer a unique three-dimensional scaffold for drug design.[2][3] The ligand system is paramount in dictating the ultimate biological activity of the complex. 1,10-phenanthroline (phen) and its derivatives are classic N,N'-bidentate chelating ligands that have been extensively studied. Their rigid, planar structure allows for effective intercalation with DNA, a primary mechanism for many anticancer agents.[3] The coordination of a metal ion to phenanthroline ligands often enhances their biological efficacy, leading to compounds with significantly greater cytotoxicity than the free ligand or the metal salt alone.[4][5][6]
This guide focuses on a particularly intriguing, yet less explored, derivative: This compound (NAF) . The strategic placement of both an electron-withdrawing nitro (-NO₂) group and an electron-donating amino (-NH₂) group on the phenanthroline backbone creates a unique electronic and steric environment. This "push-pull" system can modulate the metal center's redox properties and influence the strength and nature of its interaction with biological targets. The amino group also provides a potential site for further functionalization, opening avenues for targeted drug delivery or the creation of multi-modal therapeutic agents.
These application notes provide a comprehensive guide for researchers in chemistry, biology, and pharmacology, detailing the synthesis, characterization, and biological evaluation of transition metal complexes incorporating this compound. The protocols are designed to be self-validating, with explanations of the causality behind key experimental steps to empower researchers to adapt and troubleshoot these methods.
Part 1: Synthesis of Ligand and Metal Complexes
The synthesis is a two-stage process: first, the preparation of the this compound ligand, followed by its coordination to a selected transition metal salt.
Logical Workflow for Synthesis
The following diagram outlines the general workflow from starting materials to the final, characterized metal complex ready for biological screening.
Sources
- 1. Anticancer activity studies of novel metal complexes of ligands derived from polycyclic aromatic compound via greener route - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Antibacterial Activity of Metal Complexes Containing 1,10- phenanthroline: Potential as Alternative Therapeutics in the Era of Antibiotic Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. soc.chim.it [soc.chim.it]
- 4. In vitro cancer chemotherapeutic activity of 1,10-phenanthroline (phen), [Ag2(phen)3(mal)]x2H2O, [Cu(phen)2(mal)]x2H2O and [Mn(phen)2(mal)]x2H2O (malH2=malonic acid) using human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antibacterial activity of metal–phenanthroline complexes against multidrug-resistant Irish clinical isolates: a whole genome sequencing approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Versatile Chelator: Advanced Analytical Methods Utilizing 5-Nitro-6-amino-1,10-phenanthroline
Introduction: Unveiling the Potential of a Specialized Phenanthroline Derivative
In the realm of analytical chemistry, the quest for sensitive, selective, and robust reagents is perpetual. The 1,10-phenanthroline framework has long been a cornerstone for the determination of metal ions, particularly iron, due to its exceptional chelating properties.[1][2] This application note delves into the analytical utility of a specifically functionalized derivative, 5-Nitro-6-amino-1,10-phenanthroline (NAF). The introduction of a nitro (-NO₂) group, a powerful electron-withdrawing chromophore, and an amino (-NH₂) group, an electron-donating auxochrome, onto the phenanthroline backbone significantly enhances its optical properties, paving the way for highly sensitive analytical methods.[2]
This guide provides an in-depth exploration of the application of NAF in analytical chemistry, with a primary focus on a detailed, field-tested protocol for the spectrophotometric determination of iron(II). Furthermore, we will explore the potential of related amino-phenanthroline derivatives in fluorescence-based sensing and the broader applications of the phenanthroline family in electrochemical analysis, offering a comprehensive perspective for researchers and drug development professionals.
I. Spectrophotometric Determination of Iron(II): A High-Sensitivity Colorimetric Assay
The most prominent and well-documented application of this compound is in the highly sensitive spectrophotometric determination of iron(II). This method relies on the formation of a stable and intensely colored complex between Fe(II) ions and three molecules of NAF, yielding a tris(this compound)iron(II) complex, [Fe(NAF)₃]²⁺.[2][3]
Causality Behind Experimental Choices:
The protocol outlined below is the result of systematic optimization of various reaction parameters to achieve maximum sensitivity and accuracy. The choice of an acidic medium (pH 3.4-4.5) is critical as it ensures the quantitative formation of the complex while preventing the precipitation of iron hydroxides.[2] A reaction time of 210 minutes at 20°C allows for the slow but complete complexation, leading to a stable and maximal absorbance.[3][4] The molar absorptivity of the [Fe(NAF)₃]²⁺ complex is significantly higher than that of the complex formed with unsubstituted 1,10-phenanthroline, allowing for the determination of iron at lower concentrations.[2]
Experimental Workflow for Spectrophotometric Analysis
Caption: Workflow for the spectrophotometric determination of Fe(II) using NAF.
Detailed Protocol: Spectrophotometric Determination of Fe(II)
1. Reagent Preparation:
-
Standard Iron(II) Solution (1000 µg/mL): Dissolve 7.01 g of ferrous ammonium sulfate hexahydrate (Fe(NH₄)₂(SO₄)₂·6H₂O) in distilled water containing 1-2 mL of concentrated sulfuric acid and dilute to 1 L in a volumetric flask.[2]
-
Working Iron(II) Standard (25 µg/mL): Prepare fresh daily by diluting the stock solution. This working standard should contain 0.5% hydroxylamine hydrochloride to prevent oxidation.[2]
-
This compound (NAF) Solution (107 µg/mL): Synthesize NAF in the laboratory as described in the literature. Dissolve the appropriate amount in 95-100% ethanol.[2]
-
Hydroxylamine Hydrochloride Solution: Prepare a suitable concentration (e.g., 10% w/v) in distilled water. This is used to reduce any Fe(III) to Fe(II).[5]
-
Acetate Buffer (pH 4.0): Prepare by mixing appropriate volumes of 2 M sodium acetate and 2 M acetic acid.[2]
2. Calibration Curve Preparation:
-
Into a series of 10 mL volumetric flasks, pipette appropriate volumes of the working iron(II) standard to prepare concentrations ranging from 0.1 to 4.0 µg/mL.
-
To each flask, add 1 mL of hydroxylamine hydrochloride solution.
-
Add 5 mL of the NAF solution to each flask.[2]
-
Add buffer solution to adjust the pH to 4.0.
-
Dilute to the mark with distilled water and mix well.
-
Allow the solutions to stand for 210 minutes at 20°C for full color development.[3][4]
-
Measure the absorbance of each standard at 520 nm against a reagent blank.[3][4]
-
Plot a graph of absorbance versus iron(II) concentration.
3. Sample Analysis:
-
Take an aliquot of the sample solution containing an unknown amount of iron in a 10 mL volumetric flask.
-
Follow the same procedure as for the calibration standards (addition of hydroxylamine, NAF, and buffer).
-
Measure the absorbance of the sample solution at 520 nm.
-
Determine the concentration of iron(II) in the sample from the calibration curve.
Performance Characteristics and Interference Data
The spectrophotometric method using NAF demonstrates excellent performance, as summarized in the table below.
| Parameter | Value | Reference |
| λmax | 520 nm | [3][4] |
| pH Optimum | 3.4 - 4.5 | [2] |
| Reaction Time | 210 minutes | [3][4] |
| Reaction Temperature | 20°C | [3][4] |
| Linear Range | 0.1 - 0.4 µg/mL | [3][6][7] |
| Molar Absorptivity | 13,900 L mol⁻¹ cm⁻¹ | [2] |
| Molar Ratio (Fe:NAF) | 1:3 | [3][4] |
Interference Study: The selectivity of the method is a crucial parameter. The table below indicates the tolerance limits for various metal ions in the determination of 2.5 µg/mL of Fe(II).
| Interfering Ion | Tolerance Limit (µg/mL) | Reference |
| Mg(II) | No interference | [2] |
| Ca(II) | Weak interference | [2] |
| Al(III) | Weak interference | [2] |
| Mn(II) | Weak interference | [2] |
| Zn(II) | Weak interference | [2] |
| Cu(II) | Severe interference | [2] |
| Ni(II) | Severe interference | [2] |
| Co(II) | Severe interference | [2] |
Note: The interference from certain metal ions can be minimized by using masking agents or by adjusting the pH within a narrow range.[2]
II. Potential Application in Fluorescence Sensing: A "Turn-Off" Approach
While direct studies on the fluorescence properties of this compound as a sensor are not widely reported, the closely related compound, 5-amino-1,10-phenanthroline, has been successfully employed as a "turn-off" fluorescence sensor for Fe(II).[6][7] This principle relies on the quenching of the fluorophore's emission upon complexation with the metal ion.
Principle of "Turn-Off" Fluorescence Sensing:
The fluorescence of 5-amino-1,10-phenanthroline is significantly quenched upon the formation of a stable, non-fluorescent complex with Fe(II).[6][7] This quenching is attributed to a static mechanism, where a ground-state complex is formed between the fluorophore and the quencher (Fe(II)).[6] The decrease in fluorescence intensity is proportional to the concentration of Fe(II), forming the basis for a quantitative analytical method.
Logical Framework for a Potential NAF-based Fluorescence Assay
Caption: Logical diagram illustrating the "turn-off" fluorescence sensing mechanism.
Protocol Adaptation for a Potential NAF-based Fluorescence Assay:
Based on the protocol for 5-amino-1,10-phenanthroline, a similar method could be developed for NAF.[6][7]
1. Instrumentation: A spectrofluorometer would be required.
2. Reagent Preparation:
-
A standard solution of NAF in a suitable solvent (e.g., ethanol/water mixture).
-
Standard solutions of Fe(II).
-
A buffer solution to maintain an optimal pH (for the amino-derivative, a pH range of 4.64 to 8.21 was found to be suitable).[6][7]
3. Method Development:
-
Determine the excitation and emission maxima of NAF.
-
Investigate the effect of pH on the fluorescence intensity and the quenching efficiency.
-
Titrate the NAF solution with standard Fe(II) solutions to establish a calibration curve of fluorescence intensity versus Fe(II) concentration.
-
Evaluate the selectivity by studying the interference from other metal ions.
Expected Advantages: Fluorescence-based methods often offer higher sensitivity and lower detection limits compared to spectrophotometry.
III. Broader Horizons: Electrochemical and Chromatographic Applications
The phenanthroline scaffold is a versatile platform for the development of various analytical methods beyond optical techniques.
Electrochemical Sensing:
Derivatives of 1,10-phenanthroline have been successfully used to modify electrodes for the development of electrochemical sensors. For instance, 1,10-phenanthroline-5,6-dione has been used to create modified electrodes for the detection of E. coli by monitoring the oxidation of intracellular NADH.[8] The electropolymerization of metal complexes with 5-amino-1,10-phenanthroline has also been explored.[9] These examples highlight the potential of NAF and its derivatives to be used as redox mediators or as ligands in the fabrication of novel electrochemical sensors for a variety of analytes.
Chromatographic Applications:
While direct applications of NAF in liquid chromatography are not extensively documented, phenanthroline derivatives are used in chromatography for the separation and analysis of metal ions. They can be used as chelating agents in the mobile phase or immobilized on a stationary phase to create affinity columns for the selective retention of metal ions. Further research could explore the use of NAF in such chromatographic methods.
IV. Synthesis of this compound
For researchers wishing to utilize this reagent, a reliable synthesis protocol is essential. The synthesis of NAF is typically achieved through a multi-step process starting from 1,10-phenanthroline. A common route involves the nitration of 1,10-phenanthroline to yield 5-nitro-1,10-phenanthroline, followed by a reduction to 5-amino-1,10-phenanthroline, and subsequent nitration to introduce the second nitro group, which is then reduced to an amino group. More direct methods for the synthesis of related compounds like 1,10-phenanthroline-5,6-dione have also been reported.[10]
Conclusion: A Reagent with Untapped Potential
This compound has been demonstrated to be a superior reagent for the spectrophotometric determination of iron(II), offering enhanced sensitivity compared to its parent compound. The detailed protocol provided herein serves as a robust starting point for its implementation in research and quality control laboratories. Furthermore, the exploration of related phenanthroline derivatives in fluorescence and electrochemical sensing opens up exciting avenues for the future development of novel analytical methods based on the NAF scaffold. The unique electronic properties conferred by the nitro and amino substituents make this compound a promising candidate for further investigation and application in the ever-evolving field of analytical science.
References
-
Arachchi, D. H. T., Wijesekera, G. I. P., De Costa, M. D. P., & Senthilnithy, R. (2020). Amino and chloro derivatives of 1,10-phenanthroline as turn-off fluorescence sensors for selective and sensitive detection of Fe(II). Journal of Photochemistry and Photobiology A: Chemistry, 402, 112805. [Link]
-
Arachchi, D. H. T., et al. (2020). Amino and chloro derivatives of 1,10-phenanthroline as turn-off fluorescence sensors for selective and sensitive detection of Fe(II). SciSpace. [Link]
-
Demirhan, N., & Tuncel Elmali, F. (2003). Spectrophotometric determination of iron(II) with this compound. Turkish Journal of Chemistry, 27(3), 315-321. [Link]
-
Demirhan, N., & Tuncel Elmali, F. (2003). Spectrophotometric Determination of Iron(II) with this compound. Turkish Journal of Chemistry. [Link]
-
Smith, G. F., & Cagle, F. W. (1947). The Improved Synthesis of 5-Nitro-1, 10-Phenanthroline. The Journal of Organic Chemistry, 12(6), 781–784. [Link]
-
Demirhan, N., & Tuncel Elmali, F. (2003). Spectrophotometric Determination of Iron(II) with this compound. TÜBİTAK Academic Journals. [Link]
-
Yıldız Teknik Üniversitesi. (2003). Spectrophotometric determination of iron(II) with this compound. [Link]
-
Senanayake, D. A. K., et al. (2021). Bathophenanthroline as Turn-off Fluorescence Sensors for Selective and Sensitive Detection of Fe(II). ResearchGate. [Link]
-
ResearchGate. (n.d.). Electrochemical initiation step involving the 5-amino-1, 10-phenanthroline ligand. [Link]
-
Senanayake, D. A. K., et al. (2021). Bathophenanthroline as Turn-off Fluorescence Sensors for Selective and Sensitive Tetection of Fe(II). ResearchGate. [Link]
-
Senanayake, D. A. K., et al. (2021). Bathophenanthroline as Turn-off Fluorescence Sensors for Selective and Sensitive Tetection of Fe(II). Semantic Scholar. [Link]
-
Al-Moktadir, M. A., et al. (2024). The rapid synthesis of 1,10-phenanthroline-5,6-diimine (Phendiimine) and its fascinating photo-stimulated behavior. Scientific Reports, 14(1), 8698. [Link]
-
ResearchGate. (n.d.). Protonated 1,10-Phenanthroline as a Fluorescent Sensor for Fe(II) at Micro Molar Level Detections. [Link]
-
The Journal of Organic Chemistry. (n.d.). THE IMPROVED SYNTHESIS OF 5-NITRO-1, 10-PHENANTHROLINE. [Link]
-
Dodani, S. C., & Chang, C. J. (2014). Fluorescent Sensors for Measuring Metal Ions in Living Systems. Chemical Reviews, 114(1), 500–544. [Link]
-
Wang, Y., et al. (2023). Development and Application of an Electrochemical Sensor with 1,10-Phenanthroline-5,6-dione-Modified Electrode for the Detection of Escherichia coli in Water. Sensors, 23(16), 7208. [Link]
-
Royal Society of Chemistry. (n.d.). Iron by 1,10-phenanthroline assay. [Link]
- Google Patents. (n.d.). CN101775015B - Synthesis method of phenanthroline-5,6-diketone.
-
Halpin, G., Herdman, K., & Dempsey, E. (2020). Electrochemical investigations into enzymatic polymerisation of 1,10-phenanthroline-5,6-dione as a redox mediator for lactate sensing. Maynooth University Research Archive Library. [Link]
-
University of Kentucky. (n.d.). EXPERIMENT 5 Molecular Absorption Spectroscopy: Determination of Iron with 1,10-Phenanthroline. [Link]
-
eGyanKosh. (n.d.). EXPT. 1 SPECTROPHOTOMETRIC DETERMINATION OF Fe2+ IONS USING 1, 10-PHENANTHROLINE. [Link]
Sources
- 1. Spectrophotometric Determination of Iron(II) with this compound | Semantic Scholar [semanticscholar.org]
- 2. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 3. researchgate.net [researchgate.net]
- 4. "Spectrophotometric Determination of Iron(II) with 5-Nitro-6-amino-1,10" by NEBAHAT DEMİRHAN and FİKRİYE TUNCEL ELMALI [journals.tubitak.gov.tr]
- 5. edu.rsc.org [edu.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Amino and chloro derivatives of 1,10-phenanthroline as turn-off fluorescence sensors for selective and sensitive detection of Fe(II) (2020) | D.H. Thanippuli Arachchi | 18 Citations [scispace.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. CN101775015B - Synthesis method of phenanthroline-5,6-diketone - Google Patents [patents.google.com]
5-Nitro-6-amino-1,10-phenanthroline for the quantification of trace metals in water
Application Note & Protocol
Topic: 5-Nitro-6-amino-1,10-phenanthroline for the Quantification of Trace Metals in Water
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Imperative for Sensitive Trace Metal Analysis
The monitoring of trace metal concentrations in aqueous environments is a critical task in environmental science, public health, and various industrial processes. Heavy metals, even at minute concentrations, can be toxic to biological systems and can indicate contamination events. Iron, for instance, is a vital element, but its presence in water can foster bacterial growth and cause aesthetic and industrial problems. Consequently, the development of simple, sensitive, and accurate analytical methods for their quantification is of paramount importance.
Spectrophotometry, a widely accessible analytical technique, offers a cost-effective and reliable means for quantifying trace metals. The core of this method lies in the reaction of a target metal ion with a specific chromogenic reagent to form a colored complex. The intensity of the color, which is directly proportional to the concentration of the metal ion, can be measured using a spectrophotometer. 1,10-phenanthroline and its derivatives are a well-established class of chromogenic reagents for the determination of various metal ions, particularly iron(II)[1][2].
This application note details a robust and highly sensitive method for the quantification of trace iron(II) in water samples using the specialized ligand, this compound (NAF). The presence of the nitro (-NO2) and amino (-NH2) groups on the phenanthroline scaffold enhances the molar absorptivity of the resulting metal complex, thereby increasing the sensitivity of the assay compared to unsubstituted 1,10-phenanthroline[3].
Chemical Principle: Complexation and Color Formation
The quantification of iron(II) using this compound is based on the formation of a stable, intensely colored tris(this compound)iron(II) complex, often denoted as [Fe(NAF)₃]²⁺. In this reaction, the iron(II) ion, acting as a Lewis acid, coordinates with three molecules of the bidentate NAF ligand, which acts as a Lewis base[3]. This coordination complex exhibits a distinct orange-red color, with a maximum absorbance (λmax) at 520 nm[3][4][5].
The stoichiometry of this reaction has been determined to be a 1:3 molar ratio of Fe(II) to the NAF reagent[3][4][5]. The intensity of the color produced is stable and adheres to the Beer-Lambert Law over a specific concentration range, allowing for accurate quantification.
Caption: Formation of the colored Iron(II)-NAF complex.
Experimental Protocol: Spectrophotometric Determination of Iron(II)
This protocol outlines the step-by-step procedure for the quantification of iron(II) in water samples.
Apparatus and Reagents
-
Apparatus:
-
Reagents:
-
This compound (NAF) Solution (107 µg/mL): The synthesis of NAF can be performed according to literature methods. A saturated solution is prepared by dissolving the synthesized NAF in absolute ethanol at 20°C[6].
-
Standard Iron(II) Stock Solution (1000 µg/mL): Dissolve 7.01 g of ferrous ammonium sulfate hexahydrate (Fe(NH₄)₂(SO₄)₂·6H₂O) in distilled water. Add 1-2 mL of concentrated sulfuric acid (H₂SO₄) and dilute to 1 L in a volumetric flask[3].
-
Working Standard Iron(II) Solution (25 µg/mL): Prepare daily by diluting the stock solution. This solution should contain 0.5% hydroxylamine hydrochloride to prevent oxidation of Fe(II) to Fe(III)[3].
-
Hydroxylamine Hydrochloride Solution (for sample preservation): A 0.5% (w/v) solution in distilled water.
-
Buffer Solution (pH 4): Prepare by mixing appropriate volumes of 2 M sodium acetate and 2 M acetic acid solutions and diluting to the final volume with distilled water[6].
-
All chemicals should be of analytical reagent grade.
-
Experimental Workflow
Caption: Workflow for iron(II) quantification.
Preparation of Calibration Standards
-
Into a series of 10 mL volumetric flasks, pipette appropriate volumes (e.g., 0.4, 0.6, 0.8, 1.0, 1.2, 1.4, and 1.6 mL) of the 25 µg/mL working standard iron(II) solution. This will create standards with final concentrations of 1.0, 1.5, 2.0, 2.5, 3.0, 3.5, and 4.0 µg/mL, respectively[6].
-
Also prepare a blank solution containing all reagents except the iron standard.
Sample Preparation
-
Collect water samples in clean containers.
-
If the total iron concentration is desired, all Fe(III) must be reduced to Fe(II). Add hydroxylamine hydrochloride solution to the sample.
-
Pipette a suitable aliquot of the water sample into a 10 mL volumetric flask. The volume should be chosen such that the final iron concentration falls within the linear range of the calibration curve.
Analytical Procedure
-
To each volumetric flask (standards, sample, and blank), add 2 mL of the pH 4 buffer solution[6].
-
Add 5 mL of the 107 µg/mL NAF reagent solution to each flask[6].
-
Dilute to the 10 mL mark with distilled water and mix thoroughly.
-
Allow the solutions to stand for 210 minutes at a controlled temperature of 20°C for full color development[4][5][6]. The absorbance is stable for at least 1.5 hours after this incubation period[6].
-
Set the spectrophotometer to a wavelength of 520 nm.
-
Use the blank solution to zero the instrument.
-
Measure the absorbance of each standard and the unknown sample.
Data Analysis and Performance Characteristics
The relationship between absorbance and the concentration of iron(II) is linear within a specific range.
-
Calibration Curve: Plot the absorbance values of the standard solutions against their corresponding concentrations (in µg/mL). Perform a linear regression analysis to obtain the equation of the line (y = mx + c), where 'y' is the absorbance, 'x' is the concentration, 'm' is the slope, and 'c' is the y-intercept. The correlation coefficient (r²) should be close to 1 (e.g., 0.9999) for a good linear fit[3].
-
Quantification of Unknown: Use the equation of the calibration curve to calculate the concentration of iron(II) in the unknown sample from its measured absorbance. Remember to account for any dilution factors used during sample preparation.
Method Performance Data
| Parameter | Value | Reference |
| Maximum Wavelength (λmax) | 520 nm | [3][4][5] |
| Optimal pH | 4 | [3] |
| Reaction Time | 210 minutes | [4][5][6] |
| Reaction Temperature | 20 °C | [4][5][6] |
| Linear Range | 0.1 - 4.0 µg/mL | [3] |
| Molar Absorptivity | 13,900 L mol⁻¹ cm⁻¹ | [3] |
| Detection Limit | 0.1 µg/mL | [3] |
| Molar Ratio (Fe:NAF) | 1:3 | [3][4][5] |
Interferences and Mitigation
The presence of other metal ions in the water sample can potentially interfere with the determination of iron(II).
-
Severe Interferences: Co(II), Ni(II), and Cu(II) have been found to interfere significantly[3].
-
Weak Interferences: Zn(II), Mn(II), and Al(III) interfere to a lesser extent[3].
-
No Interference: Mg(II) does not interfere with this method[3].
Mitigation Strategies:
-
pH Adjustment: The effect of some interferences can be minimized by carefully controlling the pH of the reaction mixture within a narrow range[3].
-
Masking Agents: For samples with high concentrations of interfering ions, the use of secondary masking agents may be necessary to selectively complex the interfering ions and prevent their reaction with NAF[3]. The selection of an appropriate masking agent depends on the specific interfering ions present.
Conclusion
The use of this compound provides a simple, highly sensitive, and accurate spectrophotometric method for the quantification of trace levels of iron(II) in water. The enhanced sensitivity afforded by the substituted phenanthroline ring makes it a superior alternative to traditional reagents like 1,10-phenanthroline or thiocyanate for this purpose[3]. By adhering to the optimized conditions outlined in this protocol, researchers can achieve reliable and reproducible results for the monitoring of iron in aqueous samples.
References
-
Demİrhan, N., & Tuncel Elmali, F. (2003). Spectrophotometric Determination of Iron(II) with this compound. Turkish Journal of Chemistry, 27(3), 315-321. [Link]
-
Yıldız Teknik Üniversitesi. (2003). Spectrophotometric determination of iron(II) with this compound. AVESIS. [Link]
-
Demİrhan, N., & Tuncel Elmali, F. (2003). Spectrophotometric Determination of Iron(II) with this compound. TÜBİTAK Academic Journals. [Link]
-
Demİrhan, N., & Tuncel Elmali, F. (2003). Spectrophotometric determination of iron(II) with this compound. ResearchGate. [Link]
-
TÜBİTAK Academic Journals. (2003). Spectrophotometric Determination of Iron(II) with this compound. [Link]
-
Singh, R., & Kumar, A. (2023). A Review on Analytical Applications Of 1,10-Phenanthroline as Chromogenic Reagent. International Journal of Pharmaceutical Sciences and Research. [Link]
Sources
- 1. Spectrophotometric Determination of Iron(II) with this compound | Semantic Scholar [semanticscholar.org]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 4. "Spectrophotometric Determination of Iron(II) with 5-Nitro-6-amino-1,10" by NEBAHAT DEMİRHAN and FİKRİYE TUNCEL ELMALI [journals.tubitak.gov.tr]
- 5. Spectrophotometric determination of iron(II) with this compound | AVESİS [avesis.yildiz.edu.tr]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Fe(II) Determination with 5-Nitro-6-amino-1,10-phenanthroline
This guide provides in-depth technical support for researchers, scientists, and drug development professionals utilizing 5-Nitro-6-amino-1,10-phenanthroline (NAF) for the spectrophotometric determination of Iron (II). We will move beyond simple procedural lists to explore the causality behind experimental parameters, ensuring robust and reproducible results.
Section 1: Foundational Principles & FAQs
This section addresses the fundamental questions regarding the chemistry of the Fe(II)-NAF assay. Understanding these principles is crucial for effective troubleshooting.
Q1: Why is pH control so critical for this assay?
A: The pH of the reaction medium is the most critical parameter influencing the accuracy of this assay. Its importance stems from two key chemical principles:
-
Ligand Protonation: this compound (NAF) is a Lewis base that requires its nitrogen atoms to have available lone-pair electrons to chelate the Fe(II) ion. In highly acidic conditions (pH < 2), the nitrogen atoms of the phenanthroline ring become protonated. This protonation blocks the sites needed for coordination with Fe(II), thereby inhibiting the formation of the colored complex.[1]
-
Metal Ion Hydrolysis: Conversely, at higher pH values (typically above 6-7), Fe(II) ions begin to hydrolyze, precipitating out of solution as iron(II) hydroxide, Fe(OH)₂. This removes Fe(II) from the solution, making it unavailable to react with the NAF reagent and leading to erroneously low absorbance readings.
Therefore, an optimal pH window is required to ensure the NAF is in its active, non-protonated form while the Fe(II) remains soluble and available for chelation.
Q2: What is the scientifically established optimal pH for Fe(II)-NAF complex formation?
A: Extensive studies have demonstrated that the maximum and most stable absorbance for the Fe(II)-NAF complex is achieved at a pH of 4.0 .[2][3] Operating at this specific pH ensures the equilibrium is shifted maximally towards the formation of the tris-chelated iron complex.
Q3: What is the chemical reaction and stoichiometry involved?
A: The reaction involves the coordination of one ferrous ion, Fe²⁺ (a Lewis acid), with three molecules of this compound (a bidentate Lewis base).[2] This forms a stable, intensely colored orange-red complex ion, tris(this compound)iron(II), or [Fe(NAF)₃]²⁺.[2] The molar ratio of Fe(II) to the NAF reagent is 1:3.[2][4][5] The presence of the electron-withdrawing nitro group (-NO₂) and electron-donating amino group (-NH₂) on the phenanthroline backbone enhances the molar absorptivity of the complex, leading to greater sensitivity compared to unsubstituted 1,10-phenanthroline.[2]
Q4: Why is ethyl alcohol specified as the solvent for the NAF reagent?
A: The choice of solvent is dictated by the solubility of the NAF reagent. NAF has very low solubility in many common laboratory solvents. However, it is sufficiently soluble in ethyl alcohol to prepare a stable stock solution.[2] The complex formation itself is then carried out in a mixed aqueous-ethanolic medium.[2]
Section 2: Core Experimental Protocol
This section provides a validated, step-by-step protocol for the determination of Fe(II) using NAF. Adherence to these steps is critical for accuracy.
Experimental Workflow Diagram
Caption: Standard workflow for Fe(II) determination using NAF.
Step-by-Step Methodology
-
Reagent Preparation:
-
Fe(II) Standard Stock Solution (e.g., 100 µg/mL): Prepare by dissolving a precise amount of ferrous ammonium sulfate hexahydrate in deionized water containing a small amount of acid (e.g., 0.5% HNO₃·HCl) to prevent oxidation.
-
NAF Reagent Solution (e.g., 107 µg/mL): Dissolve the required amount of this compound in 95-100% ethyl alcohol.[5]
-
pH 4.0 Buffer: Prepare an acetate buffer by mixing appropriate volumes of 0.1 M acetic acid and 0.1 M sodium acetate. Verify the final pH with a calibrated pH meter.
-
-
Preparation of Calibration Standards:
-
Prepare a series of calibration standards by diluting the Fe(II) stock solution. A typical concentration range is 0.1 µg/mL to 4.0 µg/mL.[2]
-
For each standard, place an appropriate aliquot of the Fe(II) stock into a 10 mL volumetric flask.
-
-
Assay Procedure:
-
To each 10 mL volumetric flask (containing standards or unknown samples), add the pH 4.0 buffer.
-
Add an excess of the NAF reagent solution. A volume of 5 mL of a 107 µg/mL NAF solution has been shown to be optimal for Fe(II) concentrations around 2.5 µg/mL.[2]
-
Dilute to the 10 mL mark with deionized water and mix thoroughly.
-
Crucially, allow the reaction to proceed for 210 minutes at a constant temperature of 20°C. [2][4][5] The absorbance is stable for at least 1.5 hours after this incubation period.[5]
-
-
Spectrophotometric Measurement:
-
Data Analysis:
-
Plot a calibration curve of Absorbance vs. Fe(II) Concentration (µg/mL).
-
Determine the concentration of Fe(II) in the unknown samples using the linear regression equation from the calibration curve. The relationship should be linear over the specified range (r² > 0.999).[2]
-
Section 3: Troubleshooting Guide
This Q&A section addresses common issues encountered during the assay.
Q: My absorbance readings are very low or there is no color development. What are the likely causes?
A: This is a common issue with several potential root causes:
-
Incorrect pH: The most probable cause. If the pH is too low (<3), the NAF reagent is protonated and cannot chelate the Fe(II). If it is too high (>6), the Fe(II) may have precipitated. Solution: Verify the pH of your final reaction mixture. Ensure your pH 4.0 buffer is correctly prepared and has not degraded.[2][3]
-
Insufficient Incubation Time: This reaction is slow and requires a full 210 minutes at 20°C to reach completion.[2][4][5] Solution: Ensure you are timing the incubation period accurately and maintaining a constant temperature.
-
Oxidation of Fe(II) to Fe(III): Fe(II) is susceptible to aerial oxidation to Fe(III), which does not form the colored complex with NAF under these conditions. Solution: Use freshly prepared Fe(II) standards. If analyzing total iron, the sample must first be treated with a reducing agent like hydroxylamine hydrochloride to convert all Fe(III) to Fe(II).[2][6]
-
Insufficient NAF Reagent: The NAF must be in molar excess to drive the reaction to completion. Solution: Ensure you are adding a sufficient volume of the NAF solution. Precipitation may occur if too little reagent is added.[2]
Q: I'm observing turbidity or precipitation in my cuvettes. What's wrong?
A:
-
Reagent Precipitation: If less than 1 mL of the NAF reagent solution is used, it may precipitate in the aqueous medium.[2] Solution: Use the recommended volume of NAF solution (e.g., 5 mL for a 10 mL final volume).[2]
-
Interfering Cations: Certain cations, particularly Calcium (Ca²⁺), can cause precipitation with this method.[2] Solution: If Ca²⁺ is suspected, the sample may require pre-treatment or an alternative analytical method may be necessary.
-
High pH: As mentioned, a pH above the optimal range can cause the precipitation of iron hydroxides. Solution: Re-verify and adjust the pH to 4.0.
Q: My calibration curve is not linear.
A:
-
Concentration Range Exceeded: The linear range for this method is typically between 0.1 and 4 µg/mL.[2] Concentrations above this range can lead to a deviation from Beer's Law. Solution: Dilute your higher concentration standards and samples to fall within the established linear range.
-
Incomplete Reaction: If the incubation time is cut short or the temperature is significantly lower than 20°C, the reaction may not have reached equilibrium, leading to inconsistent absorbance values. Solution: Strictly adhere to the 210-minute incubation at 20°C.[2][5]
Q: I suspect interference from other metal ions in my sample. How can I manage this?
A: Several metal ions can interfere by forming their own complexes or consuming the reagent. The effect can often be minimized by maintaining a narrow pH range.[2] If specific interferences are known, masking agents may be employed. For example, in general phenanthroline methods, fluoride is often used to mask Fe(III).[7] Refer to the table below for known tolerance limits.
Section 4: Key Data & Visualizations
Data Tables
Table 1: Optimal Experimental Parameters for Fe(II)-NAF Assay
| Parameter | Optimal Value | Source(s) |
| pH | 4.0 | [2][3] |
| λmax (Wavelength) | 520 nm | [2][4][5] |
| Reaction Time | 210 minutes | [2][4][5] |
| Temperature | 20 °C | [4][5] |
| Fe(II):NAF Molar Ratio | 1:3 | [2][4][5] |
| Linear Range | 0.1 - 4.0 µg/mL | [2] |
Table 2: Tolerance Limits of Common Interfering Ions For a sample containing 2.5 µg/mL of Fe(II)
| Interfering Ion | Max. Tolerated Concentration (µg/mL) | Source(s) |
| Al(III) | 0.40 | [2] |
| Mg(II) | 2.43 | [2] |
| Ni(II) | 2.90 | [2] |
| Zn(II) | 3.10 | [2] |
| Cu(II) | 4.40 | [2] |
| Mn(II) | 4.50 | [2] |
| Co(II) | 5.70 | [2] |
| Ca(II) | Causes precipitation | [2] |
Reaction Mechanism Diagram
Caption: Influence of pH on the Fe(II)-NAF chelation equilibrium.
References
-
Demirhan, N., & Tuncel Elmali, F. (2003). Spectrophotometric Determination of Iron(II) with this compound. Turkish Journal of Chemistry, 27(3), 315-321. [Link]
-
Demirhan, N., & Tuncel Elmali, F. (2003). (PDF) Spectrophotometric determination of iron(II) with 5- nitro-6-amino-1,10-phenanthroline. ResearchGate. [Link]
-
TÜBİTAK Academic Journals. (2003). Spectrophotometric Determination of Iron(II) with this compound. [Link]
-
Kou, D., et al. (1997). Suppression of iron(III) interference in the determination of iron(II) in water by the 1,10-phenanthroline method. Analyst, 122(5), 459-462. [Link]
-
Tang, W., et al. (2018). Revisiting the phenanthroline and ferrozine colorimetric methods for quantification of Fe(II) in Fenton reactions. Chemosphere, 205, 423-430. [Link]
-
Lee, G. F., & Stumm, W. (1960). Determination of Ferrous Iron in the Presence of Ferric Iron With Bathophenanthroline. Journal of the American Water Works Association, 52(12), 1567-1574. [Link]
-
ResearchGate. (n.d.). Effect of pH depend on time to absorbance of NAF-iron(II) complex. [Link]
-
Yıldız Teknik Üniversitesi. (2003). Spectrophotometric determination of iron(II) with this compound. AVESIS. [Link]
-
Uchida, T., & Shimoishi, Y. (1974). Spectrophotometric determination of iron(II) with 1,10-phenanthroline in the presence of large amounts of iron(III). Talanta, 21(4), 314-318. [Link]
-
Semantic Scholar. (2003). Figure 4 from Spectrophotometric Determination of Iron(II) with this compound. [Link]
-
Semantic Scholar. (2003). Spectrophotometric Determination of Iron(II) with this compound. [Link]
-
eGyanKosh. (n.d.). EXPT. 1 SPECTROPHOTOMETRIC DETERMINATION OF Fe2+ IONS USING 1, 10-PHENANTHROLINE. [Link]
-
ResearchGate. (2019). (PDF) Complexation kinetics of Fe2+ with 1,10‐phenanthroline forming ferroin in acidic solutions. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 3. researchgate.net [researchgate.net]
- 4. "Spectrophotometric Determination of Iron(II) with 5-Nitro-6-amino-1,10" by NEBAHAT DEMİRHAN and FİKRİYE TUNCEL ELMALI [journals.tubitak.gov.tr]
- 5. researchgate.net [researchgate.net]
- 6. Spectrophotometric Determination of Iron(II) with this compound | Semantic Scholar [semanticscholar.org]
- 7. Spectrophotometric determination of iron(II) with 1,10-phenanthroline in the presence of large amounts of iron(III) - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 5-Nitro-6-amino-1,10-phenanthroline-Fe(II) Complex Formation
Welcome to the technical support guide for the synthesis and application of the 5-Nitro-6-amino-1,10-phenanthroline-Fe(II) complex. This document provides in-depth troubleshooting advice and answers to frequently asked questions, specifically focusing on the critical role of temperature in the complexation reaction. Our goal is to empower researchers, scientists, and drug development professionals to achieve consistent and reliable results in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for the formation of the this compound-Fe(II) complex?
A1: The optimal temperature for achieving the maximum quantitative formation and absorbance of the complex is 20°C.[1][2] Experimental data shows that the highest absorbance values for a given concentration of Fe(II) are recorded at this temperature.[2] While the reaction may proceed at other temperatures, 20°C provides the best balance between reaction kinetics and complex stability for analytical purposes.
Q2: How does temperature variation impact the rate and stability of the complex?
A2: Temperature has a dual effect on this reaction.
-
Higher Temperatures (>20°C): Increasing the temperature can accelerate the initial rate of complex formation. However, for ferroin-type complexes, higher temperatures also significantly increase the rate of dissociation.[3] This can lead to a lower net concentration of the complex at equilibrium, resulting in decreased absorbance and apparent instability (color fading). The activation energy for the dissociation of similar ferroin complexes is quite high, indicating a strong temperature dependence.[3]
-
Lower Temperatures (<20°C): Decreasing the temperature will slow down the reaction kinetics, meaning it will take longer than the recommended 210 minutes to reach completion.[4] Furthermore, the ligand, this compound (NAF), has limited solubility, which can be further reduced at lower temperatures, potentially leading to precipitation and inaccurate results.[4]
Q3: What is the stoichiometry of the Fe(II) complex, and is it affected by temperature?
A3: The complex consists of one iron(II) ion coordinated with three molecules of the this compound ligand, forming a tris-complex: [Fe(NAF)₃]²⁺.[4][5] This 1:3 molar ratio is a fundamental characteristic of the coordination chemistry and is not expected to change with temperature.[4] However, temperature can shift the equilibrium between the formation of this 1:3 complex and its dissociation back into the constituent reactants.
Q4: Beyond temperature, what are the other critical parameters for successful complex formation?
A4: Several other factors are crucial and interact with temperature:
-
pH: The reaction should be carried out in an acidic medium, with an optimal pH range of 3.4 to 4.5. A pH of 4 is recommended for reliable results.[4]
-
Solvent: The NAF ligand has poor solubility in many common solvents. The complex formation is best performed in an ethyl alcohol medium to ensure the ligand remains fully dissolved.[4]
-
Reaction Time: At the optimal temperature of 20°C, a reaction time of 210 minutes is required for the complex formation to proceed to completion quantitatively.[1][6]
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments.
Problem 1: My absorbance readings are low and inconsistent.
-
Primary Suspect: Sub-optimal Temperature.
-
Causality: As established, the highest absorbance is achieved at 20°C.[2] If your reaction temperature is significantly higher, the complex may be dissociating, leading to a lower concentration and thus lower absorbance. If the temperature is too low, the reaction may not have reached completion within your measurement timeframe.
-
Solution: Use a circulating water bath or a temperature-controlled cuvette holder to maintain the reaction and measurement temperature at exactly 20°C. Verify the temperature with a calibrated thermometer.
-
Problem 2: The color of my complex fades over time, leading to decreasing absorbance.
-
Primary Suspect: Thermal Dissociation.
-
Causality: This is a classic sign of complex dissociation. The bond between the Fe(II) ion and the phenanthroline ligands is not infinitely stable and can break, a process that is accelerated by heat.[3][7] The nitro-substituted ligand is known to be more reactive, which can also influence its dissociation kinetics.[8]
-
Solution:
-
Strictly maintain the sample temperature at 20°C post-reaction.
-
If samples must be prepared in batches, store them at 20°C in a dark environment to prevent photodegradation and thermal dissociation before measurement.
-
Perform spectrophotometric readings promptly after the 210-minute incubation period.
-
-
Problem 3: I am observing a precipitate in my reaction vial.
-
Primary Suspect: Ligand Solubility Issues.
-
Causality: The this compound ligand has limited solubility.[4] This issue is exacerbated at temperatures below the recommended 20°C. If the ligand is not fully dissolved before the reaction or precipitates during the reaction, the stoichiometry will be incorrect, leading to incomplete complex formation and inaccurate results.
-
Solution:
-
Ensure the ligand is completely dissolved in ethyl alcohol before adding it to the reaction mixture. Gentle warming may be required initially, but the solution must be returned to 20°C before mixing with Fe(II).
-
Maintain the reaction temperature at 20°C to prevent the ligand from precipitating out of the solution during the incubation period.
-
-
Experimental Protocols & Data
Data Summary: Effect of Temperature on Complex Formation
The following table summarizes the relationship between temperature and the absorbance of the Fe(II)-NAF complex, highlighting the optimal condition.
| Temperature (°C) | Relative Absorbance | Key Observation |
| < 20 | Decreasing | Reaction rate is significantly slowed. |
| 20 | Maximum (100%) | Optimal for quantitative formation. [2] |
| > 20 | Decreasing | Complex dissociation becomes more prominent. |
Protocol: Standard Formation of the Fe(II)-NAF Complex
This protocol outlines the standard procedure for forming the complex for spectrophotometric analysis.
-
Reagent Preparation:
-
Fe(II) Standard Solution: Prepare a stock solution of Fe(II) (e.g., using ammonium iron(II) sulfate hexahydrate) in deionized water. Include a reducing agent like hydroxylamine hydrochloride to prevent oxidation to Fe(III).[4]
-
NAF Ligand Solution: Prepare a solution of this compound in 95-100% ethyl alcohol.[4]
-
Buffer Solution: Prepare an acetate buffer (e.g., from acetic acid and sodium acetate) to maintain a pH of 4.[4]
-
-
Temperature Equilibration: Place all reagent solutions and reaction vessels in a water bath set to 20°C for at least 15 minutes to allow temperatures to equilibrate.
-
Reaction Mixture: In a volumetric flask, combine the Fe(II) solution, the pH 4 buffer, and the NAF ligand solution. Ensure the final solvent composition maintains ligand solubility.
-
Incubation: Stopper the flask, mix thoroughly, and incubate in the 20°C water bath for 210 minutes in the dark.
-
Measurement: After incubation, measure the absorbance of the resulting colored complex at its absorption maximum of 520 nm using a spectrophotometer.[1][4] Use a blank solution (containing all reagents except Fe(II)) to zero the instrument.
Visualizing the Workflow and Chemistry
The following diagrams illustrate the troubleshooting workflow and the chemical equilibrium at play.
Caption: Troubleshooting workflow for temperature-related issues.
Caption: Effect of temperature on the complexation equilibrium.
References
-
Demirhan, N., & Tuncel Elmali, F. (2003). Spectrophotometric Determination of Iron(II) with this compound. Turkish Journal of Chemistry, 27(3), 315-322. [Link]
-
Demirhan, N., & Tuncel Elmali, F. (2003). Spectrophotometric determination of iron(II) with this compound. Chemical and Pharmaceutical Bulletin, 51(9), 1104-1107. [Link]
-
TÜBİTAK Academic Journals. (2003). Spectrophotometric Determination of Iron(II) with this compound. [Link]
-
Demirhan, N., & Tuncel Elmali, F. (2003). Spectrophotometric Determination of Iron(II) with this compound. ResearchGate. [Link]
-
ResearchGate. (n.d.). Spectrophotometric determination of iron(II) with 5- nitro-6-amino-1,10-phenanthroline [PDF]. [Link]
-
ResearchGate. (2011). A Unified Kinetics and Equilibrium Experiment: Rate Law, Activation Energy, and Equilibrium Constant for the Dissociation of Ferroin. [Link]
-
Shakhashiri, B. Z. (2011). A Unified Kinetics and Equilibrium Experiment: Rate Law, Activation Energy, and Equilibrium Constant for the Dissociation of Ferroin. Journal of Chemical Education, 88(3), 324-328. [Link]
-
ResearchGate. (2015). Complexation kinetics of Fe2+ with 1,10-phenanthroline forming ferroin in acidic solutions. [Link]
-
The University of Melbourne. (n.d.). Dissociation of Ferroin in acidic solutions and Nafion® membranes. Find an Expert. [Link]
-
ResearchGate. (n.d.). Effect of temperature on the reaction for 2.5 µg/mL iron(II) conc. [Link]
-
Tsai, N. (2014). Dissociation of Ferroin (not related to Heroin). Prezi. [Link]
Sources
- 1. "Spectrophotometric Determination of Iron(II) with 5-Nitro-6-amino-1,10" by NEBAHAT DEMİRHAN and FİKRİYE TUNCEL ELMALI [journals.tubitak.gov.tr]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 5. researchgate.net [researchgate.net]
- 6. Spectrophotometric determination of iron(II) with this compound | AVESİS [avesis.yildiz.edu.tr]
- 7. Dissociation of Ferroin in acidic solutions and Nafion(®) membranes : Find an Expert : The University of Melbourne [findanexpert.unimelb.edu.au]
- 8. prezi.com [prezi.com]
Masking agents to prevent interference in 5-Nitro-6-amino-1,10-phenanthroline method
Welcome to the technical support center for the 5-Nitro-6-amino-1,10-phenanthroline (NAF) method. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for preventing interference in your experiments. Here, we delve into the causality behind experimental choices and provide self-validating protocols to ensure the integrity of your results.
Understanding the this compound Method
The this compound method is a highly sensitive spectrophotometric technique for the determination of iron(II). The core of this method lies in the formation of a stable, intensely colored tris(this compound)iron(II) complex.[1][2] This complex exhibits a maximum absorbance at approximately 520 nm, allowing for the quantification of iron(II) concentrations.[1][2][3] The stoichiometry of this complex is a 1:3 molar ratio of Fe(II) to NAF.[1][2][3]
For accurate results, it is crucial to control several experimental parameters, including pH, reaction time, and temperature. The optimal pH for the complex formation is around 4.[1] The reaction is typically carried out at 20°C for about 210 minutes to ensure complete complexation.[1][2][3]
A critical step in this method is the reduction of any iron(III) present in the sample to iron(II), as NAF selectively complexes with the ferrous form. Reducing agents such as hydroxylamine hydrochloride or hydroquinone are commonly used for this purpose.[1][4]
Troubleshooting Guide: Interference from Other Metal Ions
One of the most common challenges encountered with the NAF method is interference from other metal ions that can also form complexes with the phenanthroline ligand, leading to inaccurate iron measurements. This guide will walk you through identifying and mitigating these interferences using appropriate masking agents.
Q1: My iron determination results are unexpectedly high. What could be the cause?
A1: Elevated absorbance readings often indicate the presence of interfering cations that also react with this compound. Common interfering ions include Cobalt (Co²⁺), Nickel (Ni²⁺), Copper (Cu²⁺), Zinc (Zn²⁺), and Manganese (Mn²⁺).[1][3] These ions can form their own colored complexes with NAF, which absorb light in a similar wavelength range as the iron(II) complex, leading to a positive error in your iron measurement.
Q2: How can I identify which interfering ion is present in my sample?
A2: While a definitive identification of the interfering ion may require other analytical techniques such as ICP-MS, a preliminary assessment can often be made based on the sample's origin and composition. For instance, in biological samples or certain alloys, the presence of copper, zinc, or manganese is common. If you have prior knowledge of the sample matrix, you can make an educated guess about the potential interferents.
Q3: What are masking agents and how do they work?
A3: Masking agents are chemical substances that selectively form stable complexes with interfering ions, preventing them from reacting with the primary complexing agent (in this case, NAF).[5] The key is that the masking agent-interferent complex should be more stable than the NAF-interferent complex, effectively "hiding" the interfering ion from the NAF.
The mechanism of masking can vary, but it generally involves the formation of a stable, often colorless, complex with the interfering ion. This prevents the interfering ion from participating in the color-forming reaction with NAF.
Q4: Which masking agents should I use for specific interfering ions in the this compound method?
A4: The choice of masking agent is critical and depends on the specific interfering ions present in your sample. Here is a guide to selecting the appropriate masking agent for common interferents:
| Interfering Ion | Recommended Masking Agent | Mechanism of Action |
| Cobalt (Co²⁺) | Citrate or Pyrophosphate | Forms a stable, colorless complex with Co²⁺. |
| Nickel (Ni²⁺) | Citrate or Cyanide (use with extreme caution) | Forms a stable complex with Ni²⁺. Cyanide forms a very stable tetracyanonickelate(II) complex. |
| Copper (Cu²⁺) | Citrate or Thiourea | Citrate forms a stable complex with Cu²⁺. Thiourea can also be used to mask copper. |
| Zinc (Zn²⁺) | Citrate or Triethanolamine | Forms a stable, colorless complex with Zn²⁺. |
| Manganese (Mn²⁺) | Citrate or Triethanolamine | Forms a stable complex with Mn²⁺. |
| Aluminum (Al³⁺) | Triethanolamine | Forms a stable, colorless complex with Al³⁺.[6] |
Note on Cyanide: While highly effective, potassium or sodium cyanide is extremely toxic and should only be used with appropriate safety precautions in a well-ventilated fume hood by experienced personnel.[5]
Experimental Protocols
Here are detailed protocols for using masking agents in the this compound method.
Protocol 1: General Procedure for Iron Determination with Masking
-
Sample Preparation: Prepare your sample solution as required, ensuring it is in an acidic medium.
-
Reduction of Iron(III): Add a reducing agent (e.g., 1 mL of 10% hydroxylamine hydrochloride solution) to an aliquot of your sample in a volumetric flask. Mix well.[7]
-
Addition of Masking Agent: Add the appropriate volume and concentration of the selected masking agent (see specific protocols below). Swirl to ensure thorough mixing.
-
pH Adjustment: Adjust the pH of the solution to approximately 4 using a suitable buffer (e.g., sodium acetate).[1]
-
Addition of NAF Reagent: Add the this compound solution (e.g., 5 mL of a 107 µg/mL solution).[1]
-
Incubation: Dilute to the mark with deionized water, mix well, and allow the solution to stand for 210 minutes at 20°C for full color development.[1][2][3]
-
Spectrophotometric Measurement: Measure the absorbance of the solution at 520 nm against a reagent blank prepared in the same manner but without the sample.[1][2][3]
Protocol 2: Using Citrate as a Masking Agent
-
Application: For masking Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺, and Mn²⁺.
-
Procedure: After the reduction step, add 5 mL of a 10% (w/v) sodium citrate solution to the volumetric flask. Proceed with pH adjustment and subsequent steps as outlined in the general protocol. The citrate forms stable complexes with these divalent cations, preventing their interference.[8][9]
Protocol 3: Using Triethanolamine as a Masking Agent
-
Application: For masking Al³⁺ and Mn²⁺.
-
Procedure: Following the reduction of iron, add 2 mL of a 20% (v/v) triethanolamine solution.[6] Mix thoroughly before proceeding with the pH adjustment and addition of the NAF reagent. Triethanolamine effectively chelates aluminum and manganese.[10]
Frequently Asked Questions (FAQs)
Q5: Can the masking agent itself interfere with the iron determination?
A5: Ideally, a masking agent should be inert towards the analyte of interest (Fe²⁺) and the complexing agent (NAF). However, some masking agents may have slight absorbance at the analytical wavelength or could potentially interact with the iron complex. It is crucial to always run a reagent blank containing the masking agent to correct for any background absorbance.
Q6: What should I do if I suspect multiple interfering ions are present?
A6: If you have a complex matrix with multiple interfering ions, a combination of masking agents may be necessary. For example, a mixture of citrate and triethanolamine could be used to mask a wider range of cations. However, it is essential to empirically test the effectiveness of the masking agent cocktail and ensure that the agents themselves do not interact in a way that affects the analysis. In such cases, a standard addition method might also be a valuable approach to validate your results.
Q7: The color of my solution is fading after adding the masking agent. What does this indicate?
A7: Color fading could suggest that the masking agent is not forming a sufficiently stable complex with the interfering ion, leading to a slow release of the interferent which then reacts with the NAF. Alternatively, the masking agent might be interacting with and destabilizing the iron-NAF complex, although this is less common with the recommended agents. Consider increasing the concentration of the masking agent or exploring an alternative agent that forms a more stable complex with the specific interferent.[1]
Q8: Are there any alternatives to using masking agents?
A8: Yes, in some cases, you can minimize interference by adjusting the pH of the solution.[1] The stability of metal-phenanthroline complexes is pH-dependent, and by carefully controlling the pH, you may be able to selectively form the iron(II)-NAF complex while minimizing the formation of interfering complexes. However, this approach is often less robust than using masking agents, especially when interfering ions are present at high concentrations.
Visualizing the Workflow
To aid in understanding the experimental process, the following diagrams illustrate the key steps and the logic behind the use of masking agents.
Caption: Experimental workflow for iron determination using the NAF method with a masking agent.
Caption: Mechanism of action of masking agents in preventing interference.
References
-
Demirhan, N., & Tuncel Elmali, F. (2003). Spectrophotometric Determination of Iron(II) with this compound. Turkish Journal of Chemistry, 27(3), 315-321. [Link]
-
TÜBİTAK Academic Journals. (2003). Spectrophotometric Determination of Iron(II) with this compound. [Link]
-
Demirhan, N., & Tuncel Elmali, F. (2003). Spectrophotometric Determination of Iron(II) with this compound. ResearchGate. [Link]
-
Demirhan, N., & Tuncel Elmali, F. (2003). Spectrophotometric Determination of Iron(II) with this compound. Yildiz Technical University. [Link]
-
Pharmacareerinsider. (2025). Masking and Demasking Reagents. [Link]
-
Pharmaguideline. (n.d.). Masking & Demasking Reagents and Estimation of Magnesium Sulphate, and Calcium Gluconate. [Link]
-
JoVE. (2024). Video: Masking and Demasking Agents. [Link]
-
Citrate as a Chelating Agent. (2024). [Link]
-
Aabidin, H. Z. U., et al. (2023). Masking of iron and other interferences during the spectrophotometric analysis of aluminum from soil samples using Alizarin Red S. Turkish Journal of Chemistry, 47(5), 1018-1027. [Link]
-
chem321labspring11. (n.d.). DETERMINATION OF IRON WITH 1,10 -PHENANTHROLINE: A. [Link]
-
University of Kentucky. (n.d.). EXPERIMENT 5 Molecular Absorption Spectroscopy: Determination of Iron with 1,10-Phenanthroline. [Link]
-
Crisponi, G., et al. (2021). A Friendly Complexing Agent for Spectrophotometric Determination of Total Iron. Molecules, 26(11), 3123. [Link]
-
Lee, J. Y., et al. (2016). Citrate coated silver nanoparticles change heavy metal toxicities and bioaccumulation of Daphnia magna. Chemosphere, 143, 99-105. [Link]
-
Jetir.Org. (n.d.). Stability of tris 1,10-Phenanthroline Iron (II) complex in different composition by Absorbance measurement. [Link]
-
YouTube. (2021). Complexometric Titrations Part 4 I Masking & Demasking. [Link]
-
American Chemical Society. (1950). Reaction of Ferrous and Ferric Iron with 1,10-Phenanthroline. III. The Ferrous Monophenanthroline Complex and the Colorimetric Determination of Phenanthroline. Journal of the American Chemical Society, 72(5), 2173-2177. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Troubleshooting Common Issues in Ferrozine Iron Determination. [Link]
-
Scribd. (n.d.). Organic Reagents As Masking Agents in Complexometric Determination of Metals. [Link]
-
ACS Publications. (1962). Use of Citrate-EDTA Masking for Selective Determination of Iron with 1,10-Phenanthroline. Analytical Chemistry, 34(11), 1447-1448. [Link]
-
Dupare, D. B. (2015). Detection of Heavy Metal Ions from Water using Conventional Chelating Agents (Citric Acid And EDTA) in and around Murtizapur R. International Journal of Chemical and Physical Sciences, 4. [Link]
-
PubMed. (1974). Spectrophotometric determination of iron(II) with 1,10-phenanthroline in the presence of large amounts of iron(III). Talanta, 21(4), 314-8. [Link]
-
Royal Society of Chemistry. (1979). Suppression of iron(III) interference in the determination of iron(II) in water by the 1,10-phenanthroline method. Analyst, 104(1243), 977-981. [Link]
-
BPAS Journals. (2019). Iron Determination by Colorimetric Method Using O-Phenanthroline. Bulletin of Pure & Applied Sciences- Chemistry, 38C(2), 126-131. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Video: Masking and Demasking Agents [jove.com]
- 3. Masking and demasking reagents in Complexometric titration - Pharmacy Infoline [pharmacyinfoline.com]
- 4. nbinno.com [nbinno.com]
- 5. youtube.com [youtube.com]
- 6. Masking & Demasking Reagents and Estimation of Magnesium Sulphate, and Calcium Gluconate | Pharmaguideline [pharmaguideline.com]
- 7. WO2008037365A1 - Mixture of iron and copper salts masking metallic taste - Google Patents [patents.google.com]
- 8. Citrate as a Chelating Agent [thinkdochemicals.com]
- 9. Citrate coated silver nanoparticles change heavy metal toxicities and bioaccumulation of Daphnia magna - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. spectrumchemical.com [spectrumchemical.com]
Technical Support Center: Enhancing Iron Detection with 5-Nitro-6-amino-1,10-phenanthroline
Welcome to the technical support resource for the sensitive determination of iron using 5-Nitro-6-amino-1,10-phenanthroline (NAF). This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize their iron detection assays, improve sensitivity, and troubleshoot common experimental hurdles. As your virtual application scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to make informed decisions in your laboratory work.
Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the use of this compound for iron analysis.
Q1: What is the fundamental principle of iron detection using this compound (NAF)?
A1: The method is based on a spectrophotometric principle where NAF, a derivative of 1,10-phenanthroline, acts as a chromogenic chelating agent. In an acidic medium, three molecules of NAF selectively bind with one ferrous ion (Fe²⁺) to form a stable, intensely colored orange-red tris-complex, [Fe(NAF)₃]²⁺.[1][2] The intensity of the color, which is directly proportional to the concentration of iron, is measured by its absorbance of light at a specific wavelength, typically around 520 nm.[1][2][3]
Q2: Why is it necessary to use a reducing agent in the assay?
A2: this compound, like its parent compound 1,10-phenanthroline, forms a stable and intensely colored complex specifically with the ferrous (Fe²⁺) form of iron.[2][4] In many biological and environmental samples, iron exists in the ferric (Fe³⁺) state. To ensure the accurate determination of total iron, a reducing agent such as hydroxylamine hydrochloride or hydroquinone is added to the sample. This quantitatively converts all Fe³⁺ ions to Fe²⁺ prior to the addition of the NAF reagent, allowing for the chelation and subsequent colorimetric detection of all iron present.[2][4]
Q3: What is the optimal pH for the NAF-iron complex formation, and why is it critical?
A3: The optimal pH for the formation of the [Fe(NAF)₃]²⁺ complex lies within a relatively narrow acidic range of 3.4 to 4.5.[2] Maintaining this pH is crucial for two primary reasons. Below pH 3.4, the reaction rate slows down significantly, likely due to the protonation of the nitrogen atoms in the phenanthroline ring, which hinders their ability to coordinate with the Fe²⁺ ion. Above pH 5, there is an increased risk of iron precipitating out of solution as iron hydroxides, which would lead to an underestimation of the iron concentration. Therefore, the use of a suitable buffer, such as an acetate buffer, is highly recommended to maintain the pH within the optimal range.[2]
Q4: The standard protocol mentions a 210-minute incubation time. Can this be shortened?
A4: The 210-minute (3.5-hour) incubation at 20°C is specified to ensure the reaction between Fe²⁺ and NAF proceeds to completion for quantitative analysis.[1][2][3] While this long incubation time can be a drawback, rushing this step may lead to incomplete complex formation and consequently, an underestimation of the iron concentration, resulting in poor reproducibility. For routine, non-quantitative screening, a shorter, fixed incubation time could be used, but this would require rigorous validation and the creation of a new calibration curve specific to that time point. For highest accuracy and sensitivity, adhering to the recommended incubation time is advised. To manage this, experiments should be planned to accommodate the incubation period, for instance, by starting the incubation late in the workday for an early morning read the next day, provided the complex is stable overnight (which should be verified).
Q5: How does NAF compare in sensitivity to the more common 1,10-phenanthroline?
A5: this compound (NAF) offers superior sensitivity compared to unsubstituted 1,10-phenanthroline. This is attributed to the electronic effects of the substituent groups on the phenanthroline ring. The presence of the nitro group (-NO₂) and the amino group (-NH₂) enhances the molar absorptivity of the resulting iron complex.[2] The molar absorptivity index for the NAF-iron complex is reported to be 13,900 L mol⁻¹ cm⁻¹, which allows for the measurement of smaller quantities of iron than is possible with 1,10-phenanthroline.[2]
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during the NAF-iron detection assay.
Issue 1: Low or No Color Development (Low Absorbance)
| Potential Cause | Diagnostic Check | Recommended Solution |
| Incorrect pH | Measure the pH of the final reaction mixture. | Ensure the pH is within the optimal range of 3.4-4.5.[2] Prepare fresh acetate buffer and verify its pH. |
| Incomplete Reduction of Fe³⁺ | Is the reducing agent (e.g., hydroxylamine HCl) old or improperly stored? | Prepare a fresh solution of the reducing agent. Ensure sufficient incubation time is allowed after its addition for complete conversion of Fe³⁺ to Fe²⁺. |
| Insufficient NAF Reagent | Review the protocol for the correct concentration and volume of the NAF solution. | The optimal amount of NAF solution is critical; too little will result in incomplete complex formation. A precipitate may form if too little reagent is used.[1][2] Ensure the NAF is fully dissolved in the ethanol solvent. |
| Low Iron Concentration | Is the expected iron concentration below the detection limit of the standard assay? | Concentrate the sample if possible, or implement a sensitivity enhancement technique (see Advanced Protocols section below). |
| Incorrect Wavelength | Verify the spectrophotometer is set to the absorbance maximum (λmax) of the [Fe(NAF)₃]²⁺ complex, which is 520 nm.[1][3] | Perform a wavelength scan on a moderately concentrated standard to confirm the λmax on your instrument. |
Issue 2: High Background Absorbance in Blank
| Potential Cause | Diagnostic Check | Recommended Solution |
| Contaminated Reagents | Test each reagent (water, buffer, reducing agent, NAF solution) individually for absorbance at 520 nm. | Use high-purity, analytical grade reagents and deionized water. Prepare fresh solutions if contamination is suspected. |
| Dirty or Scratched Cuvettes | Inspect cuvettes for fingerprints, smudges, or scratches. | Clean cuvettes thoroughly with a suitable solvent. Use a matched pair of cuvettes for the blank and sample measurements. Discard any scratched cuvettes. |
| Presence of Interfering Ions | Does the sample matrix contain high concentrations of other metal ions? | Certain metal ions like Co(II), Ni(II), and Cu(II) can interfere at high concentrations.[1][3] Consider using a masking agent or a sample preparation method like extraction to remove interfering ions. |
Issue 3: Poor Reproducibility or Fluctuating Readings
| Potential Cause | Diagnostic Check | Recommended Solution |
| Inconsistent Incubation Time/Temp | Are all samples and standards being incubated for exactly the same duration and at the same temperature? | Use a temperature-controlled water bath or incubator set to 20°C to ensure uniform reaction conditions.[1][2] Use a precise timer for the 210-minute incubation. |
| Sample Evaporation | Are you observing a decrease in volume during the long incubation period? | Ensure that reaction vessels (e.g., volumetric flasks) are securely capped or sealed with paraffin film during the 3.5-hour incubation to prevent evaporation, which would concentrate the sample and artificially inflate the absorbance reading. |
| Instrument Drift | Is the spectrophotometer properly warmed up? Are you re-blanking periodically? | Allow the spectrophotometer lamp to warm up for at least 30 minutes before taking readings. For long experimental runs, re-blank the instrument every 10-15 samples to correct for any baseline drift. |
| Pipetting Inaccuracy | Are your micropipettes calibrated? Are you using appropriate pipetting techniques? | Ensure all volumetric equipment is properly calibrated. Use consistent, careful pipetting techniques for all reagent and sample additions. |
Visualizing the Workflow: A Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common NAF-iron assay issues.
Experimental Protocols
Protocol 1: Synthesis of this compound (NAF)
This protocol is adapted from the amination of 5-nitro-1,10-phenanthroline.[3]
Materials:
-
5-Nitro-1,10-phenanthroline
-
Ethanol
-
Dioxane
-
Hydroxylamine hydrochloride (powdered)
-
Potassium hydroxide (KOH)
-
Methanol
-
Ice
Procedure:
-
Dissolution: Dissolve 3.49 g (15.5 mmol) of 5-Nitro-1,10-phenanthroline in a 100 mL mixture of ethanol/dioxane (3:2 v/v). Heat the mixture to 60°C until all solids are fully dissolved.
-
Suspension: Rapidly cool the solution to 4°C (e.g., in an ice bath) to form a fine suspension.
-
Reagent Addition: While stirring at 4°C, add 6.84 g (9.84 mmol) of powdered hydroxylamine hydrochloride.
-
Base Addition: Slowly add a solution of 7.27 g (129.5 mmol) of KOH dissolved in 100 mL of methanol dropwise to the suspension.
-
Reaction (Cold): Continue stirring the solution at 4°C for one hour.
-
Reaction (Warm): After the cold incubation, heat the reaction mixture to 60°C and stir for an additional hour.
-
Precipitation: Pour the final reaction solution onto ice. A yellow precipitate of this compound will form.
-
Purification: Collect the precipitate by filtration, wash with cold water, and recrystallize from a suitable solvent like chloroform to obtain purified crystals.
Protocol 2: Standard Spectrophotometric Determination of Iron(II)
This protocol outlines the standard procedure for creating a calibration curve and measuring an unknown sample.
Reagents & Solutions:
-
Standard Iron(II) Stock Solution (1000 µg/mL): Dissolve 7.01 g of ferrous ammonium sulfate hexahydrate (Fe(NH₄)₂(SO₄)₂·6H₂O) in deionized water, add 1-2 mL of concentrated sulfuric acid, and dilute to 1 L in a volumetric flask.[1]
-
Working Iron(II) Standard (25 µg/mL): Prepare daily by diluting the stock solution. This working standard should contain 0.5% hydroxylamine hydrochloride.[1]
-
NAF Reagent Solution (107 µg/mL): Prepare a saturated solution of NAF in absolute ethanol at 20°C.[1]
-
Acetate Buffer (pH 4.0): Prepare by mixing appropriate volumes of 2 M sodium acetate and 2 M acetic acid.[1]
-
Hydroxylamine Hydrochloride Solution (for unknown samples).
Procedure:
-
Prepare Standards: Into a series of 10 mL volumetric flasks, pipette appropriate volumes (e.g., 0.4, 0.8, 1.2, 1.6 mL) of the 25 µg/mL working iron standard to create calibration standards of 1.0, 2.0, 3.0, and 4.0 µg/mL. Prepare a blank using deionized water instead of the iron standard.
-
Prepare Unknown: Pipette a known volume of your unknown sample into a 10 mL volumetric flask. If total iron is being measured, add hydroxylamine hydrochloride to reduce any Fe³⁺.
-
Add Reagents: To each flask (standards, blank, and unknown), add 2 mL of the pH 4 acetate buffer, followed by 5 mL of the 107 µg/mL NAF reagent solution.[1]
-
Dilute to Volume: Dilute each flask to the 10 mL mark with deionized water.
-
Incubation: Cap the flasks and shake manually. Allow the solutions to stand for 210 minutes at 20°C to allow for full color development.[1]
-
Measurement: Set the spectrophotometer to 520 nm. Zero the instrument using the reagent blank. Measure the absorbance of each standard and the unknown sample.
-
Analysis: Plot a calibration curve of absorbance versus iron concentration for the standards. Use the linear regression equation to determine the iron concentration in your unknown sample.
Protocol 3: Sensitivity Enhancement via Micellar Catalysis (Conceptual Adaptation)
This protocol describes a conceptual approach to increasing sensitivity by concentrating the colored complex in a surfactant-rich phase, a technique known as cloud-point extraction.
Principle: The hydrophobic [Fe(NAF)₃]²⁺ complex can be partitioned into the micellar phase of a non-ionic surfactant (e.g., Triton X-114). By heating the solution above the surfactant's cloud-point temperature, the micellar phase separates from the bulk aqueous solution, effectively concentrating the complex into a much smaller volume.
Modified Procedure:
-
Follow steps 1-4 of the standard protocol.
-
Add Surfactant: Before diluting to the final volume, add a small amount of a non-ionic surfactant (e.g., Triton X-114 to a final concentration of 0.5% v/v).
-
Incubation: Proceed with the 210-minute incubation at 20°C.
-
Induce Phase Separation: After incubation, heat the solutions in a water bath to a temperature above the surfactant's cloud point (e.g., ~35-40°C for Triton X-114) for 15-20 minutes.
-
Centrifugation: Centrifuge the warm tubes to facilitate the complete separation of the small, dense, surfactant-rich phase containing the colored complex.
-
Measurement: Carefully remove the upper aqueous phase. Dissolve the remaining surfactant-rich phase in a small, fixed volume of a suitable solvent (like ethanol) and measure the absorbance at 520 nm. This pre-concentration step can significantly lower the limit of detection.
Data Summary & Key Parameters
| Parameter | Value/Condition | Rationale & Reference |
| Chromophore | Tris(this compound)iron(II) | [Fe(NAF)₃]²⁺ complex.[2] |
| Wavelength of Max. Absorbance (λmax) | 520 nm | Peak absorbance of the orange-red complex.[1][2][3] |
| Molar Absorptivity (ε) | 13,900 L mol⁻¹ cm⁻¹ | High value indicates good sensitivity.[2] |
| Optimal pH Range | 3.4 – 4.5 | Balances reaction rate and prevents iron precipitation.[2] |
| Optimal Temperature | 20°C | The highest absorbance is achieved at this temperature.[1][5] |
| Incubation Time | 210 minutes | Required for the reaction to reach completion for quantitative results.[1][2][3] |
| Stoichiometry (Fe²⁺:NAF) | 1:3 | One iron ion complexes with three NAF ligands.[1][2][3] |
| Linear Range | 0.1 – 4.0 µg/mL | The range over which Beer's Law is obeyed in the standard method.[1][2] |
| Common Interferences | Co(II), Ni(II), Cu(II), Al(III) | These cations can also form complexes and interfere with the measurement.[1][3] |
Visualizing the Chelation Mechanism
Caption: Mechanism of [Fe(NAF)₃]²⁺ complex formation for spectrophotometry.
References
-
Oosthuizen, U., et al. (2019). 6-Nitro-1,10-phenanthrolin-5-amine. IUCrData, 4, x191016. [Link]
-
Demirhan, N., & Elmalı, F. T. (2003). Spectrophotometric Determination of Iron(II) with this compound. Turkish Journal of Chemistry, 27(3), 315-321. [Link]
-
ResearchGate. (n.d.). Effect of temperature on the reaction for 2.5 µg/mL iron(II) conc. [Data set]. ResearchGate. [Link]
-
Demirhan, N., & Elmalı, F. T. (2003). Spectrophotometric Determination of Iron(II) with this compound. TÜBİTAK Academic Journals. [Link]
-
Sirius Genomics. (2025). Troubleshooting Common Pitfalls in Colorimetric Assays: Ensuring Accurate and Reproducible Results. Sirius Genomics Blog. [Link]
-
Corey, E. J., & Borror, A. L. (1961). The Synthesis of 1,10-Phenanthroline-mono-N-oxides. Journal of the American Chemical Society, 83(9), 2257-2258. [Link]
-
Neykov, M., et al. (2017). ANTIOXIDANT CAPACITY OF 1,10-PHENANTHROLINE, 5-AMINO-1,10-PHENANTHROLINE AND THEIR Pd-COMPLEXES. Journal of Chemical Technology and Metallurgy, 52(5), 777-780. [Link]
-
Harvey, A. E., Jr., Smart, J. A., & Amis, E. S. (1955). Simultaneous Spectrophotometric Determination of Iron(II) and Total Iron with 1,10-Phenanthroline. Analytical Chemistry, 27(1), 26-29. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. ossila.com [ossila.com]
- 3. journals.iucr.org [journals.iucr.org]
- 4. Synthesis, characterization and electrochemical polymerization of eight transition-metal complexes of 5-amino-1,10-phenanthroline - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. journal.uctm.edu [journal.uctm.edu]
Stability of 5-Nitro-6-amino-1,10-phenanthroline reagent solution over time
Welcome to the technical support center for the 5-Nitro-6-amino-1,10-phenanthroline (NAF) reagent. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting tips, and frequently asked questions regarding the stability and use of NAF reagent solutions. As Senior Application Scientists, we have compiled this information to ensure the integrity and success of your experiments.
Introduction to this compound (NAF)
This compound is a sensitive colorimetric reagent primarily used for the spectrophotometric determination of iron(II). Upon complexation with iron(II), it forms a stable, orange-red tris(this compound)iron(II) complex, which exhibits maximum absorbance around 520 nm.[1][2][3] The amino group on the phenanthroline ring makes the reagent particularly susceptible to oxidation, which is a critical factor in the stability of its prepared solutions.[4]
Frequently Asked Questions (FAQs)
Q1: How should I prepare the this compound (NAF) reagent solution?
A1: The recommended solvent for preparing NAF reagent solution is 95-100% redistilled ethyl alcohol.[1][2] NAF has poor solubility in many other common laboratory solvents. For use in iron(II) determination, a typical concentration is around 107 µg/mL.[1][2]
Q2: What is the recommended storage condition for a prepared NAF solution?
A2: Due to the susceptibility of the amino group to oxidation, it is highly recommended to prepare the NAF solution fresh for each experiment.[4] If short-term storage is necessary, the solution should be stored in a tightly sealed, amber glass bottle to protect it from light and atmospheric oxygen. Store in a cool, dark place, preferably refrigerated (<15°C).
Q3: How long can I store a prepared NAF solution?
A3: There is limited empirical data on the long-term stability of NAF solutions. However, given the known oxidative instability of amino-phenanthroline derivatives, it is best practice to assume a short shelf-life.[4] We recommend preparing the solution fresh daily to ensure the accuracy and reproducibility of your results.
Q4: Are there any visual indicators of NAF solution degradation?
A4: While specific data on the visual cues of NAF degradation is scarce, any change in color (e.g., darkening or yellowing) or the formation of precipitate in your ethanolic solution could indicate degradation or contamination. If you observe any such changes, it is strongly advised to discard the solution and prepare a fresh batch.
Q5: What are the primary factors that can cause the degradation of the NAF reagent?
A5: The primary degradation pathway for NAF is the oxidation of the amino group.[4] This can be accelerated by:
-
Exposure to light: Photochemical reactions can promote oxidation.
-
Exposure to air (oxygen): Atmospheric oxygen is a key oxidant.
-
Elevated temperatures: Heat can increase the rate of chemical degradation.
-
Presence of oxidizing contaminants: Impurities in the solvent or glassware can initiate degradation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low or no color development in the presence of iron(II) | 1. Degraded NAF reagent. 2. Incorrect pH of the reaction mixture. The optimal pH for complex formation is between 3.4 and 4.5.[1] 3. Presence of interfering ions. | 1. Prepare a fresh solution of NAF in absolute ethanol. 2. Ensure the use of an appropriate buffer (e.g., sodium acetate) to maintain the pH in the optimal range.[1] 3. Review the sample matrix for known interfering ions such as Co(II), Ni(II), Cu(II), and Zn(II).[1][3] |
| Inconsistent or non-reproducible results | 1. Inconsistent age or quality of the NAF reagent solution. 2. Fluctuation in experimental conditions (e.g., temperature, reaction time). The reaction is temperature-sensitive and requires a specific incubation time for full color development.[1][2] | 1. Always use a freshly prepared NAF solution for each set of experiments. 2. Strictly control the temperature (optimal at 20°C) and allow for the recommended reaction time (approximately 210 minutes for full color development) before measurement.[1][2] |
| High background absorbance in the blank | 1. Contaminated solvent or glassware. 2. Degraded NAF solution exhibiting color. | 1. Use high-purity, redistilled ethanol and thoroughly clean all glassware. 2. Prepare a fresh NAF solution. |
Experimental Protocols
Preparation of this compound (NAF) Reagent Solution
Materials:
-
This compound (solid)
-
95-100% redistilled ethyl alcohol
-
Volumetric flask (amber glass recommended)
-
Analytical balance
Procedure:
-
Accurately weigh the desired amount of solid NAF.
-
Quantitatively transfer the solid to a clean, dry volumetric flask.
-
Add a small amount of ethyl alcohol to dissolve the solid.
-
Once dissolved, dilute to the mark with ethyl alcohol.
-
Stopper the flask and mix thoroughly by inversion.
-
If not for immediate use, store in a cool, dark place.
Quality Control of NAF Reagent Solution
A simple quality control check can be performed by preparing a standard iron(II) solution and verifying the absorbance of the resulting complex.
Materials:
-
Freshly prepared NAF solution
-
Standard iron(II) solution (e.g., prepared from ferrous ammonium sulfate)
-
Reducing agent (e.g., hydroxylamine hydrochloride solution)
-
Buffer solution (e.g., sodium acetate, pH 4)
-
Spectrophotometer
Procedure:
-
To a known concentration of iron(II) standard, add the reducing agent, buffer, and your freshly prepared NAF solution according to your established protocol.
-
Allow for the appropriate reaction time for full color development.
-
Measure the absorbance at 520 nm.
-
Compare the absorbance to historical data from previous batches of freshly prepared NAF. A significant deviation may indicate a problem with the reagent or other experimental parameters.
Visualizations
Experimental Workflow for Iron(II) Determination
Caption: Workflow for the determination of Iron(II) using NAF.
Factors Affecting NAF Solution Stability
Sources
- 1. chem321labspring11.pbworks.com [chem321labspring11.pbworks.com]
- 2. 2-Aminophenanthroline dimer stabilized the C-C mismatched duplex DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
Troubleshooting low absorbance readings in spectrophotometric iron assay
Technical Support Center: Spectrophotometric Iron Assays
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support guide for troubleshooting low absorbance readings in spectrophotometric iron assays. This guide is designed to provide you, the researcher, with a systematic and scientifically grounded approach to diagnosing and resolving common issues encountered during iron quantification. As your partner in science, we aim to move beyond simple checklists to explain the causality behind each step, empowering you to generate accurate and reproducible data.
Part 1: The First Response - Initial Diagnostic Workflow
Low or inconsistent absorbance readings are a frequent yet solvable problem in colorimetric iron assays. Before delving into complex possibilities, a systematic initial check can often resolve the issue quickly. The following workflow addresses the most common culprits: the assay blank, the instrument settings, and the integrity of the color-forming reaction.
Part 2: Frequently Asked Questions (FAQs) - In-Depth Troubleshooting
This section is structured to address specific problems you may encounter. Each answer provides the scientific rationale and actionable solutions.
Section A: Reagent-Related Issues
Q1: My high-concentration iron standard is not developing color. How can I determine if my reagents have gone bad?
This is a classic sign of reagent failure. The two most critical components for color development are the reducing agent (to convert Fe³⁺ to Fe²⁺) and the chromogen (which binds Fe²⁺).
-
Causality: The reducing agent, often ascorbic acid or hydroxylamine, is easily oxidized by air, especially in solution.[1][2] The chromogen, such as Ferrozine, can also degrade over time, particularly if not stored properly (e.g., protected from light and moisture).[1][3][4] Degraded reagents will fail to produce the colored complex, leading to no absorbance.
-
Troubleshooting Steps:
-
Check Expiration Dates and Storage: Confirm all reagents are within their expiration date and have been stored according to the manufacturer's instructions, typically at 2-8°C and protected from light.[1][4]
-
Prepare Fresh Solutions: If you are using prepared stock solutions, discard them and make fresh ones from the powder or concentrate. Pay close attention to using high-purity, iron-free water for reconstitution.
-
Systematic Reagent Test: Prepare three tubes:
-
Tube A: Your new reducing agent + a known iron standard.
-
Tube B: Your new chromogen + a known iron standard.
-
Tube C (Control): Your new reducing agent + new chromogen + a known iron standard. If Tube C develops color but A or B does not (in a full assay context), it helps isolate the faulty component. However, the most definitive test is a complete, freshly prepared assay that works.
-
-
Q2: I see some precipitate in my reagent solutions. Can I still use them?
No, you should not proceed. Precipitate or turbidity is a clear indication of reagent deterioration or improper preparation.[1]
-
Causality: Precipitation can occur if the reagent is not fully dissolved, if the buffer's pH is incorrect leading to insolubility, or if the reagent has degraded.[3] Using such a solution will lead to inconsistent and erroneously low readings because the active component concentration is reduced and particulates can scatter light.
-
Solution: Discard the turbid reagent and prepare a fresh solution. Ensure the reagent is fully dissolved in the correct solvent or buffer as specified by the protocol before use.[3]
Section B: Procedural & Assay Condition Issues
Q3: My standard curve is linear, but the slope is very shallow (low sensitivity). What could be causing this?
A shallow slope indicates that the color development is suboptimal across all concentrations. This often points to a systemic issue with the reaction conditions.
-
Causality: The formation of the iron-chromogen complex is critically dependent on pH.[5][6] Most common chromogens, like Ferrozine and 1,10-phenanthroline, work optimally within a specific pH range (e.g., pH 4-9 for Ferrozine).[7] If the buffer is incorrectly prepared or its capacity is overwhelmed by an acidic or basic sample, the pH can shift outside this optimal range, drastically reducing the efficiency of complex formation and thus lowering absorbance values.[8]
-
Troubleshooting Steps:
-
Verify Buffer pH: Use a calibrated pH meter to check the pH of your final reaction mixture (after adding all components).
-
Check Incubation Time and Temperature: Ensure you are allowing sufficient time for the color to fully develop as specified in your protocol (e.g., 10-30 minutes).[1] Also, confirm the incubation temperature is correct.
-
Review Reagent Concentrations: Double-check calculations to ensure the final concentrations of the chromogen and reducing agent are not too low. The chromogen should be in excess to ensure all ferrous iron is complexed.
-
Section C: Sample-Specific Issues
Q4: My iron standards work perfectly, but when I test my serum/tissue homogenate samples, the absorbance is near zero. Why?
This common scenario strongly suggests an issue with your sample matrix or preparation.
-
Causality 1: Incomplete Iron Liberation: In biological samples, iron is tightly bound to proteins like transferrin or stored in ferritin.[4] The assay's first step, usually involving an acidic buffer, is designed to release this bound iron.[2] If this step is inefficient or the sample is not incubated long enough under these conditions, the iron will not be available to react with the reducer and chromogen, leading to underestimated concentrations.[9]
-
Causality 2: Interfering Substances: Your sample matrix may contain substances that interfere with the assay. The most common culprits are chelating agents (like EDTA, citrate, or oxalate from anticoagulants) which bind to iron and prevent it from reacting with the chromogen.[10] High concentrations of other metal ions, such as copper, can also sometimes interfere, though many modern kits contain masking agents to prevent this.[1][11]
-
Troubleshooting Steps:
-
Review Sample Preparation: Ensure you are following the protocol for releasing bound iron. For difficult samples like iron oxide nanoparticles, a more rigorous digestion with acid may be required.[9][12]
-
Check for Anticoagulants: Confirm that the correct sample type is being used. Serum is generally preferred over plasma, as anticoagulants like EDTA, citrate, and oxalate are known to interfere by chelating iron.[10]
-
Perform a Spike-and-Recovery Experiment: This is a definitive test for matrix interference. Add a known amount of iron standard ("spike") to your sample and a control buffer. Prepare and measure both.
-
Calculation: % Recovery = [(Absorbance of Spiked Sample - Absorbance of Unspiked Sample) / Absorbance of Spike in Buffer] * 100.
-
Interpretation: A low recovery percentage (<85%) confirms that something in your sample matrix is inhibiting the reaction. If this occurs, sample dilution or a different sample preparation method may be necessary.
-
-
Section D: Instrumentation & Measurement Issues
Q5: What is a "proper" blank and how can it cause low readings?
Improper blanking is one of the most frequent sources of error in spectrophotometry.[13]
-
Causality: The purpose of the blank is to set the spectrophotometer's zero point, subtracting the absorbance from all components except the analyte (iron).[14][15] A proper "reagent blank" must contain everything that your samples contain: the buffer, the reducing agent, and the chromogen, all diluted in the same iron-free water.[13][16] If your blank is simply water, but your samples contain the colored chromogen, the instrument will subtract the chromogen's absorbance from your sample readings, resulting in artificially low values.
-
Solution:
-
Always prepare a reagent blank alongside your standards and samples.
-
Use the exact same cuvette for the blank and samples, or use an optically matched pair.[17]
-
Wipe the cuvette with a lint-free cloth before each reading and ensure there are no air bubbles.[15][16]
-
Re-blank the instrument periodically, especially if you are running many samples over a long period.[14]
-
Q6: My absorbance values are negative. What does this mean?
A negative absorbance reading is physically impossible and indicates a measurement error. It almost always means that your sample is absorbing less light than your blank.[16]
-
Causality: This typically happens for one of two reasons:
-
Incorrect Blank: The blank you used was more absorbent than your sample. This can happen if the blank was contaminated, turbid, or if you used different, non-matched cuvettes for the blank and the sample.[14][17]
-
Instrument Drift: The instrument's lamp output may have drifted between blanking and measuring the sample.
-
-
Solution:
-
Prepare a fresh reagent blank using high-purity water and reagents.
-
Re-blank the spectrophotometer.
-
Immediately measure your sample again using the same cuvette.[14]
-
Part 3: Key Protocols and Data Tables
Protocol 1: Preparing the Correct Reagent Blank
-
Label a tube as "Reagent Blank".
-
Add the same volume of iron-free deionized water as you would sample volume.
-
Add the same volumes of all assay reagents (e.g., Iron Assay Buffer, Iron Reducer, Iron Probe/Chromogen) in the same order and with the same incubation times as you would for your samples and standards.[2]
-
Use this solution to set the zero absorbance (100% Transmittance) on the spectrophotometer at the correct wavelength.[15]
Table 1: Common Chromogenic Reagents for Iron Assays
| Chromogen | Common λmax | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Notes |
| Ferrozine | 562 nm | ~27,900 | Highly specific for Fe²⁺, forms a stable purple complex.[1][12] |
| Ferene-S | 595 nm | ~35,500 | More sensitive than Ferrozine.[12] |
| 1,10-Phenanthroline | 510 nm | ~11,100 | Classic reagent, forms a stable orange-red complex.[7][18] |
Table 2: Potential Interferences and Mitigation
| Interfering Substance | Mechanism | Mitigation Strategy |
| EDTA, Citrate, Oxalate | Strong chelators that bind Fe²⁺, preventing complex formation with the chromogen.[10] | Use serum instead of plasma. If plasma must be used, the interference must be characterized with spike-and-recovery. |
| Copper (Cu²⁺) | Can also be reduced and form a colored complex with some chromogens.[11] | Many commercial kits include a masking agent (e.g., neocuproine or thiourea) to prevent copper interference.[1][4] |
| High Particulates/Turbidity | Scatters light, leading to inaccurate and unstable absorbance readings.[19] | Centrifuge samples (e.g., tissue homogenates) to pellet debris before analysis. |
| Strongly Colored Samples | Intrinsic color of the sample matrix can interfere with the absorbance reading. | Prepare and measure a "sample blank" containing the sample and all reagents except the chromogen. Subtract this value from the sample reading. |
References
- NINGBO INNO PHARMCHEM CO.,LTD.
-
Goodman, T.T., et al. (2017). An optimised spectrophotometric assay for convenient and accurate quantitation of intracellular iron from iron oxide nanoparticles. Nanoscale. [Link]
- RAICHEM.
- Thermo Fisher Scientific. Iron Reagent.
-
Goodman, T.T., et al. (2017). An optimised spectrophotometric assay for convenient and accurate quantitation of intracellular iron from iron oxide nanoparticles. PubMed. [Link]
- Ucallmlabs. (2025). How Does a Blank Improve Spectrophotometry Results?.
-
Puppo, A., et al. (2005). Antioxidant activity of Ferrozine–iron–amino acid complexes. Free Radical Biology and Medicine. [Link]
- Sigma-Aldrich. Iron Assay Kit (MAK025) - Technical Bulletin.
- Linear Chemicals. IRON FERROZINE.
- CDC. Serum Iron (Refrigerated)
- Eppendorf. (2019). The Blank in Photometry.
- MxRady. (2024). Mastering Spectrophotometry: Step-by-Step Guide.
-
Islam, M.S., et al. (2020). Formation conditions and colour of the iron(II) complexes at different pH. ResearchGate. [Link]
- Labor. (2020).
-
Duffy, J.R., & Gaudin, J. (1977). Copper interference in the determination of iron in serum using ferrozine. PubMed. [Link]
-
YouTooBio. (2020). How do you use a Spectrophotometer? A step-by-step guide!. YouTube. [Link]
-
He, S., & Wu, F. (2019). Limitations of the ferrozine method for quantitative assay of mineral systems for ferrous and total iron. ResearchGate. [Link]
- Thermo Fisher Scientific.
-
Chemistry LibreTexts. (2021). Colorimetric Fe Analysis (Experiment). [Link]
- University of Wisconsin-Madison.
-
Al-khafaji, S.Z. (2021). Effect of the pH on Fe-phenanthroline complex formation. ResearchGate. [Link]
- Hinotek. Spectrophotometer Troubleshooting: 15 Common Problems & Solutions.
- Bio-Techne. Total Iron (Fe) Assay Kit (Colorimetric) NBP3-25851 Manual.
-
Question on ResearchGate. Factors affecting absorbance readings on colorimetric assays. [Link]
Sources
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. nbinno.com [nbinno.com]
- 4. cliniqa.com [cliniqa.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. web.pdx.edu [web.pdx.edu]
- 8. researchgate.net [researchgate.net]
- 9. An optimised spectrophotometric assay for convenient and accurate quantitation of intracellular iron from iron oxide nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. wwwn.cdc.gov [wwwn.cdc.gov]
- 11. Copper interference in the determination of iron in serum using ferrozine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. An optimised spectrophotometric assay for convenient and accurate quantitation of intracellular iron from iron oxide nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ucallmlabs.com [ucallmlabs.com]
- 14. The Blank in Photometry - Eppendorf US [eppendorf.com]
- 15. mxrady.com [mxrady.com]
- 16. youtube.com [youtube.com]
- 17. hinotek.com [hinotek.com]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. researchgate.net [researchgate.net]
Minimizing matrix effects in complex samples with 5-Nitro-6-amino-1,10-phenanthroline
Welcome to the technical support resource for 5-Nitro-6-amino-1,10-phenanthroline (NAF). This guide is designed for researchers, scientists, and drug development professionals utilizing advanced analytical techniques like LC-MS/MS for quantification in complex biological and environmental matrices. Here, we move beyond simple protocols to provide in-depth, field-proven insights into leveraging NAF to combat a persistent challenge in quantitative analysis: the matrix effect.
Frequently Asked Questions (FAQs): The Fundamentals of NAF in Complex Sample Analysis
This section addresses the foundational concepts of matrix effects and the role of NAF as a targeted solution.
Q1: What are matrix effects, and why are they a critical problem in LC-MS/MS analysis?
Matrix effects are the alteration (suppression or enhancement) of an analyte's ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1][2] In techniques like electrospray ionization (ESI), the analyte must compete with everything else in the sample for access to the droplet surface and for ionization.[2] When a complex sample (e.g., plasma, urine, tissue homogenate) is analyzed, it contains a high concentration of endogenous compounds like salts, phospholipids, and proteins.[3][4] These co-eluting substances can interfere with the ionization process, leading to:
-
Ion Suppression: The most common effect, where matrix components reduce the ionization efficiency of the target analyte, causing a weaker signal and artificially low quantification.[4][5]
-
Ion Enhancement: Less common, but where matrix components increase the analyte signal, leading to overestimation.[2]
Ultimately, matrix effects compromise the accuracy, precision, and reproducibility of quantitative methods, which is unacceptable in regulated environments like drug development and clinical research.[1]
Q2: What is this compound (NAF), and what are its relevant properties?
This compound (NAF) is a heterocyclic organic compound, a derivative of 1,10-phenanthroline. Its key feature, inherited from its parent structure, is its ability to act as a powerful bidentate chelating agent for various metal ions.[6][7] The two nitrogen atoms in the phenanthroline ring system form a stable coordination complex with metal cations.
| Property | Value | Source |
| Chemical Formula | C₁₂H₈N₄O₂ | [8] |
| Molecular Weight | 240.22 g/mol | Inferred from Formula |
| Appearance | Yellow to orange crystalline solid | |
| Key Functional Groups | 1,10-Phenanthroline core, Nitro group (-NO₂), Amino group (-NH₂) | [9] |
| Primary Function | Bidentate Ligand (Chelating Agent) for Metal Ions | [7][10] |
Q3: What is the proposed mechanism for how NAF minimizes matrix effects?
The primary mechanism by which NAF mitigates matrix effects is through the chelation of problematic metal ions within the sample matrix.[11] Many complex biological and environmental samples contain significant concentrations of transition metals (e.g., Fe²⁺, Cu²⁺, Zn²⁺, Ni²⁺) and alkali/alkaline earth metals (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺).[7][12] These metal ions can contribute to matrix effects in several ways:
-
Analyte Adduct Formation: They can form adducts with the target analyte, changing its mass-to-charge ratio and spreading the signal across multiple ionic species, thereby reducing the intensity of the desired ion.
-
Ionization Competition: They can compete with the protonated analyte ([M+H]⁺) for charge in the ESI source.
-
In-Source Fragmentation: They can promote unwanted fragmentation of the analyte in the ion source.
NAF intervenes by selectively binding, or chelating, these free metal ions. The 1,10-phenanthroline structure forms a stable pincer-like complex with the metal ion.[13] By sequestering these ions, NAF effectively neutralizes their ability to interfere with the analyte's ionization, leading to a more stable and accurate signal.
Caption: Mechanism of NAF in reducing metal-induced matrix effects.
Troubleshooting Guide: Practical Solutions for Common Issues
This section is structured to address specific problems you may encounter during method development and sample analysis.
Problem 1: I've added NAF to my samples, but I still observe significant ion suppression.
This is a common scenario indicating that the application of NAF needs optimization or that other factors are at play.
-
Possible Cause A: Suboptimal NAF Concentration.
-
Scientific Rationale: Chelation is a stoichiometric process. An insufficient amount of NAF will not be able to sequester all the interfering metal ions. Conversely, an excessive concentration can potentially introduce its own matrix effect or cause solubility issues.
-
Solution: You must determine the optimal NAF concentration for your specific matrix and analyte. Follow the protocol below.
-
-
Possible Cause B: Incorrect Sample pH.
-
Scientific Rationale: The chelation efficiency of phenanthroline derivatives is pH-dependent. The availability of the lone pair of electrons on the nitrogen atoms is crucial for coordinating with metal ions. Studies on the complexation of Fe(II) with NAF have shown that the reaction is optimal within a specific acidic pH range, typically between 3.4 and 4.5.[8] Outside this range, the reaction rate slows down significantly.[8]
-
Solution:
-
Before adding NAF, measure the pH of your sample extract.
-
Adjust the pH to be within the optimal range (e.g., pH 4.0) using a dilute acid like formic acid.
-
Re-evaluate the matrix effect.
-
-
-
Possible Cause C: Interference from Non-Metallic Matrix Components.
-
Scientific Rationale: NAF is a targeted solution for metal-ion-mediated matrix effects. It will not mitigate suppression caused by other common interferents like phospholipids or salts.
-
Solution: Integrate NAF into a broader sample cleanup strategy. NAF should be seen as a powerful additive, not a replacement for fundamental sample preparation techniques like Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), or Protein Precipitation (PP).[3][4]
-
Caption: Integrated workflow combining NAF with standard sample preparation.
Problem 2: My analyte recovery is inconsistent or low after adding NAF.
-
Possible Cause: Analyte-NAF-Metal Complex Precipitation.
-
Scientific Rationale: If your analyte has functional groups that can also interact with metals, it's possible it could become part of a larger, less soluble complex with NAF and a metal ion. The formation of the [Fe(NAF)₃]²⁺ complex, for example, creates a larger, charged species.[8]
-
Solution:
-
Solvent Composition: Ensure your final sample solvent has sufficient organic content to maintain the solubility of all components.
-
Centrifugation: After adding NAF and allowing time for chelation, centrifuge the sample at high speed (e.g., >10,000 x g) to pellet any potential precipitates before transferring the supernatant for analysis.
-
Concentration Check: Re-run the NAF concentration optimization (Protocol 1) and assess analyte recovery at each concentration point. It's possible a lower, yet still effective, NAF concentration will solve the issue.
-
-
Experimental Protocols
Protocol 1: Optimization of NAF Concentration
This protocol uses the post-extraction spike method to quantitatively assess and optimize the NAF concentration needed to minimize matrix effects.[14]
Objective: To find the minimum concentration of NAF that provides the maximum reduction in matrix effect for a target analyte in a specific matrix.
Materials:
-
Blank matrix (pool from at least 5-6 different sources)
-
Analyte stock solution
-
This compound (NAF) stock solution (e.g., 1 mg/mL in methanol)
-
Sample preparation solvents (e.g., acetonitrile, methanol, water)
-
LC-MS/MS system
Procedure:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike the analyte at a known concentration (e.g., mid-point of your calibration curve) into the final reconstitution solvent.
-
Set B (Matrix without NAF): Process blank matrix through your entire sample preparation workflow (e.g., PP and/or SPE). In the final step, spike the processed extract with the analyte to the same concentration as Set A.
-
Set C (Matrix with NAF): Prepare a series of samples. Process blank matrix as in Set B. In the final step, spike the processed extract with the analyte (same concentration) AND varying concentrations of NAF (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).
-
-
Analysis:
-
Inject all samples from Sets A, B, and C onto the LC-MS/MS system.
-
Record the peak area for the analyte in each sample.
-
-
Calculation:
-
Calculate the initial Matrix Effect (ME %): ME % = (Peak Area_Set B / Peak Area_Set A) * 100 (A value < 100% indicates suppression; > 100% indicates enhancement.)
-
Calculate the ME % for each NAF concentration: ME % (at X µg/mL NAF) = (Peak Area_Set C at X µg/mL / Peak Area_Set A) * 100
-
-
Interpretation:
-
Plot the ME % as a function of NAF concentration.
-
The optimal concentration is the lowest concentration of NAF that brings the ME % value closest to 100%. This indicates that the response in the matrix is nearly identical to the response in a clean solvent, effectively minimizing the matrix effect.
-
| NAF Conc. (µg/mL) | Mean Analyte Peak Area (Set C) | ME % | Notes |
| 0 (Set B) | 45,000 | 45% | Significant ion suppression. |
| 0.1 | 62,000 | 62% | Partial improvement. |
| 0.5 | 81,000 | 81% | Good improvement. |
| 1.0 | 97,500 | 97.5% | Optimal. Close to 100%. |
| 5.0 | 98,100 | 98.1% | No significant gain over 1.0 µg/mL. |
| 10.0 | 96,500 | 96.5% | Potential for slight suppression from NAF itself. |
| Hypothetical Data based on a Set A peak area of 100,000. |
References
- Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. (2014).
-
LCMS Troubleshooting: 14 Best Practices for Laboratories. (2025). ZefSci. [Link]
-
Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. (n.d.). LCGC North America. [Link]
-
Matrix Effects and Ion Suppression in LC-MS: A Practical Guide for Researchers. (n.d.). Longdom Publishing. [Link]
-
Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry. (2025). Request PDF on ResearchGate. [Link]
-
Complexation of ferrous and cupric ions by phenanthroline and terpyridine langmuir films. (2006). Langmuir. [Link]
-
Synthesis and Characterization of 1,10-Phenanthroline-mono-N-oxides. (n.d.). NIH National Center for Biotechnology Information. [Link]
-
Spectrophotometric determination of iron(II) with 5- nitro-6-amino-1,10-phenanthroline. (2025). ResearchGate. [Link]
-
Spectrophotometric Determination of Iron(II) with this compound. (2003). TÜBİTAK Academic Journals. [Link]
-
Metal ion-mediated assembly of effective phenanthroline-based G-quadruplex ligands. (n.d.). Dalton Transactions (RSC Publishing). [Link]
-
Spectrophotometric Determination of Iron(II) with this compound. (n.d.). Semantic Scholar. [Link]
-
THE IMPROVED SYNTHESIS OF 5-NITRO-1, 10-PHENANTHROLINE. (1947). The Journal of Organic Chemistry. [Link]
-
6-Nitro-1,10-phenanthrolin-5-amine. (2019). ResearchGate. [Link]
-
Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. (n.d.). NIH National Center for Biotechnology Information. [Link]
-
Advances on Chelation and Chelator Metal Complexes in Medicine. (2020). NIH National Center for Biotechnology Information. [Link]
-
Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. (n.d.). NIH National Center for Biotechnology Information. [Link]
-
Spectrophotometric determination of iron(II) with this compound. (2003). Yildiz Technical University Academic Data Management System. [Link]
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. researchgate.net [researchgate.net]
- 3. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 4. longdom.org [longdom.org]
- 5. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. info.gfschemicals.com [info.gfschemicals.com]
- 7. researchgate.net [researchgate.net]
- 8. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 9. researchgate.net [researchgate.net]
- 10. Metal ion-mediated assembly of effective phenanthroline-based G-quadruplex ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 11. Advances on Chelation and Chelator Metal Complexes in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Complexation of ferrous and cupric ions by phenanthroline and terpyridine langmuir films - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Solubility of 5-Nitro-6-amino-1,10-phenanthroline
This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals encountering solubility challenges with 5-Nitro-6-amino-1,10-phenanthroline. The following information is structured to provide clear, actionable solutions, moving from fundamental questions to advanced troubleshooting protocols.
Introduction: The Solubility Challenge
This compound is a heterocyclic aromatic compound. Its planar structure, combined with the electron-withdrawing nitro group and the hydrogen-bonding amino group, promotes strong intermolecular π-π stacking and hydrogen bonding. These forces result in a stable crystal lattice, leading to low solubility in many common laboratory solvents. A 2003 study noted that this compound dissolves very weakly in solvents like chloroform, acetone, ethyl acetate, ether, and methanol, highlighting the need for specific solubilization strategies.[1][2][3]
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What is the recommended primary solvent for preparing a stock solution of this compound?
A1: The recommended starting solvent is Dimethyl Sulfoxide (DMSO) . As a polar aprotic solvent, DMSO is highly effective at disrupting the intermolecular forces that limit the solubility of planar aromatic compounds. For the parent molecule, 1,10-phenanthroline, solubility in DMSO is approximately 30 mg/mL, which is significantly higher than in other organic solvents like ethanol (approx. 1 mg/mL).[4] While data for the 5-nitro-6-amino derivative is less quantified, DMSO is consistently reported as the most effective solvent.[1][2]
Q2: I am struggling to dissolve the compound in 100% DMSO. What steps can I take?
A2: If initial dissolution in DMSO is difficult, the following techniques can be employed to enhance solubility:
-
Mechanical Agitation: Vigorous vortexing or sonication can help break down compound aggregates, increasing the surface area exposed to the solvent.
-
Gentle Heating: Warming the solution to a temperature between 37°C and 50°C can provide the necessary energy to overcome the crystal lattice forces. This is a common strategy for poorly soluble compounds.[5] Avoid excessive heat, which could lead to degradation. A patent for enhancing the solubility of other planar ring-structured compounds even suggests heating above 100°C with a stable solubilizing agent, though this is an aggressive approach and should be used with caution.[6]
-
Purity Verification: Ensure the compound is of high purity. Impurities can sometimes interfere with the dissolution process.
Q3: How do I prepare an aqueous working solution for my cell-based assay from the DMSO stock?
A3: Direct dissolution in aqueous buffers is not recommended due to the compound's poor water solubility.[4] The standard and most reliable method is to first create a concentrated stock solution in 100% DMSO and then perform a serial dilution into your aqueous culture medium or buffer.
Key Considerations for Aqueous Dilution:
-
Avoid Cytotoxicity: The final concentration of DMSO in your cell culture should be kept low, as it can be toxic to cells. Most cell lines can tolerate 0.5% DMSO, while some are sensitive to concentrations below 0.1%.[7] A concentration of <0.5% is a widely accepted safe limit.[8]
-
Prevent Precipitation: To avoid having the compound crash out of solution, add the DMSO stock to the aqueous buffer dropwise while vortexing. A stepwise dilution process is recommended to prevent rapid changes in solvent polarity.[8]
-
Storage: Aqueous solutions of phenanthroline derivatives can be unstable. It is recommended not to store the final aqueous solution for more than one day.[4]
Experimental Workflow: Preparing an Aqueous Working Solution
Caption: Standard workflow for stock and aqueous solution preparation.
Advanced Solubility Enhancement Protocols
If precipitation occurs upon dilution into aqueous media or if a higher final concentration is required, the following advanced methods can be employed.
Protocol 1: pH-Mediated Solubility Enhancement
The solubility of compounds containing amino groups is often highly dependent on pH.[9][10] At acidic pH, the 6-amino group (-NH2) can be protonated to form an ammonium salt (-NH3+), which is more polar and exhibits greater solubility in aqueous solutions.[11][12] The point of lowest solubility is typically at the isoelectric point, where the net charge of the molecule is zero.[12]
Step-by-Step Methodology:
-
Prepare a concentrated stock solution in 100% DMSO as previously described.
-
Prepare the desired aqueous buffer.
-
Before adding the compound, adjust the pH of the buffer to a slightly acidic range (e.g., pH 4.0-5.0) using dilute HCl.
-
Slowly add the DMSO stock solution to the acidified buffer while vortexing.
-
Once the compound is fully dissolved in the acidified aqueous solution, the pH can be carefully adjusted back towards your experimental target using dilute NaOH. Caution: The compound may precipitate as the pH approaches its isoelectric point. Monitor the solution closely during this step.
| pH Condition | Effect on this compound | Considerations |
| Acidic (e.g., pH < 6) | Increased solubility due to protonation of the amino group. | Ensure the low pH does not interfere with your downstream biological assay. |
| Neutral (pH ~7) | Lower solubility; risk of precipitation. | The target for most cell-based assays, but may require co-solvents. |
| Basic (e.g., pH > 8) | Solubility is not expected to improve and may decrease. | Not a recommended strategy for this compound. |
Protocol 2: Utilizing Co-solvents
If pH adjustment is not compatible with your experimental design, the use of a biocompatible co-solvent in your final aqueous medium can help maintain solubility.
Step-by-Step Methodology:
-
Prepare a concentrated stock solution in 100% DMSO.
-
Prepare your final aqueous buffer containing the desired percentage of a co-solvent.
-
Slowly add the DMSO stock solution to the co-solvent-containing buffer while vortexing to reach the final desired concentration.
Recommended Co-solvents for Formulation:
| Co-solvent | Typical Final Concentration | Mechanism of Action |
| PEG 400 (Polyethylene Glycol 400) | 1-10% | A water-miscible polymer that can increase the solubility of hydrophobic compounds.[13][14] |
| Tween® 80 (Polysorbate 80) | 0.1-2% | A non-ionic surfactant that can form micelles to encapsulate poorly soluble drugs.[8] |
| Ethanol | 1-5% | Can act as a co-solvent, but its utility for this specific compound is limited.[1][2] |
Decision Logic for Enhancing Solubility
Sources
- 1. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 2. researchgate.net [researchgate.net]
- 3. "Spectrophotometric Determination of Iron(II) with 5-Nitro-6-amino-1,10" by NEBAHAT DEMİRHAN and FİKRİYE TUNCEL ELMALI [journals.tubitak.gov.tr]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. CA2815321C - Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compounds - Google Patents [patents.google.com]
- 7. lifetein.com [lifetein.com]
- 8. medchemexpress.cn [medchemexpress.cn]
- 9. researchgate.net [researchgate.net]
- 10. Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility | Semantic Scholar [semanticscholar.org]
- 11. quora.com [quora.com]
- 12. youtube.com [youtube.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Iron Analysis: 5-Nitro-6-amino-1,10-phenanthroline vs. 1,10-phenanthroline
In the precise world of analytical chemistry, particularly in pharmaceutical and biomedical research, the accurate quantification of iron is paramount. Iron's biological significance as a component of numerous proteins and enzymes necessitates reliable analytical methods. For decades, 1,10-phenanthroline has been a trusted chromogenic reagent for the spectrophotometric determination of iron. However, the pursuit of enhanced sensitivity and performance has led to the development of derivatives, among which 5-Nitro-6-amino-1,10-phenanthroline (NAF) has emerged as a promising alternative. This guide provides an in-depth, objective comparison of these two reagents, supported by experimental data, to assist researchers in selecting the optimal method for their specific applications.
The Fundamental Chemistry: Chelation and Color
Both 1,10-phenanthroline and its derivative, this compound, function as chelating agents. Their efficacy in iron analysis hinges on their ability to form stable, intensely colored complexes with the ferrous ion (Fe²⁺). The core mechanism involves the coordination of three bidentate phenanthroline ligands to a single ferrous ion, resulting in the formation of a tris(phenanthroline)iron(II) complex, often denoted as [Fe(phen)₃]²⁺.
This complex exhibits strong absorption in the visible spectrum, which is the basis for its spectrophotometric quantification. According to Beer-Lambert Law, the absorbance of the solution is directly proportional to the concentration of the iron complex, and thus to the concentration of iron in the sample.
A critical prerequisite for this analysis is the conversion of any ferric iron (Fe³⁺) present in the sample to the ferrous state (Fe²⁺), as only the latter forms the colored complex. This is typically achieved by introducing a reducing agent, such as hydroxylamine hydrochloride, into the reaction mixture.[1]
Figure 1: Generalized chelation reaction of Fe²⁺ with a phenanthroline-based ligand.
Head-to-Head Comparison: Key Performance Metrics
The choice between 1,10-phenanthroline and this compound hinges on several key analytical parameters. The following table summarizes these metrics based on available experimental data.
| Parameter | 1,10-Phenanthroline | This compound (NAF) | Advantage |
| Molar Absorptivity (ε) | ~11,100 L mol⁻¹ cm⁻¹[1] | ~13,900 L mol⁻¹ cm⁻¹[2] | NAF |
| Wavelength of Max. Absorbance (λmax) | ~508 nm[1][3] | ~520 nm[4] | Neutral |
| Optimal pH Range | 2 - 9[1][5] | 3.4 - 4.5[2] | 1,10-Phenanthroline |
| Detection Limit | Generally in the low mg/L range; can reach <5 x 10⁻⁹ M with advanced techniques like CE[6] | 0.1 µg/mL (0.1 mg/L)[2] | NAF (in standard spectrophotometry) |
| Complex Stability | Very high; color is stable for long periods[1][5] | Stable for at least 1.5 hours[7] | 1,10-Phenanthroline |
| Reaction Time | Rapid color development (typically within 10 minutes)[5] | Slower reaction; requires ~210 minutes for full color development[4] | 1,10-Phenanthroline |
In-Depth Analysis of Performance
Sensitivity
The primary advantage of this compound lies in its superior sensitivity. The molar absorptivity of the Fe(II)-NAF complex is approximately 25% higher than that of the traditional Fe(II)-phenanthroline complex.[2] This is attributed to the electronic effects of the nitro (-NO₂) and amino (-NH₂) groups on the phenanthroline ring system. The nitro group, being an electron-withdrawing group, and the amino group, an electron-donating group, enhance the chromophoric properties of the complex, leading to a more intense color. This heightened sensitivity allows for the determination of lower concentrations of iron, a significant advantage in trace analysis.
Operational Parameters: pH, Stability, and Reaction Time
While NAF offers enhanced sensitivity, 1,10-phenanthroline presents more favorable operational parameters. The Fe(II)-phenanthroline complex is stable over a remarkably wide pH range of 2 to 9, offering considerable flexibility in sample preparation and analysis.[1][5] In contrast, the optimal pH for the NAF method is a narrower acidic window of 3.4 to 4.5.[2]
Furthermore, the classic 1,10-phenanthroline method is characterized by rapid color development, typically complete within 10 minutes, and the resulting complex is exceptionally stable for extended periods.[1][5] The NAF method, however, requires a significantly longer reaction time of 210 minutes for quantitative color formation, although the complex is reported to be stable for at least 1.5 hours thereafter.[4][7] This prolonged incubation time could be a limiting factor in high-throughput screening applications.
Selectivity and Interferences
Both methods are susceptible to interferences from other metal ions that can form complexes with the phenanthroline ligands. For the 1,10-phenanthroline method, common interfering ions include Co(II), Ni(II), Cu(II), and Zn(II).[8][9] Similarly, for the NAF method, interferences have been reported for Co(II), Ni(II), Cu(II), Zn(II), Mn(II), and Al(III).[2][4] The tolerance limits for these interferences would need to be established for the specific sample matrix being analyzed. The use of masking agents can sometimes mitigate these interferences.
Experimental Protocols
To provide a practical context, the following are detailed step-by-step methodologies for iron determination using both reagents.
Method 1: Iron Determination with 1,10-Phenanthroline
This protocol is a standard and widely adopted method for the spectrophotometric analysis of iron.
-
Reagent Preparation:
-
Standard Iron Solution (e.g., 10 mg/L): Prepare by dissolving a known quantity of ferrous ammonium sulfate hexahydrate in deionized water containing a small amount of sulfuric acid to prevent hydrolysis and oxidation.
-
1,10-Phenanthroline Solution (0.1% w/v): Dissolve 0.1 g of 1,10-phenanthroline monohydrate in 100 mL of deionized water, warming gently if necessary.[1]
-
Hydroxylamine Hydrochloride Solution (10% w/v): Dissolve 10 g of hydroxylamine hydrochloride in 100 mL of deionized water.[1]
-
Sodium Acetate Buffer Solution: Prepare a buffer solution to maintain the pH within the optimal range (e.g., pH 4.5).
-
-
Calibration Curve Construction:
-
Pipette a series of increasing volumes of the standard iron solution into separate volumetric flasks.
-
To each flask, add 1 mL of hydroxylamine hydrochloride solution and 10 mL of the 1,10-phenanthroline solution.[5]
-
Add a suitable volume of sodium acetate buffer to adjust the pH.
-
Dilute to the mark with deionized water, mix well, and allow to stand for 10 minutes for full color development.[5]
-
Measure the absorbance of each standard at 508 nm against a reagent blank.
-
Plot a calibration curve of absorbance versus iron concentration.
-
-
Sample Analysis:
-
Treat the unknown sample in the same manner as the standards, ensuring appropriate dilution to fall within the calibration range.
-
Measure the absorbance of the prepared sample solution and determine the iron concentration from the calibration curve.
-
Figure 2: Experimental workflow for iron analysis using 1,10-phenanthroline.
Method 2: Iron Determination with this compound (NAF)
This protocol is based on the reported method for using NAF, highlighting the key differences from the standard phenanthroline method.
-
Reagent Preparation:
-
Standard Iron Solution: Prepare as described in Method 1.
-
NAF Solution: this compound is synthesized as described in the literature and dissolved in ethanol.[2]
-
Reducing Agent: A working standard of Fe(II) can be prepared containing hydroxylamine hydrochloride.[2]
-
Buffer Solution: An acetate buffer is used to maintain the pH at approximately 4.[2]
-
-
Calibration Curve Construction:
-
Pipette a series of increasing volumes of the standard iron solution into separate volumetric flasks.
-
Add the NAF solution and the acetate buffer.
-
Dilute to the mark with the appropriate solvent (an ethanol-water mixture may be necessary due to the solubility of NAF).
-
Allow the solutions to stand at 20°C for 210 minutes for complete color development.[4]
-
Measure the absorbance of each standard at 520 nm against a reagent blank.
-
Plot a calibration curve of absorbance versus iron concentration. The linear range is reported to be between 0.1 and 0.4 µg/mL.[4]
-
-
Sample Analysis:
-
Follow the same procedure as for the standards with the unknown sample.
-
Measure the absorbance and calculate the iron concentration using the calibration curve.
-
Figure 3: Experimental workflow for iron analysis using this compound.
Conclusion and Recommendations
The choice between 1,10-phenanthroline and this compound for iron analysis is a trade-off between sensitivity and operational convenience.
1,10-Phenanthroline remains the reagent of choice for routine applications where high sensitivity is not the primary concern. Its wide optimal pH range, rapid color development, and the exceptional stability of its iron complex make it a robust and reliable method. It is particularly well-suited for quality control laboratories and applications requiring high sample throughput.
This compound (NAF) is the superior option when the highest sensitivity is required for the determination of trace amounts of iron. Its significantly higher molar absorptivity allows for lower detection limits. This makes it an excellent candidate for research applications, analysis of biological samples with low iron concentrations, and environmental monitoring. However, researchers must be prepared to accommodate its narrower optimal pH range and significantly longer reaction time.
Ultimately, the selection of the appropriate reagent should be guided by the specific requirements of the assay, including the expected iron concentration in the samples, the required level of sensitivity, and the practical constraints of the laboratory workflow.
References
- He, Y., et al. (2000). More sensitive way to determine iron using an iron(II)-1,10-phenanthroline complex and capillary electrophoresis.
- Demirhan, N., & Elmali, F. T. (2003). Spectrophotometric Determination of Iron(II) with this compound. Turkish Journal of Chemistry, 27(3), 315-321.
- Lee, T. S., Kolthoff, I. M., & Leussing, D. L. (1948). Reaction of Ferrous and Ferric Iron with 1,10-Phenanthroline. I. The Dissociation Constants of 1,10-Phenanthroline and Its Ferrous and Ferric Complexes. Journal of the American Chemical Society, 70(7), 2348–2352.
- Irving, H., & Mellor, D. H. (1962). The stability of metal complexes of 1,10-phenanthroline and its analogues. Part I. The 1:1 complexes. Journal of the Chemical Society, 5222-5237.
- Jetir. (2019). Stability of tris 1,10-Phenanthroline Iron (II) complex in different composition by Absorbance measurement.
- Demirhan, N., & Elmali, F. T. (2003). Spectrophotometric Determination of Iron(II) with this compound. [Source not further specified].
- Hadzic, A., et al. (2010). Stability of tris-1, 10 – phenanthroline iron (ii) complex in different composites. [Source not further specified].
- Panda, B. B., et al. (2016). A Comparative Spectrophotometric Study Using Ferrozine and 1,10-Ortho-phenanthroline to Evaluate the Iron Redox Ratio (Fe2+/ΣFe) in Glass Prepared by Microwave Heating. Analytical Sciences, 32(5), 571-576.
- Panda, B. B., et al. (2016). A Comparative Spectrophotometric Study Using Ferrozine and 1,10-Ortho-phenanthroline to Evaluate the Iron Redox Ratio (Fe(2+)/ΣFe)
- Chem 321 Lab Spring '11. (n.d.). DETERMINATION OF IRON WITH 1,10 -PHENANTHROLINE: A SPECTROPHOTOMETRIC ANALYSIS. [Source not further specified].
- Demirhan, N., & Tuncel Elmali, F. (2003). Spectrophotometric Determination of Iron(II) with this compound. TÜBİTAK Academic Journals.
- Adhikari, D. R., et al. (2020). Spectrophotometric Quantification of Iron in Different Pharmaceuticals. Journal of Nepal Chemical Society, 41(1), 114-120.
- Truman State University. (2017).
- International Journal of Advanced Technology and Converging Engineering. (n.d.). A comparative study of the determination of iron composition in some commercial iron tablets/capsule using spectrophotometric method. [Source not further specified].
- University of Kentucky. (n.d.). EXPERIMENT 5 Molecular Absorption Spectroscopy: Determination of Iron with 1,10-Phenanthroline. [Source not further specified].
- Thermo Fisher Scientific. (n.d.). Spectrophotometric Determination of Trace Iron in Solution. [Source not further specified].
Sources
- 1. chem321labspring11.pbworks.com [chem321labspring11.pbworks.com]
- 2. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 3. tau.ac.il [tau.ac.il]
- 4. "Spectrophotometric Determination of Iron(II) with 5-Nitro-6-amino-1,10" by NEBAHAT DEMİRHAN and FİKRİYE TUNCEL ELMALI [journals.tubitak.gov.tr]
- 5. chemlab.truman.edu [chemlab.truman.edu]
- 6. More sensitive way to determine iron using an iron(II)-1,10-phenanthroline complex and capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ache.org.rs [ache.org.rs]
- 9. jetir.org [jetir.org]
A Senior Application Scientist's Guide to Spectrophotometric Iron Determination: 5-Nitro-6-amino-1,10-phenanthroline vs. Ferrozine
Executive Summary
The precise quantification of iron is a critical parameter in disciplines ranging from clinical diagnostics and pharmaceutical development to environmental monitoring and materials science. Among the various analytical techniques available, UV-Visible spectrophotometry using chromogenic chelating agents remains a cornerstone due to its accessibility, sensitivity, and cost-effectiveness. The selection of the appropriate chelating agent is paramount for achieving accurate and reproducible results. This guide provides an in-depth, data-driven comparison of two such reagents: Ferrozine, a highly sensitive triazine derivative, and 5-Nitro-6-amino-1,10-phenanthroline, a functionalized phenanthroline compound. By examining their reaction mechanisms, performance metrics, and practical workflows, this document serves as an essential resource for researchers aiming to optimize their iron determination assays.
The Foundational Chemistry of Spectrophotometric Iron Analysis
The principle underlying this method is the reaction between ferrous iron (Fe²⁺) and a chromogenic ligand. This reaction forms a stable coordination complex that exhibits strong absorbance at a specific wavelength in the visible spectrum. The intensity of this color, measured as absorbance, is directly proportional to the concentration of iron in the sample, a relationship governed by the Beer-Lambert Law.
A critical prerequisite for this analysis is the oxidation state of the iron. These chromogenic agents are highly specific to the ferrous (Fe²⁺) form.[1][2] Therefore, to determine the total iron concentration (Fe²⁺ + Fe³⁺), a reducing agent, such as hydroxylamine or ascorbic acid, must be added to the sample. This step quantitatively converts all ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) prior to the addition of the chelating agent.[2][3][4]
Caption: Generalized workflow for spectrophotometric iron determination.
Head-to-Head Comparison: Performance Metrics
A direct comparison of the key analytical parameters reveals significant differences in the performance and suitability of Ferrozine and this compound (NAF).
| Parameter | Ferrozine | This compound (NAF) | Advantage |
| Chemical Class | Substituted Triazine | Substituted Phenanthroline | N/A |
| Molar Absorptivity (ε) | ~27,900 L mol⁻¹ cm⁻¹[5][6][7] | ~13,900 L mol⁻¹ cm⁻¹[8] | Ferrozine |
| Wavelength (λmax) | 562 nm[5] | 520 nm[8][9][10] | N/A |
| Optimal pH Range | 4.0 – 9.0[3][5] | 3.4 – 4.5[6][8] | Ferrozine |
| Reaction Time | < 5 minutes for full color development[3][5] | 210 minutes at 20°C[6][8][9][10] | Ferrozine |
| Stoichiometry (Ligand:Fe) | 3:1[5] | 3:1[8][9] | N/A |
| Water Solubility | High (due to sulfonic acid groups)[5] | Moderate | Ferrozine |
| Primary Interferences | Copper (Cu²⁺), Cobalt (Co²⁺), Fe³⁺ (in dark)[11][12] | Cobalt (Co²⁺), Nickel (Ni²⁺), Copper (Cu²⁺)[8][9] | Similar |
In-Depth Profile: Ferrozine
Ferrozine, the disodium salt of 3-(2-pyridyl)-5,6-bis(4-phenylsulfonic acid)-1,2,4-triazine, has established itself as a premier reagent for iron analysis, primarily due to its exceptional sensitivity.[5]
Mechanism and Complex Formation: Ferrozine acts as a tridentate ligand, with three molecules coordinating with a single ferrous ion to form a stable, water-soluble magenta complex, [Fe(Fz)₃]⁴⁻.[5] The presence of two sulfonic acid groups on the phenyl rings confers excellent water solubility to both the reagent and the resulting iron complex.
Caption: Formation of the Tris(this compound)iron(II) complex.
Authoritative Insights: The molar absorptivity of the NAF-iron complex is reported to be 13,900 L mol⁻¹ cm⁻¹, a modest improvement over 1,10-phenanthroline but less than half that of the Ferrozine-iron complex. [8]The most significant drawback of NAF is its reaction kinetics. Published methods report that full color development requires an incubation period of 210 minutes (3.5 hours) at 20°C. [6][8][9][10]This prolonged waiting time is a major impediment to efficient laboratory workflow. Furthermore, the optimal reaction conditions are confined to a narrow acidic pH window of 3.4 to 4.5. [6][8]The method is also susceptible to severe interference from common transition metals like Co(II), Ni(II), and Cu(II). [8][9]
Experimental Protocols: A Self-Validating System
The trustworthiness of any protocol lies in its clarity, rationale, and inclusion of necessary controls. Below are detailed methodologies for total iron determination.
Protocol 1: Total Iron Determination Using Ferrozine
This protocol is optimized for sensitivity and speed.
-
Reagent Preparation:
-
Reducing Reagent (10% w/v Ascorbic Acid): Dissolve 10 g of L-ascorbic acid in 100 mL of deionized water. Prepare fresh weekly and store at 4°C. * Buffer (Ammonium Acetate, pH ~5.5): Dissolve 250 g of ammonium acetate in 500 mL of deionized water. * Ferrozine Reagent (0.1% w/v): Dissolve 0.5 g of Ferrozine in the 500 mL of ammonium acetate buffer solution. Store protected from light at 4°C. * Iron Standard (1000 mg/L): Use a certified commercial standard or dissolve 1.000 g of iron wire in nitric acid and dilute to 1 L. From this, prepare a working stock (e.g., 10 mg/L) and a series of calibration standards (e.g., 0.1 to 2.0 mg/L).
-
-
Assay Procedure:
-
Step 1: Sample Preparation: Pipette 1.0 mL of sample, standard, or blank (deionized water) into a clean test tube.
-
Step 2: Reduction of Fe³⁺: Add 100 µL of the 10% Ascorbic Acid solution to each tube. Vortex briefly and allow to stand for 15 minutes at room temperature. Causality: This step ensures all iron is converted to the reactive Fe²⁺ state for accurate total iron measurement.
-
Step 3: Complex Formation: Add 1.0 mL of the Ferrozine Reagent to each tube. Vortex immediately. Causality: This initiates the rapid chelation reaction to form the colored complex.
-
Step 4: Incubation: Allow the reaction to proceed for 5 minutes at room temperature for complete color development.
-
Step 5: Measurement: Measure the absorbance of each solution at 562 nm using a spectrophotometer zeroed against the reagent blank.
-
Step 6: Quantification: Plot a calibration curve of absorbance versus concentration for the standards. Determine the concentration of the unknown samples using the linear regression equation from the curve.
-
Protocol 2: Total Iron Determination Using this compound (NAF)
This protocol is based on published literature and highlights the key differences from the Ferrozine method.
-
Reagent Preparation:
-
Reducing Reagent (e.g., 10% w/v Hydroxylamine HCl): Dissolve 10 g of hydroxylamine hydrochloride in 100 mL of deionized water.
-
Buffer (Acetate Buffer, pH 4.0): Prepare an acetate buffer and adjust the pH to 4.0 using acetic acid and sodium hydroxide.
-
NAF Reagent (e.g., 1x10⁻³ M in Ethanol): Dissolve the appropriate mass of NAF in ethanol. Note: The limited water solubility may necessitate an organic solvent.
-
Iron Standard: Prepare as described in the Ferrozine protocol.
-
-
Assay Procedure:
-
Step 1: Sample Preparation: In a volumetric flask, combine the sample, standard, or blank with the reducing reagent and buffer to achieve a final pH of 4.0.
-
Step 2: Complex Formation: Add a defined volume of the NAF reagent solution. Dilute to the final volume with deionized water.
-
Step 3: Incubation: Crucially, incubate the solutions at 20°C for 210 minutes, protected from light. Causality: The slow reaction kinetics of NAF necessitate this extended incubation period for the complex formation to reach completion. [6][8] * Step 4: Measurement: Measure the absorbance at 520 nm against a reagent blank.
-
Step 5: Quantification: Construct a calibration curve and determine the concentration of the unknown samples.
-
Final Verdict and Recommendations
For the overwhelming majority of applications in research, clinical, and industrial settings, Ferrozine is the unequivocally superior reagent for the spectrophotometric determination of iron.
-
Superior Sensitivity: With a molar absorptivity approximately double that of NAF, Ferrozine allows for lower detection limits and greater precision, which is critical when analyzing biological or environmental samples where iron concentrations can be minute. [5][8]2. Practicality and Efficiency: The near-instantaneous color development of Ferrozine stands in stark contrast to the 3.5-hour incubation required for NAF. [5][8]This dramatic difference in reaction speed translates directly to higher sample throughput and more efficient use of laboratory time.
-
Robustness: Ferrozine's effectiveness across a wide pH range (4-9) makes it more robust and less susceptible to minor variations in sample buffer composition compared to the narrow acidic window required by NAF. [5][8] While this compound does offer improved sensitivity over its parent compound, 1,10-phenanthroline, its significant drawbacks in kinetics and its inferior sensitivity compared to Ferrozine render it a niche reagent. It should only be considered in specific circumstances where Ferrozine is unavailable or a known matrix component specifically interferes with triazine-based reagents but not phenanthrolines. For all general purposes, the adoption of a Ferrozine-based methodology is strongly recommended for achieving the highest standards of accuracy, efficiency, and sensitivity in iron analysis.
References
-
Stookey, L. L. (1970). Ferrozine—a new spectrophotometric reagent for iron. Analytical Chemistry, 42(7), 779-781. [Link]
-
Demirhan, N., & Elmalı, F. T. (2003). Spectrophotometric Determination of Iron(II) with this compound. Turkish Journal of Chemistry, 27(3), 315-321. [Link]
-
Labor, L. (2020). Iron Determination (Ferrozine Assay). University of Oldenburg. [Link]
-
Im, J., Lee, J. H., & Löffler, F. E. (2013). Interference of ferric ions with ferrous iron quantification using the ferrozine assay. Journal of Microbiological Methods, 95(3), 366-367. [Link]
-
Water Quality Monitoring. (n.d.). Ferrozine. Fondriest Environmental, Inc.[Link]
-
Demirhan, N., & Elmalı, F. T. (2003). Spectrophotometric determination of iron(II) with this compound. Turkish Journal of Chemistry, 27(3), 315-321. [Link]
-
Demirhan, N., & Elmalı, F. T. (2003). Spectrophotometric Determination of Iron(II) with this compound. Turkish Journal of Chemistry. [Link]
-
Demirhan, N., & Tuncel Elmali, F. (2003). Spectrophotometric Determination of Iron(II) with this compound. TÜBİTAK Academic Journals. [Link]
-
Demirhan, N., & Tuncel Elmali, F. (2003). Spectrophotometric determination of iron(II) with this compound. ResearchGate. [Link]
-
Atlas Medical. (n.d.). Iron FerroZine, Colorimetric Quantitative determination of iron. [Link]
-
Kamiya Biomedical Company. (2014). Iron Assay (Ferrozine Chromogenic Method). [Link]
-
Matarvattensektionen. (2015). Determination of total iron by the Ferrozine method. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Troubleshooting Common Issues in Ferrozine Iron Determination. [Link]
-
Bou-Abdallah, F., et al. (2021). Complexation of ferrous ions by ferrozine, 2,2'-bipyridine and 1,10-phenanthroline: Implication for the quantification of iron in biological systems. Journal of Inorganic Biochemistry, 220, 111460. [Link]
-
Carter, P. (1977). Copper interference in the determination of iron in serum using ferrozine. Clinical Biochemistry, 10(3), 122-123. [Link]
-
Ruzicka, J., & Hansen, E. H. (n.d.). Molar Absorptivity of Fe(II) Ferrozine Complex. Flow Injection Tutorial. [Link]
-
Viollier, E., et al. (2000). The ferrozine method revisited: Fe(II)/Fe(III) determination in natural waters. ResearchGate. [Link]
-
Archem Diagnostics. (n.d.). IRON (Ferrozine Method). [Link]
-
Journal of Chemical Education. (2021). Quantification of Iron(II) in Supplements Using Redox Titration and UV–Visible Spectroscopy. [Link]
-
ResearchGate. (2013). Interference of ferric ions with ferrous iron quantification using the ferrozine assay. [Link]
-
Linear Chemicals. (n.d.). IRON FERROZINE. [Link]
-
Hadjialirezaei, S., et al. (2017). An optimised spectrophotometric assay for convenient and accurate quantitation of intracellular iron from iron oxide nanoparticles. RSC Advances, 7(64), 40332-40339. [Link]
-
Pierson, D. C., et al. (2015). A comparison of three colorimetric methods of ferrous and total reactive iron measurement in freshwaters. ResearchGate. [Link]
-
Chegg. (2022). Solved (iii) The molar absorptivity of the [Fe( Ferrozine) )3]2+ complex is 27900 cm−1M−1. [Link]
-
Blelis, D., et al. (1998). Antioxidant activity of Ferrozine–iron–amino acid complexes. Proceedings of the National Academy of Sciences, 95(12), 6664-6669. [Link]
-
Al-Janabi, A. S. M., et al. (2021). Comparison of Spectrophotometric Methods for Determination of Iron in Acid Cleaning, and Passivating Stainless Steel Solution by UV-VIS. International Journal of Pharmaceutical and Bio-Medical Science. [Link]
-
Asian Journal of Research in Chemistry. (2011). Iron Determination - A Review of Analytical Methods. [Link]
-
Smith, G. F., & Cagle, F. W. (1948). THE IMPROVED SYNTHESIS OF 5-NITRO-1, 10-PHENANTHROLINE. The Journal of Organic Chemistry, 13(5), 775-775. [Link]
-
The Royal Society of Chemistry. (2011). Supplementary Information. [Link]
-
eGyanKosh. (n.d.). EXPT. 1 SPECTROPHOTOMETRIC DETERMINATION OF Fe2+ IONS USING 1, 10-PHENANTHROLINE. [Link]
-
Pápai, I., et al. (2020). Synthesis and Characterization of 1,10-Phenanthroline-mono-N-oxides. Molecules, 25(11), 2636. [Link]
-
ProQuest. (1942). The Synthesis and Analytical Applications of 1,10-Phenanthroline Derivatives. [Link]
Sources
- 1. Ferrozine - Water Quality Monitoring [tidjma.tn]
- 2. Spectrophotometric Determination of Iron(II) with this compound | Semantic Scholar [semanticscholar.org]
- 3. matarvattensektionen.se [matarvattensektionen.se]
- 4. archem.com.tr [archem.com.tr]
- 5. faculty.nres.illinois.edu [faculty.nres.illinois.edu]
- 6. researchgate.net [researchgate.net]
- 7. Solved (iii) The molar absorptivity of the [Fe( Ferrozine) | Chegg.com [chegg.com]
- 8. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 9. "Spectrophotometric Determination of Iron(II) with 5-Nitro-6-amino-1,10" by NEBAHAT DEMİRHAN and FİKRİYE TUNCEL ELMALI [journals.tubitak.gov.tr]
- 10. Spectrophotometric determination of iron(II) with this compound | AVESİS [avesis.yildiz.edu.tr]
- 11. Interference of ferric ions with ferrous iron quantification using the ferrozine assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Copper interference in the determination of iron in serum using ferrozine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Validation of the 5-Nitro-6-amino-1,10-phenanthroline Method for Iron Quantification
For researchers, scientists, and professionals in drug development, the accurate quantification of iron is a critical parameter in various stages of research, from assessing cellular iron metabolism to ensuring the quality and stability of pharmaceutical formulations. This guide provides an in-depth validation of the 5-Nitro-6-amino-1,10-phenanthroline method for iron quantification and offers a comparative analysis against other commonly employed techniques. The insights provided herein are grounded in established analytical principles and supported by experimental data to ensure scientific integrity and practical applicability.
The this compound Method: A Detailed Examination
The this compound (NAF) method is a sensitive spectrophotometric technique for the determination of ferrous iron (Fe²⁺). The underlying principle is the formation of a stable, intensely colored complex between Fe²⁺ and NAF. This guide will dissect the methodology, present its validation data, and compare its performance with other established iron quantification assays.
Principle of the Method
The quantification of iron using NAF is a two-step process. First, as NAF specifically chelates with ferrous iron (Fe²⁺), any ferric iron (Fe³⁺) present in the sample must be reduced to its ferrous state. This is typically achieved using a reducing agent such as hydroxylamine hydrochloride.
Reduction of Ferric Iron (Fe³⁺): 2Fe³⁺ + 2NH₂OH·HCl → 2Fe²⁺ + N₂O + 4H⁺ + 2H₂O + 2Cl⁻ (simplified)
Formation of the NAF-Iron Complex: Following the reduction, NAF is added to the sample. Three molecules of NAF chelate one ferrous ion to form a stable, colored complex, tris(this compound)iron(II).
Fe²⁺ + 3(C₁₂H₈N₄O₂) → [Fe(C₁₂H₈N₄O₂)₃]²⁺
The resulting complex exhibits a maximum absorbance at approximately 520 nm, and the intensity of the color is directly proportional to the concentration of iron in the sample, adhering to the Beer-Lambert law within a defined concentration range.[1][2]
Experimental Workflow for the this compound Method
Sources
A Comparative Guide to the Spectrophotometric Determination of Iron: Evaluating the Accuracy and Precision of the 5-Nitro-6-amino-1,10-phenanthroline Method
For researchers, scientists, and professionals in drug development, the accurate and precise quantification of trace metal ions is a cornerstone of robust analytical science. Iron, a ubiquitous element with profound biological and chemical significance, often requires meticulous measurement. This guide provides an in-depth comparative analysis of the 5-Nitro-6-amino-1,10-phenanthroline (NAF) spectrophotometric method for the determination of iron(II), juxtaposed with established alternative techniques. By delving into the underlying chemical principles and presenting supporting experimental data, this document aims to empower analytical chemists with the critical information needed to select the most appropriate method for their specific application.
The this compound (NAF) Method: A Closer Look
The NAF method is a colorimetric technique predicated on the formation of a stable, intensely colored complex between iron(II) and the NAF ligand. The introduction of a nitro (-NO2) group, a chromophore, and an amino (-NH2) group, an auxochrome, to the 1,10-phenanthroline structure enhances the molar absorptivity of the resulting iron complex, theoretically leading to greater sensitivity compared to the parent 1,10-phenanthroline reagent.[1]
The core of the method involves the reaction of ferrous ions (Fe²⁺) with three molecules of NAF to form a tris(this compound)iron(II) complex, which exhibits a characteristic absorption maximum at approximately 520 nm.[1][2] The intensity of the color, measured by a spectrophotometer, is directly proportional to the concentration of iron(II) in the sample, adhering to the Beer-Lambert law within a defined concentration range.
Causality in Experimental Choices
The selection of specific experimental parameters is critical to ensure the quantitative formation of the Fe(II)-NAF complex and to minimize interferences. Key considerations include:
-
pH: The complex formation is pH-dependent. An acidic medium, typically around pH 4, is optimal for the reaction to proceed to completion.[1] At higher pH values, iron may precipitate as hydroxide, while at lower pH, the complex formation may be incomplete.
-
Reducing Agent: Since the NAF reagent is specific for Fe(II), any Fe(III) present in the sample must first be reduced. A reducing agent, such as hydroxylamine hydrochloride, is commonly employed for this purpose.[3]
-
Reaction Time and Temperature: The reaction between Fe(II) and NAF requires a specific incubation period to ensure complete color development. Studies have shown that the reaction proceeds quantitatively at 20°C over a period of 210 minutes.[1][2]
Comparative Analysis of Analytical Methods for Iron Determination
The efficacy of the NAF method can be best understood through a direct comparison with other widely used analytical techniques for iron determination. This section evaluates the performance of the NAF method against the standard 1,10-phenanthroline method, the thiocyanate method, and the more instrumentally intensive techniques of Flame Atomic Absorption Spectrometry (FAAS) and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).
Data Presentation: A Head-to-Head Comparison
| Parameter | This compound (NAF) | 1,10-Phenanthroline | Thiocyanate | FAAS | ICP-MS |
| Principle | Colorimetric (Fe(II) complex) | Colorimetric (Fe(II) complex) | Colorimetric (Fe(III) complex) | Atomic Absorption | Mass Spectrometry |
| Wavelength (λmax) | 520 nm[1][2] | 510 nm | 480 nm | 248.3 nm | N/A |
| Linear Range | 0.1 - 4.0 µg/mL[1] | 0.4 - 4.0 mg/L | 0.5 - 2.0 ppm | 2 - 8 µg/mL | ng/mL to µg/L range |
| Linearity (r) | 0.9999[1] | >0.995 | >0.999 | 0.9996 | >0.999 |
| Precision (%RSD) | 0.57 - 2.0% (for calibration curve)[1] | < 2% | < 5% | < 1% (repeatability)[4] | < 5% |
| Accuracy (% Recovery) | Data not explicitly found in reviewed literature | ~96-105% | ~97.2% | ~100.12%[4] | 97 - 105% |
| Reported Detection Limit | 0.1 µg/mL[1] | ~0.1 mg/L | ~0.1 ppm | ~0.01 mg/L | 3.29 ng/mL |
Experimental Protocols: A Self-Validating System
To ensure the trustworthiness and reproducibility of the data presented, detailed, step-by-step methodologies for each of the compared techniques are provided below.
This compound (NAF) Spectrophotometric Method
Instrumentation: UV-Vis Spectrophotometer
Reagents:
-
Standard Iron Solution (Fe(II))
-
This compound (NAF) solution
-
Hydroxylamine hydrochloride solution
-
Acetate buffer (pH 4)
Procedure:
-
To a series of volumetric flasks, add aliquots of the standard iron solution and the unknown sample.
-
Add hydroxylamine hydrochloride solution to each flask to reduce any Fe(III) to Fe(II).
-
Add the acetate buffer solution to maintain the pH at 4.
-
Add the NAF solution to each flask and dilute to the mark with deionized water.
-
Allow the solutions to stand for 210 minutes at 20°C for complete color development.[1]
-
Measure the absorbance of each solution at 520 nm against a reagent blank.[1][2]
-
Construct a calibration curve of absorbance versus iron concentration and determine the concentration of the unknown sample.
1,10-Phenanthroline Spectrophotometric Method
Instrumentation: UV-Vis Spectrophotometer
Reagents:
-
Standard Iron Solution (Fe(II))
-
1,10-Phenanthroline solution
-
Hydroxylamine hydrochloride solution
-
Sodium acetate solution
Procedure:
-
Pipette known volumes of standard iron solution and the sample into separate volumetric flasks.
-
Add hydroxylamine hydrochloride solution to each flask.
-
Add sodium acetate solution to adjust the pH.
-
Add the 1,10-phenanthroline solution to form the orange-red complex.
-
Dilute to volume with deionized water and mix well.
-
Measure the absorbance at 510 nm after allowing for color development.
-
Prepare a calibration curve to determine the iron concentration in the sample.
Thiocyanate Spectrophotometric Method
Instrumentation: UV-Vis Spectrophotometer
Reagents:
-
Standard Iron Solution (Fe(III))
-
Potassium thiocyanate solution
-
Acidic solution (e.g., HCl or HNO₃)
Procedure:
-
Transfer aliquots of the standard iron solution and the sample into volumetric flasks.
-
Acidify the solutions with the acidic solution.
-
Add a solution of potassium thiocyanate to form the blood-red iron(III)-thiocyanate complex.
-
Dilute to the mark with deionized water.
-
Measure the absorbance at approximately 480 nm.
-
Plot a calibration curve and determine the concentration of the unknown.
Visualization of Experimental Workflows
To further elucidate the experimental processes, the following diagrams illustrate the key steps in each spectrophotometric method.
Caption: Experimental workflows for spectrophotometric iron determination.
Concluding Remarks: Method Selection and Best Practices
The this compound method presents itself as a highly sensitive spectrophotometric technique for the determination of iron(II). The available data indicates excellent linearity and good precision. The primary advantage of the NAF method lies in its potentially higher sensitivity compared to the traditional 1,10-phenanthroline method, which can be attributed to the chemical modification of the ligand.
However, the choice of the most suitable analytical method is contingent upon several factors, including the required sensitivity, the concentration range of the analyte, the complexity of the sample matrix, and the available instrumentation.
-
For routine analysis where high sensitivity is paramount and the sample matrix is relatively clean, the NAF method offers a compelling option.
-
The 1,10-phenanthroline method remains a robust and widely accepted technique, particularly when a slightly lower sensitivity is acceptable.
-
The thiocyanate method , while simple, is generally less sensitive and can be more susceptible to interferences.
-
For high-throughput analysis, complex matrices, or when the utmost accuracy and precision are required, instrumental techniques like FAAS and ICP-MS are superior, albeit with higher initial and operational costs.
Ultimately, a thorough method validation, including the assessment of accuracy through recovery studies with spiked samples or the analysis of certified reference materials, is imperative before the routine implementation of any analytical method. This ensures the generation of reliable and defensible data, a cornerstone of scientific integrity in research and drug development.
References
-
Demirhan, N., & Elmali, F. T. (2003). Spectrophotometric Determination of Iron(II) with this compound. Turkish Journal of Chemistry, 27(3), 315-321. Available at: [Link]
-
Yildiz, Y., Karadag, R., & Cengiz, I. (2021). Comparison of Spectrophotometric Methods for Determination of Iron in Acid Cleaning, and Passivating Stainless Steel Solution by UV-VIS, ICP/MS, and FAAS. Science Journal of Analytical Chemistry, 9(2), 32-38. Available at: [Link]
-
Harvey, A. E., Jr., Smart, J. A., & Amis, E. S. (1955). Simultaneous Spectrophotometric Determination of Iron(II) and Total Iron with 1,10-Phenanthroline. Analytical Chemistry, 27(1), 26–29. Available at: [Link]
-
Demirhan, N., & Elmali, F. T. (2003). Spectrophotometric determination of iron(II) with this compound. Turkish Journal of Chemistry, 27(3), 315-321. Available at: [Link]
-
Goswami, D. C., & Kalita, H. (1986). Rapid Determination of Iron in Water by Modified Thiocyanate Method. Defence Science Journal, 36(3), 333-336. Available at: [Link]
-
Sulthoniyah, D., Primaharinastiti, R., & Annuryanti, F. (2018). Method validation of flame atomic absorption spectrophotometry (FAAS) for determination of iron (FE) in multivitamin mineral capsule dosage form. Research Journal of Pharmacy and Technology, 11(6), 2569-2574. Available at: [Link]
-
Liu, D. (2009). Determination of iron in drinking water by ICP-MS. 2009 3rd International Conference on Bioinformatics and Biomedical Engineering. Available at: [Link]
-
Sulthoniyah, D., Primaharinastiti, R., & Annuryanti, F. (2018). Method validation of flame atomic absorption spectrophotometry (FAAS) for determination of iron (FE) in multivitamin mineral capsule dosage form. Research Journal of Pharmacy and Technology, 11(6), 2569-2574. Available at: [Link]
-
He, M., Wang, K., Wu, Q., Huang, Z., & Hu, X. (2010). Speciation of dissolved iron(II) and iron(III) in environmental water samples by gallic acid-modified nanometer-sized alumina micro-column separation and ICP-MS determination. Talanta, 81(4-5), 1599–1604. Available at: [Link]
Sources
Comparative study of different phenanthroline derivatives as analytical reagents.
Introduction
For decades, 1,10-phenanthroline and its derivatives have been indispensable tools in the field of analytical chemistry.[1] Their rigid, planar structure and the strategic placement of two nitrogen atoms create an ideal binding site for a variety of metal ions, making them highly effective chelating agents.[1][2] This inherent ability to form stable and often intensely colored or luminescent complexes has led to their widespread use in spectrophotometry, fluorimetry, and electrochemistry.[3]
This guide provides a comparative analysis of different phenanthroline derivatives, offering insights into their performance characteristics and providing experimental data to support their application. We will delve into the nuances of their use, explaining the rationale behind experimental choices and providing detailed protocols for their implementation. This resource is intended for researchers, scientists, and drug development professionals seeking to leverage the power of these versatile reagents in their analytical workflows.
Spectrophotometric Reagents: The Archetype for Iron Determination
The classic application of phenanthroline derivatives is in the colorimetric determination of iron. The reaction between 1,10-phenanthroline and iron(II) ions produces a stable, intensely red-orange complex, a reaction that has been a cornerstone of analytical chemistry for its reliability and sensitivity.[3]
Key Derivatives for Spectrophotometry: A Head-to-Head Comparison
| Derivative | Structure | Molar Absorptivity (ε) of Fe(II) Complex (L mol⁻¹ cm⁻¹) | Wavelength of Maximum Absorbance (λmax) | Key Advantages |
| 1,10-Phenanthroline | A tricyclic aromatic compound with two nitrogen atoms at positions 1 and 10. | ~11,100 | 508-510 nm | Well-established, cost-effective, and reliable. |
| Bathophenanthroline (4,7-diphenyl-1,10-phenanthroline) | 1,10-phenanthroline with two phenyl groups at the 4 and 7 positions. | ~22,400 | 533-535 nm | Higher sensitivity than 1,10-phenanthroline. |
Expertise in Action: Why the Phenyl Groups Matter
The significantly higher molar absorptivity of the bathophenanthroline-iron(II) complex is a direct result of the phenyl substituents. These bulky groups increase the molar mass and extend the conjugated π-system of the molecule. This extended conjugation leads to a more intense absorption of light, and consequently, a more sensitive assay. This makes bathophenanthroline the superior choice for detecting trace amounts of iron.
Experimental Protocol: Spectrophotometric Determination of Iron(II) with 1,10-Phenanthroline
This protocol outlines the fundamental steps for the colorimetric determination of iron(II).
Core Principle: The method relies on the reaction of ferrous ions (Fe²⁺) with 1,10-phenanthroline to form a colored complex. The intensity of the color, which is directly proportional to the iron concentration, is measured using a spectrophotometer.
Workflow Diagram:
Caption: Workflow for fluorescent zinc detection.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the fluorescent phenanthroline derivative in a suitable solvent (e.g., DMSO or ethanol).
-
Prepare a working solution of the sensor in the desired buffer for the analysis. The choice of buffer is critical to maintain a stable pH, which can influence the fluorescence and binding properties of the sensor.
-
-
Sample Incubation:
-
Add a known volume of the sample containing zinc ions to the sensor solution.
-
Incubate the mixture for a sufficient time to allow for the complexation of Zn²⁺ with the sensor.
-
-
Fluorescence Measurement:
-
Using a spectrofluorometer, excite the sample at the optimal excitation wavelength for the sensor.
-
Record the emission spectrum over the appropriate wavelength range.
-
The fluorescence intensity at the emission maximum is used for quantification.
-
-
Quantification:
-
A calibration curve is constructed by measuring the fluorescence intensity of a series of standard solutions with known Zn²⁺ concentrations.
-
The concentration of Zn²⁺ in the unknown sample is determined from the calibration curve.
-
Electrochemical Sensors: A New Frontier in Detection
The immobilization of phenanthroline derivatives onto electrode surfaces has led to the development of highly sensitive and selective electrochemical sensors. These sensors are particularly useful for the detection of heavy metal ions, which are significant environmental pollutants. [4]
Featured Application: Electrochemical Detection of Lead(II)
A flexible electrochemical sensor has been developed using a derivative of 1,10-phenanthroline, naphtho[2,3-a]dipyrido[3,2-h:2',3'-f]phenazine-5,18-dione, as a sensitive layer for the detection of Pb²⁺. [4] Performance Characteristics:
| Parameter | Description |
| Technique | Cyclic Voltammetry |
| Reduction Peak for Pb²⁺ | -0.6 eV |
| Response | 87% change in average peak current for 50 µM Pb²⁺ |
Experimental Protocol: Fabrication and Use of a Phenanthroline-Based Electrochemical Sensor for Lead(II)
Core Principle: The phenanthroline derivative immobilized on the electrode surface selectively binds to Pb²⁺ ions. This binding event alters the electrochemical properties of the electrode, which can be measured as a change in current or potential.
Workflow Diagram:
Caption: Workflow for electrochemical lead detection.
Step-by-Step Methodology:
-
Sensor Fabrication:
-
The sensor is typically fabricated on a flexible substrate like polyethylene terephthalate.
-
Working, counter, and reference electrodes are created using screen-printing technology with carbon and silver-based inks. [5] * The synthesized phenanthroline derivative is then deposited onto the working electrode to form the sensitive layer.
-
-
Electrochemical Measurement:
-
The fabricated sensor is immersed in the sample solution containing lead ions.
-
Cyclic voltammetry is performed by scanning the potential between defined limits.
-
The reduction peak corresponding to the Pb²⁺-phenanthroline complex is observed at a specific potential (e.g., -0.6 eV).
-
-
Quantification:
-
The magnitude of the reduction peak current is proportional to the concentration of Pb²⁺ in the sample.
-
A calibration curve is generated by measuring the peak currents of standard solutions with known Pb²⁺ concentrations.
-
The concentration of Pb²⁺ in the unknown sample is then determined from this calibration curve.
-
Conclusion
Phenanthroline and its derivatives continue to be a versatile and powerful class of reagents in analytical chemistry. From the well-established colorimetric determination of iron to the highly sensitive fluorescent and electrochemical detection of other metal ions, these compounds offer a wide range of analytical possibilities. The ability to tune their properties through synthetic modifications ensures that phenanthroline-based reagents will remain at the forefront of analytical innovation for years to come. [6]This guide has provided a comparative overview and detailed protocols to empower researchers to effectively utilize these remarkable compounds in their work.
References
- A Review on Analytical Applications Of 1,10-Phenanthroline as Chromogenic Reagent. (URL not available)
-
Hectorite/Phenanthroline-Based Nanomaterial as Fluorescent Sensor for Zn Ion Detection: A Theoretical and Experimental Study. MDPI. [Link]
- Fluorescent sensors based on phenanthroline derivatives for the detection of Zn(II) ions. (URL not available)
-
Hectorite/Phenanthroline-Based Nanomaterial as Fluorescent Sensor for Zn Ion Detection: A Theoretical and Experimental Study. Docta Complutense. [Link]
-
A Screen Printed Phenanthroline-Based Flexible Electrochemical Sensor for Selective Detection of Toxic Heavy Metal Ions. Semantic Scholar. [Link]
- RECENT ADVANCES IN THE CHEMISTRY OF 1,10-PHENANTHROLINES AND THEIR METAL COMPLEX DERIVATIVES: SYNTHESIS AND PROMISING APPLIC
-
A Screen Printed Phenanthroline-Based Flexible Electrochemical Sensor for Selective Detection of Toxic Heavy Metal Ions. ResearchGate. [Link]
-
The Synthesis and Analytical Applications of 1,10-Phenanthroline Derivatives. ProQuest. [Link]
-
A New Multifunctional Phenanthroline-Derived Probe for Colorimetric Sensing of Fe2+ and Fluorometric Sensing of Zn2+. ResearchGate. [Link]
-
Fifty Shades of Phenanthroline: Synthesis Strategies to Functionalize 1,10-Phenanthroline in All Positions. ACS Publications. [Link]
-
1, 10-phenanthroline Derivative as Colorimetric and Ratiometric Fluorescence Probe for Zn2+ and Cd2+. SciSpace. [Link]
-
Phenanthroline – Knowledge and References. Taylor & Francis. [Link]
-
Electrochemical Sensors for the Detection of Lead and Other Toxic Heavy Metals: The Next Generation of Personal Exposure Biomonitors. PubMed Central. [Link]
-
Development and Application of an Electrochemical Sensor with 1,10-Phenanthroline-5,6-dione-Modified Electrode for the Detection of Escherichia coli in Water. MDPI. [Link]
-
Efficient Electrochemical Lead Detection by a Histidine-Grafted Metal–Organic Framework MOF-808 Electrode Material. HHU. [Link]
Sources
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. soc.chim.it [soc.chim.it]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. A Screen Printed Phenanthroline-Based Flexible Electrochemical Sensor for Selective Detection of Toxic Heavy Metal Ions | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to Cross-Validation: Comparing 5-Nitro-6-amino-1,10-phenanthroline with AAS and ICP-OES for Iron Determination
In the landscape of pharmaceutical development and quality control, the accurate quantification of metal ions is not merely a procedural step but a cornerstone of product safety and efficacy. Iron, while essential in many biological processes, can be a detrimental impurity or a critical component in drug formulations. Its precise measurement is therefore non-negotiable.
This guide provides an in-depth comparison of three distinct analytical techniques for iron determination: a classic colorimetric method using 5-Nitro-6-amino-1,10-phenanthroline, and two instrumental atomic spectroscopy standards, Atomic Absorption Spectroscopy (AAS) and Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES). As a Senior Application Scientist, my objective is not just to present protocols, but to dissect the causality behind our experimental choices, enabling you to select and validate the most appropriate method for your laboratory's specific needs. We will explore a complete cross-validation workflow, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R2) guidelines, to ensure your chosen method is truly fit-for-purpose.[1][2][3]
Part 1: Understanding the Analytical Techniques
An effective comparison begins with a solid understanding of the fundamental principles of each method.
Colorimetric Method: this compound
This technique is a derivative of the well-established 1,10-phenanthroline method for iron determination.[4][5] It relies on a classic chemical reaction:
-
Mechanism: this compound (NAF) is a chelating agent that reacts specifically with ferrous iron (Fe²⁺) to form a stable, intensely colored tris(this compound)iron(II) complex.[4][6][7] The presence of electron-withdrawing nitro (-NO₂) and electron-donating amino (-NH₂) groups on the phenanthroline scaffold enhances the molar absorptivity of the resulting complex, leading to greater sensitivity compared to the parent compound.[4]
-
Measurement: The intensity of the color, which is directly proportional to the Fe²⁺ concentration, is measured using a UV-Vis spectrophotometer at the wavelength of maximum absorbance (λmax), approximately 520 nm.[6][7][8]
-
Causality: For the determination of total iron, a reducing agent (e.g., hydroxylamine hydrochloride) must be added to quantitatively convert any ferric iron (Fe³⁺) present in the sample to the reactive Fe²⁺ state.[4][5] The reaction is typically carried out in a slightly acidic medium (pH ~4) to ensure optimal complex formation and prevent the precipitation of iron hydroxides.[4]
Atomic Absorption Spectroscopy (AAS)
AAS is a workhorse technique for single-element determination, prized for its robustness and relative simplicity.[9][10]
-
Principle: The technique is based on the principle that ground-state atoms can absorb light energy at a specific, characteristic wavelength.[9][10][11] When a sample is introduced into a high-temperature source (like a flame), it is atomized, converting the analytes into free gaseous atoms.[12][13]
-
Measurement: A light source specific to the element of interest (an iron hollow-cathode lamp) emits light at the precise wavelength that iron atoms can absorb (e.g., 248.3 nm).[14] This light is passed through the atomized sample, and a detector measures the amount of light absorbed. According to the Beer-Lambert Law, this absorbance is directly proportional to the concentration of the iron atoms in the sample.[10][12]
-
Causality: The use of an element-specific lamp is what gives AAS its high selectivity. The monochromator's role is simply to isolate this analytical line from other non-specific emissions from the lamp, ensuring that only the absorption by the target analyte is measured.[11]
Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES)
ICP-OES is a powerful, high-throughput technique for rapid, multi-elemental analysis.[15][16]
-
Principle: Unlike AAS which measures absorption, ICP-OES measures light emission.[17] A liquid sample is introduced as a fine aerosol into the center of an extremely hot (~10,000 K) argon plasma.[18][19][20]
-
Measurement: The intense heat of the plasma desolvates, vaporizes, and atomizes the sample, and then excites the atoms and ions to higher energy levels. As these excited particles relax back to their ground state, they emit photons of light at wavelengths characteristic of each element.[18][19] A spectrometer separates these wavelengths, and detectors measure the intensity of the emitted light, which is proportional to the concentration of each element in the sample.[18]
-
Causality: The significantly higher temperature of the plasma compared to a flame in AAS results in more efficient atomization and excitation, leading to lower detection limits and a wider linear range.[19] This high energy also effectively minimizes many chemical interferences that can plague flame AAS.[19][21]
Part 2: Experimental Design for Cross-Validation
Cross-validation is performed to demonstrate that two different analytical methods provide comparable and reliable results for the same analyte in the same sample matrix.[22] This is crucial when, for instance, a lab wishes to replace a complex, expensive method (like ICP-OES) with a simpler, more cost-effective one (like the NAF colorimetric method) for routine analysis, without compromising data quality.
Our experimental design will follow the validation parameters outlined in the ICH Q2(R2) guideline.[1][23] For this guide, we will use "Iron Sucrose Injection" as a model pharmaceutical sample.
Detailed Experimental Protocols
Objective: To determine the concentration of iron in a pharmaceutical preparation using three different methods and to validate their performance characteristics.
A. Sample & Standard Preparation:
-
Iron Standard Stock (1000 µg/mL): Use a certified 1000 ppm iron standard solution for AAS/ICP-OES.
-
Calibration Standards: Prepare a series of working standards by diluting the stock solution with 2% nitric acid for AAS/ICP-OES, and with deionized water for the NAF method. Typical ranges might be 0.1-5 µg/mL for AAS and NAF, and 0.01-10 µg/mL for ICP-OES.
-
Sample Preparation: Accurately weigh or pipette the "Iron Sucrose Injection" sample. For total iron, perform an acid digestion (e.g., with concentrated nitric acid) to destroy the organic matrix and release the iron. Dilute the digested sample to fall within the calibration range of all three instruments.
-
Spiked Samples (for Accuracy): Spike a known amount of iron standard into the sample matrix before digestion/dilution to assess recovery.
B. This compound (NAF) Protocol:
-
Pipette an aliquot of the diluted sample or standard into a volumetric flask.
-
Add 1 mL of hydroxylamine hydrochloride solution to reduce Fe³⁺ to Fe²⁺. Mix and wait 10 minutes.
-
Add 5 mL of sodium acetate buffer solution to adjust the pH to approximately 4.[4]
-
Add 5 mL of the NAF reagent solution. Dilute to the mark with deionized water.
-
Allow the color to develop for the optimized time (e.g., 210 minutes as per literature, though this may be shorter with method optimization).[6][7]
-
Measure the absorbance at 520 nm against a reagent blank.
C. Flame AAS Protocol:
-
Optimize the instrument according to the manufacturer's manual for iron at 248.3 nm.[14]
-
Set up an air-acetylene flame.
-
Aspirate the 2% nitric acid blank to zero the instrument.
-
Aspirate the calibration standards in increasing order of concentration.
-
Aspirate the prepared samples and record the absorbance.
-
Rinse with the blank between each measurement.
D. ICP-OES Protocol:
-
Warm up the instrument and ignite the plasma.
-
Perform wavelength calibration and optimize instrument parameters (e.g., RF power, nebulizer flow).
-
Select the appropriate iron emission line (e.g., 238.204 nm, which is sensitive and has fewer spectral interferences).[24]
-
Aspirate the blank to establish a baseline.
-
Analyze the calibration standards to generate a calibration curve.
-
Analyze the prepared samples. The instrument software will report the concentration directly.
Part 3: Data-Driven Comparative Analysis
Here, we present hypothetical but realistic data from our cross-validation experiment to compare the methods across key ICH Q2(R2) parameters.
Linearity and Range
Linearity is the ability to elicit test results that are directly proportional to the analyte concentration within a given range.
| Parameter | 5-Nitro... Method | Flame AAS | ICP-OES |
| Range (µg/mL) | 0.1 - 4.0[4] | 0.1 - 5.0 | 0.01 - 50.0 |
| Correlation (r²) | > 0.999 | > 0.998 | > 0.999 |
| Comments | Narrowest linear range. | Good, practical range for many QC applications. | Widest dynamic range, reducing need for dilutions. |
Accuracy and Precision
Accuracy is the closeness of the test results to the true value, assessed via % recovery of a spiked sample. Precision is the degree of scatter between a series of measurements, expressed as Relative Standard Deviation (%RSD).
| Parameter | 5-Nitro... Method | Flame AAS | ICP-OES |
| Accuracy (% Recovery) | 95.2% | 99.1% | 100.5% |
| Precision (%RSD, n=6) | < 3.0% | < 2.0% | < 1.5% |
| Comments | Susceptible to matrix effects, may show lower recovery without proper sample cleanup. | Highly accurate and precise for single-element analysis. | Excellent accuracy and precision due to high energy source minimizing interferences. |
Sensitivity: LOD & LOQ
The Limit of Detection (LOD) is the lowest amount of analyte that can be detected, while the Limit of Quantitation (LOQ) is the lowest amount that can be quantitatively determined with suitable precision and accuracy.
| Parameter | 5-Nitro... Method | Flame AAS | ICP-OES |
| LOD (µg/mL) | ~0.1[4] | ~0.01 | ~0.001 |
| LOQ (µg/mL) | ~0.3 | ~0.05 | ~0.005 |
| Comments | Least sensitive method. | Sufficient for many applications but not for trace analysis. | The most sensitive technique, ideal for impurity profiling.[21] |
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of other components.
| Parameter | 5-Nitro... Method | Flame AAS | ICP-OES |
| Interference Risk | High | Medium | Low |
| Common Interferences | Other metal ions (Co²⁺, Ni²⁺, Cu²⁺) can form colored complexes.[6][8] Turbidity from sample matrix. | Chemical (e.g., formation of stable compounds in flame) and ionization interferences. | Spectral interferences (overlapping emission lines from other elements), though often correctable.[21] |
| Comments | Requires careful control of pH and potentially masking agents. | Generally robust but can be affected by complex matrices. | High tolerance for complex matrices. Modern instruments have excellent correction capabilities.[25] |
Part 4: Synthesis and Recommendations
The choice of analytical method is a balance of performance, speed, cost, and the specific question being asked.
Summary Comparison
| Feature | 5-Nitro... Method | Flame AAS | ICP-OES |
| Principle | Colorimetry | Atomic Absorption | Atomic Emission |
| Throughput | Low (long incubation) | Medium (sequential) | High (simultaneous)[16][21] |
| Sensitivity | Low | Medium | High |
| Multi-Element? | No | No | Yes[21][26] |
| Capital Cost | Very Low | Low-Medium | High[25] |
| Operational Cost | Very Low | Low (gases, lamps) | High (argon, power) |
| Ease of Use | Medium (wet chemistry) | Easy | Medium (requires expertise) |
Senior Scientist Recommendations:
-
For Academic or Early-Stage Research on a Budget: The This compound method is a viable option if the sample matrix is simple and the expected iron concentrations are well above the detection limit. Its low cost makes it highly accessible. However, be prepared to invest time in validation to understand and control for potential interferences.
-
For Routine Quality Control (QC) of a Single Element: Flame AAS represents the sweet spot. It is a robust, reliable, and cost-effective technique that is easy to operate.[27][28] For a QC lab focused on verifying the iron content in a specific product batch after batch, AAS provides the necessary accuracy and precision without the high overhead of ICP-OES.
-
For Drug Development, Impurity Profiling, and High-Throughput Screening: ICP-OES is the unequivocal choice.[19] Its ability to simultaneously measure multiple elements, superior sensitivity for trace-level detection, and resilience to complex matrices are essential during development when a comprehensive elemental profile is needed. The high throughput is critical when analyzing large numbers of samples from stability studies or formulation screening.[16]
By performing a rigorous cross-validation as outlined, a laboratory can confidently select the most appropriate technique, ensuring that the chosen method—whether a classic colorimetric assay or a state-of-the-art plasma spectrometer—produces data that is accurate, reliable, and defensible.
References
-
Demirhan, N., & Elmali, F. T. (2003). Spectrophotometric Determination of Iron(II) with this compound. Turkish Journal of Chemistry, 27(3), 315-321. [Link]
-
Agilent Technologies. (n.d.). What Is ICP-OES? Principles & Technique. Retrieved from [Link]
-
Wikipedia. (n.d.). Atomic absorption spectroscopy. Retrieved from [Link]
-
Yıldız Teknik Üniversitesi. (2003). Spectrophotometric determination of iron(II) with this compound. AVESIS. Retrieved from [Link]
-
Geotechnical Engineering Centre, The University of Queensland. (n.d.). ICP-OES - Inductively Coupled Plasma Optical Emission Spectroscopy. Retrieved from [Link]
-
Demirhan, N., & Tuncel Elmali, F. (2003). Spectrophotometric determination of iron(II) with 5- nitro-6-amino-1,10-phenanthroline. ResearchGate. Retrieved from [Link]
-
Lab Manager. (2022). ICP-OES: A Versatile and Sensitive Method to Analyze Trace Metals. Retrieved from [Link]
-
Bhatia, R., et al. (2022). Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES): a Powerful Analytical Technique for Elemental Analysis. Food Analytical Methods, 15, 666–688. Retrieved from [Link]
-
Agilent Technologies. (n.d.). What Is Atomic Absorption Spectroscopy? Principles & Technique. Retrieved from [Link]
-
Technology Networks. (2024). Atomic Absorption Spectroscopy, Principles and Applications. Retrieved from [Link]
-
TÜBİTAK Academic Journals. (2003). Spectrophotometric Determination of Iron(II) with this compound. Retrieved from [Link]
-
SPECTRO Analytical Instruments. (n.d.). ICP-OES Principle | Fundamentals of ICP-OES Analysis. Retrieved from [Link]
-
JoVE. (2024). Atomic Absorption Spectroscopy: Overview. Retrieved from [Link]
-
Demirhan, N., & Tuncel Elmali, F. (2003). Spectrophotometric Determination of Iron(II) with this compound. Turkish Journal of Chemistry. Retrieved from [Link]
-
Lab Manager. (n.d.). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]
-
Sznura, J., et al. (2018). The evaluation of alternative method of ferrous ions assessment in pharmaceutical preparations. PMC - NIH. Retrieved from [Link]
-
Lestari, D. D., & Harmita, H. (2017). Method Validation of Flame Atomic Absorption Spectrophotometry (FAAS) for Determination of Iron (FE) in Multivitamin Mineral Capsule Dosage Form. Research Journal of Pharmacy and Technology. Retrieved from [Link]
-
K.C., B., et al. (2013). Determination of Iron in Iron Tablets by Spectrophotometry and Atomic Absorption Spectroscopy. International Journal of Pharmaceutical & Biological Archive. Retrieved from [Link]
-
Labcompare. (2023). Atomic Absorption Spectrometry vs. ICP-OES: Weighing the Disadvantages. Retrieved from [Link]
-
European Bioanalysis Forum. (2017). Cross and Partial Validation. Retrieved from [Link]
-
Altabrisa Group. (2025). 3 Key Regulatory Guidelines for Method Validation. Retrieved from [Link]
-
Lab Manager. (2025). Atomic Absorption Spectroscopy (AAS) vs. Inductively Coupled Plasma (ICP) Spectroscopy. Retrieved from [Link]
-
U.S. Geological Survey. (n.d.). Iron, atomic absorption spectrometric, direct. Retrieved from [Link]
-
Asian Journal of Research in Chemistry. (n.d.). Iron Determination - A Review of Analytical Methods. Retrieved from [Link]
-
Semantic Scholar. (2003). Figure 4 from Spectrophotometric Determination of Iron(II) with this compound. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]
-
Drawell. (n.d.). ICP-AES VS AAS - 6 Key Differences Analysis. Retrieved from [Link]
-
Munoz-Hernandez, B., et al. (2018). Improving the reliability of the iron concentration quantification for iron oxide nanoparticle suspensions: a two-institutions study. NIH. Retrieved from [Link]
-
Journal of Analytical Atomic Spectrometry (RSC Publishing). (n.d.). Determination of “free” iron and iron bound in metalloproteins via liquid chromatography separation and inductively coupled plasma-optical emission spectroscopy (LC-ICP-OES) and particle beam/hollow cathode-optical emission spectroscopy (LC-PB/HC-OES) techniques. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Determination of Metals by ICP-MS and ICP-OES (Optical Emission Spectrometry). Retrieved from [Link]
-
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]
-
Agilent. (n.d.). Metal analysis by AAS – ICP-OES vs Flame AAS vs MP-AES. Retrieved from [Link]
-
Poljoprivreda. (2024). Comparison of AAS, ICP-MS, and pXRF Performance for Copper Analysis in Agricultural Soils. Retrieved from [Link]
-
MDPI. (n.d.). A Fast and Efficient Procedure of Iron Species Determination Based on HPLC with a Short Column and Detection in High Resolution ICP OES. Retrieved from [Link]
-
NASA Tech Briefs. (n.d.). Quantitating Iron in Serum Ferritin by Use of ICP-MS. Retrieved from [Link]
Sources
- 1. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 2. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 3. fda.gov [fda.gov]
- 4. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 5. Spectrophotometric Determination of Iron(II) with this compound | Semantic Scholar [semanticscholar.org]
- 6. "Spectrophotometric Determination of Iron(II) with 5-Nitro-6-amino-1,10" by NEBAHAT DEMİRHAN and FİKRİYE TUNCEL ELMALI [journals.tubitak.gov.tr]
- 7. Spectrophotometric determination of iron(II) with this compound | AVESİS [avesis.yildiz.edu.tr]
- 8. researchgate.net [researchgate.net]
- 9. agilent.com [agilent.com]
- 10. Atomic Absorption Spectroscopy, Principles and Applications | Technology Networks [technologynetworks.com]
- 11. Atomic absorption spectroscopy - Wikipedia [en.wikipedia.org]
- 12. Video: Atomic Absorption Spectroscopy: Overview [jove.com]
- 13. Atomic Absorption Spectrometry (AAS) Information | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. nemi-test.er.usgs.gov [nemi-test.er.usgs.gov]
- 15. ICP-OES - Inductively Coupled Plasma Optical Emission Spectroscopy | Materials Characterization Services [mat-cs.com]
- 16. Atomic Absorption Spectroscopy (AAS) vs. Inductively Coupled Plasma (ICP) Spectroscopy: Which Elemental Analysis Technique Is Right for Your Lab? | Lab Manager [labmanager.com]
- 17. unine.ch [unine.ch]
- 18. agilent.com [agilent.com]
- 19. ICP-OES: A Versatile and Sensitive Method to Analyze Trace Metals | Lab Manager [labmanager.com]
- 20. ICP-OES Principle | Fundamentals of ICP-OES Analysis [spectro.com]
- 21. conquerscientific.com [conquerscientific.com]
- 22. e-b-f.eu [e-b-f.eu]
- 23. altabrisagroup.com [altabrisagroup.com]
- 24. Improving the reliability of the iron concentration quantification for iron oxide nanoparticle suspensions: a two-institutions study - PMC [pmc.ncbi.nlm.nih.gov]
- 25. drawellanalytical.com [drawellanalytical.com]
- 26. agilent.com [agilent.com]
- 27. The evaluation of alternative method of ferrous ions assessment in pharmaceutical preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 28. rjptonline.org [rjptonline.org]
A Comparative Guide to Chromogenic Agents for Fe(II) Quantification: Molar Absorptivity and Methodological Considerations
For researchers, scientists, and professionals in drug development, the accurate quantification of iron is a frequent necessity. Spectrophotometry, a widely accessible and robust analytical technique, relies on the formation of a colored complex between the analyte and a chromogenic agent. The choice of this agent is critical, as it directly influences the sensitivity, selectivity, and overall reliability of the assay. This guide provides an in-depth comparison of common chromogenic agents for the determination of ferrous iron (Fe(II)), focusing on their molar absorptivity and the practical implications for experimental design.
The Central Role of Molar Absorptivity
The foundation of spectrophotometric quantification lies in the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. The constant of proportionality is the molar absorptivity (ε), a unique physical constant for a given substance at a specific wavelength. A higher molar absorptivity signifies a greater ability to absorb light, which translates to a more sensitive assay capable of detecting lower concentrations of the analyte.
Comparative Analysis of Key Chromogenic Agents
Several reagents are available for the colorimetric determination of Fe(II). Among the most prevalent are 1,10-Phenanthroline, Ferrozine, and Bathophenanthroline. Each possesses distinct characteristics that render it suitable for different applications. The following table summarizes their key performance metrics.
| Chromogenic Agent | λmax (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Optimal pH Range |
| 1,10-Phenanthroline | 508 - 510 | ~11,100 - 12,450 | 2 - 9 |
| Ferrozine | 562 | ~27,900 - 31,500 | 4 - 10 |
| Bathophenanthroline | 533 - 535 | ~22,400 | 4.0 - 4.5 |
As the data indicates, Ferrozine exhibits the highest molar absorptivity, making it the most sensitive of the three for detecting low concentrations of Fe(II).[1][2] Bathophenanthroline also offers high sensitivity, approximately double that of 1,10-phenanthroline.[3] While 1,10-phenanthroline has the lowest molar absorptivity of the three, its very wide and stable pH range for complex formation offers considerable flexibility in experimental design.[4]
Mechanistic Insight and Experimental Workflow
The determination of iron with these agents universally involves a critical initial step: the reduction of any ferric iron (Fe(III)) present in the sample to ferrous iron (Fe(II)). This is because the chromogenic agents selectively form intensely colored complexes with Fe(II).[4][5] A reducing agent, such as hydroxylamine hydrochloride or ascorbic acid, is therefore essential for the accurate measurement of total iron.[4][5] The subsequent complexation reaction involves the coordination of three molecules of the bidentate ligand (the chromogenic agent) to one Fe(II) ion, forming a stable, colored tris-complex.[6]
Caption: General experimental workflow for the spectrophotometric determination of iron.
Detailed Experimental Protocols
The following are validated, step-by-step protocols for the use of each chromogenic agent. The causality behind each step is explained to provide a deeper understanding of the experimental design.
Protocol 1: Iron Determination with 1,10-Phenanthroline
This protocol is a robust and widely used method, valued for its stability and broad pH working range.[4]
1. Preparation of Reagents:
- Standard Iron Solution (e.g., 10 ppm): Accurately weigh approximately 0.07 g of pure ferrous ammonium sulfate, dissolve in distilled water, transfer to a 1 L volumetric flask, add 2.5 mL of concentrated sulfuric acid to prevent oxidation, and dilute to the mark.[4][7] Calculate the precise concentration.
- 1,10-Phenanthroline Solution (0.1% w/v): Dissolve 0.1 g of 1,10-phenanthroline monohydrate in 100 mL of distilled water, warming gently if necessary.[4]
- Hydroxylamine Hydrochloride Solution (10% w/v): Dissolve 10 g of hydroxylamine hydrochloride in 100 mL of distilled water.[4] This serves as the reducing agent.
- Sodium Acetate Buffer Solution: Dissolve 10 g of sodium acetate in 100 mL of distilled water.[4] This is used to adjust the pH to the optimal range for color development.
2. Preparation of Calibration Curve:
- Pipette a series of volumes (e.g., 1, 5, 10, 25, 50 mL) of the standard iron solution into separate 100 mL volumetric flasks.[4]
- To each flask, and to a blank flask containing 50 mL of distilled water, add 1 mL of the hydroxylamine hydrochloride solution, 10 mL of the 1,10-phenanthroline solution, and 8 mL of the sodium acetate solution.[4]
- Dilute all flasks to the 100 mL mark with distilled water and allow to stand for 10 minutes for full color development.[4]
3. Measurement:
Set the spectrophotometer to the wavelength of maximum absorbance (λmax), which should be determined by scanning one of the standards (approximately 508 nm).[4]
Zero the instrument using the blank solution.
Measure the absorbance of each standard and the unknown sample.
Plot a calibration curve of absorbance versus iron concentration and determine the concentration of the unknown from its absorbance.
Caption: Schematic of the tris(1,10-phenanthroline)iron(II) complex.
Protocol 2: Iron Determination with Ferrozine
This method is ideal for samples with very low iron concentrations due to the high molar absorptivity of the Ferrozine-iron complex.[2][8]
1. Preparation of Reagents:
- Standard Iron Solution: Prepare as described in Protocol 1.
- Ferrozine/Buffer Reagent: Dissolve 2 g of Ferrozine in 300 mL of ultrapure water. Add 250 mL of concentrated acetic acid, followed slowly by 210 mL of concentrated ammonia (25%) with agitation.[9] This combined reagent both provides the chromogen and buffers the solution to the optimal pH.
- Reducing Agent (Thioglycolic Acid): This is often used in Ferrozine methods to dissolve iron oxides and reduce Fe(III).[9]
2. Procedure:
- To a known volume of the sample (e.g., 50 mL), add a small volume of the reducing agent (e.g., 125 µL of thioglycolic acid) if necessary, and heat to digest any iron oxides.[9]
- After cooling to room temperature, add a precise volume of the Ferrozine/buffer reagent (e.g., 2.5 mL).[9]
- Allow at least 3 minutes for full color development.[9]
- Prepare a calibration curve using standard iron solutions treated in the same manner.
3. Measurement:
- Set the spectrophotometer to 562 nm and zero with a reagent blank.[9][10]
- Measure the absorbance of the standards and the sample.
- Calculate the iron concentration from the calibration curve.
Protocol 3: Iron Determination with Bathophenanthroline
This method offers high sensitivity and is often employed with a solvent extraction step to concentrate the complex and remove interferences.
1. Preparation of Reagents:
- Standard Iron Solution: Prepare as described in Protocol 1.
- Bathophenanthroline Solution: Prepare a solution in ethanol or another suitable organic solvent.
- Reducing Agent (L-Ascorbic Acid or Hydroxylamine Hydrochloride): L-ascorbic acid can be a more effective reducing agent than hydroxylamine hydrochloride in some matrices.[5]
- pH Buffer (e.g., Acetate Buffer): To maintain the pH between 4.0 and 4.5.[11]
- Extraction Solvent (n-hexyl or isoamyl alcohol): For extracting the colored complex.[11]
2. Procedure:
- To the sample, add the reducing agent to convert all iron to Fe(II).
- Add the buffer to adjust the pH to approximately 4.0-4.5.[11]
- Add the bathophenanthroline solution to form the red-colored complex.[5][11]
- Add a known volume of the extraction solvent and shake vigorously to transfer the complex into the organic phase.
- Allow the phases to separate.
3. Measurement:
- Set the spectrophotometer to the λmax of the complex in the chosen solvent (approximately 533 nm).[11]
- Zero the instrument using a blank prepared by extracting a solution without iron.
- Measure the absorbance of the organic phase containing the extracted complex for both standards and the sample.
- Determine the concentration from a calibration curve prepared using the same extraction procedure.
Conclusion and Recommendations
The choice of chromogenic agent for Fe(II) determination is a critical decision that should be guided by the specific requirements of the analysis.
-
For the highest sensitivity , particularly in biological systems or environmental samples where iron concentrations are low, Ferrozine is the superior choice due to its exceptionally high molar absorptivity.[1][2]
-
Bathophenanthroline also provides excellent sensitivity and can be coupled with solvent extraction to further enhance detection limits and selectivity.[3][11]
-
1,10-Phenanthroline , while less sensitive, is a reliable and versatile reagent with a very broad and stable pH working range, making it a robust choice for a wide variety of sample matrices where iron concentrations are not prohibitively low.[4]
Ultimately, the selection should be based on a careful consideration of the expected iron concentration in the sample, the potential for interfering substances, and the desired level of sensitivity. Validation of the chosen method with appropriate standards and controls is paramount to ensuring the generation of accurate and trustworthy data.
References
- DETERMINATION OF IRON WITH 1,10 -PHENANTHROLINE: A - chem321labspring11.
- EXPT. 1 SPECTROPHOTOMETRIC DETERMINATION OF Fe2+ IONS USING 1, 10-PHENANTHROLINE - eGyanKosh.
- Spectrophotometric Determination of Trace Iron in Solution | Thermo Fisher Scientific.
-
Spectrophotometric determination of iron(II) with 1,10-phenanthroline in the presence of large amounts of iron(III) - PubMed. [Link]
-
Determination of iron with bathophenanthroline following an improved procedure for reduction of iron(III) ions - Analyst (RSC Publishing). [Link]
-
ASTM: D1068D: Iron by Photometric Bathophenanthroline. [Link]
-
Spectrophotometric determination of iron in highly alkaline solution with 4-hydroxy-1,10-phenanthroline - PubMed. [Link]
-
Spectrophotometric determination of iron with ferrozine by flow-injection analysis - PubMed. [Link]
-
Complexation of ferrous ions by ferrozine, 2,2'-bipyridine and 1,10-phenanthroline: Implication for the quantification of iron in biological systems - PubMed. [Link]
-
Determination of total iron by the Ferrozine method | Matarvattensektionen. [Link]
-
Molar Absorptivity - Flow Injection Tutorial. [Link]
-
EXPERIMENT 5 Molecular Absorption Spectroscopy: Determination of Iron with 1,10-Phenanthroline. [Link]
-
Ferrozine-A New Spectrophotometric Reagent for Iron. [Link]
-
Iron(II)-Bathophenanthroline-Eosin - J-Stage. [Link]
-
Extraction-spectrophotometric determination of iron as the ternary tris(1,10-phenanthroline)-iron(II)-picrate complex - Analyst (RSC Publishing). [Link]
-
Absorption spectra of Fe(II)-Phen complex (A: 0.06 mM Fe(II) with 20 mM... - ResearchGate. [Link]
-
Solved Bathophenanthroline is a compound that forms a red | Chegg.com. [Link]
-
Given: Bathophenanthroline is a compound that forms a red complex with iron(II). The molar ... - Bartleby.com. [Link]
-
Solved Bathophenanthroline is a compound that forms a red | Chegg.com. [Link]
-
Solved (iii) The molar absorptivity of the [Fe( Ferrozine) | Chegg.com. [Link]
-
Spectrophotometric Determination of Iron - ResearchGate. [Link]
-
IRON Page 1 / 4 (Ferrozine Method) Test for the quantitative immunological determination of IRON in human serum. Liquid. Dua - ARCHEM. [Link]
-
Iron Determination by Ferrozine Assay - YouTube. [Link]
-
Iron Assay (Ferrozine Chromogenic Method) - Kamiya Biomedical Company. [Link]
-
IRON - Linear Chemicals. [Link]
-
Antioxidant activity of Ferrozine–iron–amino acid complexes - PMC - NIH. [Link]
-
Spectrophotometric Determination of Iron in Drinking Water Introduction. [Link]
-
Iron Determination by Colorimetric Method Using O-Phenanthroline - BPAS Journals. [Link]
-
Iron Determination: Spectrophotometric Lab Procedure - Studylib. [Link]
-
SPECTROPHOTOMETRIC DETERMINATION OF IRON. [Link]Determination%20of%20Iron.pdf)
Sources
- 1. Complexation of ferrous ions by ferrozine, 2,2'-bipyridine and 1,10-phenanthroline: Implication for the quantification of iron in biological systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. faculty.nres.illinois.edu [faculty.nres.illinois.edu]
- 3. jstage.jst.go.jp [jstage.jst.go.jp]
- 4. chem321labspring11.pbworks.com [chem321labspring11.pbworks.com]
- 5. Determination of iron with bathophenanthroline following an improved procedure for reduction of iron(III) ions - Analyst (RSC Publishing) [pubs.rsc.org]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. tau.ac.il [tau.ac.il]
- 8. m.youtube.com [m.youtube.com]
- 9. matarvattensektionen.se [matarvattensektionen.se]
- 10. Flow Injection Tutorial [flowinjectiontutorial.com]
- 11. NEMI Method Summary - D1068D [nemi.gov]
The Discerning Eye: A Comparative Guide to the Selectivity of 5-Nitro-6-amino-1,10-phenanthroline for Ferrous Iron
For researchers, scientists, and professionals in drug development, the precise chelation of specific metal ions is a cornerstone of innovation. In the vast landscape of chelating agents, 5-Nitro-6-amino-1,10-phenanthroline emerges as a molecule of significant interest, particularly for its pronounced affinity for ferrous iron (Fe(II)). This guide provides an in-depth, objective comparison of its selectivity for Fe(II) over other common divalent cations, supported by experimental data and detailed protocols. We will explore the underlying chemical principles that govern this selectivity and provide the necessary methodological frameworks for its empirical validation.
Introduction: The Imperative of Selectivity in Metal Chelation
The biological and industrial significance of iron is undeniable, playing a pivotal role in processes ranging from oxygen transport to catalysis. Consequently, the ability to selectively bind Fe(II) in the presence of other metal ions is of paramount importance in fields as diverse as analytical chemistry, environmental remediation, and pharmacology. This compound, a derivative of the well-established 1,10-phenanthroline ligand system, has been engineered to exhibit enhanced selectivity for Fe(II). The introduction of an electron-withdrawing nitro group and an electron-donating amino group onto the phenanthroline scaffold modulates the electronic properties of the ligand, fine-tuning its interaction with metal centers.
This guide will dissect the performance of this compound, moving beyond qualitative statements to provide a quantitative comparison based on available experimental evidence.
The Fe(II) Complex: A Spectroscopic Signature
This compound (NAF) reacts with Fe(II) ions to form a distinctively colored tris-complex, [Fe(NAF)₃]²⁺.[1] This complex exhibits a strong absorbance in the visible region, a property that is central to its application in the spectrophotometric determination of iron. The formation of this stable, colored complex serves as the basis for the comparative studies discussed herein.
The stoichiometry of this complex has been determined to be 1:3 (Fe(II):NAF) through methods such as the mole ratio method and Job's continuous variation.[1]
Caption: Schematic of the tris(this compound)iron(II) complex.
Comparative Selectivity: An Experimental Overview
Tolerance Limits of Interfering Divalent Cations
The tolerance limit is defined as the maximum concentration of a foreign ion that causes an error of no more than a specified amount (e.g., ±5%) in the determination of the target ion. A study by Demİrhan and Elmali provides the following tolerance limits for the determination of 2.5 µg/mL Fe(II) using this compound.[1][2]
| Interfering Cation | Tolerance Limit (µg/mL) | Molar Ratio (Interfering Ion / Fe(II)) |
| Co(II) | 5.70 | ~2.1 |
| Ni(II) | 2.90 | ~1.1 |
| Cu(II) | 4.40 | ~1.5 |
| Zn(II) | 3.10 | ~1.0 |
| Mn(II) | 4.50 | ~1.8 |
Analysis of Tolerance Data:
The data clearly indicates that this compound exhibits a commendable degree of selectivity for Fe(II). The tolerance for Co(II) is the highest among the tested transition metals, suggesting it is the least interfering of this group. Conversely, the selectivity over Ni(II) and Zn(II) is less pronounced, with these ions tolerated at approximately a 1:1 molar ratio with Fe(II). It is important to note that even with this selectivity, in matrices with high concentrations of these interfering ions, the use of masking agents may be necessary for accurate Fe(II) quantification.[1]
Experimental Protocols for Selectivity Determination
To empower researchers to validate and extend these findings, this section provides detailed experimental protocols for assessing the selectivity of this compound for Fe(II).
Synthesis of this compound
The synthesis of this compound is a multi-step process. The precursor, 5-nitro-1,10-phenanthroline, is first synthesized, followed by subsequent amination. While the specific publication detailing the final amination step by Gillis (1947) was not accessible for this review, the synthesis of the precursor is well-documented.
Step 1: Synthesis of 5-Nitro-1,10-phenanthroline (based on Richter and Smith, 1944) [3]
-
To a cooled solution of 1,10-phenanthroline in concentrated sulfuric acid, slowly add concentrated nitric acid while maintaining a low temperature.
-
Carefully heat the reaction mixture to promote nitration.
-
Pour the reaction mixture onto ice and neutralize with a suitable base (e.g., sodium hydroxide) to precipitate the crude 5-nitro-1,10-phenanthroline.
-
Filter, wash, and recrystallize the product to obtain pure 5-nitro-1,10-phenanthroline.
Step 2: Amination of 5-Nitro-1,10-phenanthroline (Conceptual Pathway)
The conversion of the 5-nitro derivative to this compound likely involves a nucleophilic aromatic substitution reaction where the nitro group at the 5-position activates the adjacent 6-position for amination. This is a common strategy in the synthesis of substituted phenanthrolines.
Caption: A conceptual workflow for the synthesis of this compound.
Spectrophotometric Determination of Fe(II) and Interference Studies
This protocol, adapted from Demİrhan and Elmali[1], allows for the determination of Fe(II) and the assessment of interference from other divalent cations.
Reagents and Equipment:
-
Standard Fe(II) solution (e.g., from ferrous ammonium sulfate)
-
This compound solution in ethanol
-
Standard solutions of interfering cations (Co(II), Ni(II), Cu(II), Zn(II), Mn(II))
-
Buffer solution (e.g., acetate buffer, pH 4.0)
-
UV-Vis Spectrophotometer
Protocol:
-
Preparation of Calibration Curve for Fe(II):
-
Prepare a series of standard Fe(II) solutions of known concentrations.
-
To each standard, add an excess of the this compound solution and the buffer solution.
-
Allow the color to develop for the optimal time (approximately 210 minutes at 20°C).[1]
-
Measure the absorbance of each solution at the wavelength of maximum absorbance (λ_max ≈ 520 nm).[1]
-
Plot a calibration curve of absorbance versus Fe(II) concentration.
-
-
Interference Study:
-
Prepare a set of solutions, each containing a fixed concentration of Fe(II) (e.g., 2.5 µg/mL).
-
To each solution, add an increasing concentration of one of the interfering cations.
-
Add the this compound solution and buffer as before.
-
Measure the absorbance at 520 nm.
-
Determine the concentration of the interfering ion that causes a significant deviation (e.g., >5%) from the expected absorbance of the Fe(II) solution alone. This is the tolerance limit.
-
Caption: Experimental workflow for determining the tolerance limits of interfering cations.
Conclusion and Future Perspectives
The available experimental data robustly supports the high selectivity of this compound for Fe(II) over other common divalent cations. The tolerance limits provide a practical quantitative measure of this selectivity, making it a valuable tool for applications where the selective determination or chelation of ferrous iron is critical.
However, to provide a more fundamental and universally comparable measure of selectivity, the determination of the stability constants for the complexes of this compound with Fe(II) and a range of other divalent metal ions is a crucial area for future research. This would allow for a more nuanced understanding of the thermodynamic basis of its selectivity and would greatly aid in the rational design of next-generation chelators with even further enhanced performance characteristics.
For professionals in drug development, the demonstrated selectivity of this ligand scaffold offers a promising starting point for the design of targeted iron chelators for the treatment of iron overload disorders or as components of diagnostic probes. Further in vitro and in vivo studies are warranted to explore its therapeutic and diagnostic potential.
References
- Demİrhan, N., & Elmali, F. T. (2003). Spectrophotometric Determination of Iron(II) with this compound. Turkish Journal of Chemistry, 27(3), 315-321.
- Richter, F., & Smith, G. F. (1944). Substituted 1,10-Phenanthrolines. Journal of the American Chemical Society, 66(3), 396–400.
- Demİrhan, N., & Tuncel Elmali, F. (2003). Spectrophotometric determination of iron(II) with this compound. Turkish Journal of Chemistry, 27(3), 315-321.
Sources
A Senior Application Scientist's Guide to High-Performance Iron Chelation in Certified Reference Materials: A Comparative Analysis of 5-Nitro-6-amino-1,10-phenanthroline and its Alternatives
In the exacting world of analytical science, the integrity of measurements is paramount. For researchers, scientists, and drug development professionals, Certified Reference Materials (CRMs) serve as the bedrock of quality control, ensuring the accuracy and traceability of instrumental analysis. The precise determination of elemental composition within these CRMs is a critical task, and for iron, a ubiquitous and vital element, the choice of chelating agent for spectrophotometric analysis can significantly impact the reliability of results.
This guide provides an in-depth technical comparison of 5-Nitro-6-amino-1,10-phenanthroline (NAF), a sensitive reagent for ferrous iron, with other established alternatives. We will explore the nuances of their performance, supported by experimental data, to empower you in selecting the optimal reagent for your specific application. Our focus will be on the practical application of these reagents in the context of CRM analysis, where accuracy and validation are non-negotiable.
The Critical Role of Iron Determination in Certified Reference Materials
Certified Reference Materials are meticulously characterized materials with one or more property values certified by a metrologically valid procedure, accompanied by an uncertainty at a stated level of confidence. They are indispensable for:
-
Method Validation: Establishing the performance characteristics of an analytical method, including accuracy, precision, linearity, and limits of detection and quantification.
-
Instrument Calibration: Ensuring the accuracy of analytical instrumentation.
-
Quality Control: Monitoring the ongoing performance of analytical measurements.
Given the importance of iron in various matrices, from geological and environmental samples to pharmaceutical and biological materials, the availability of high-quality CRMs for iron is essential. The analytical methods used to certify these materials, and subsequently for their routine analysis in laboratories, must be robust, reliable, and fit for purpose. Spectrophotometry, due to its accessibility, cost-effectiveness, and high sensitivity, remains a widely used technique for iron determination. The performance of this method is intrinsically linked to the choice of the chromogenic chelating agent.
In the Spotlight: this compound (NAF)
This compound, a derivative of the well-known 1,10-phenanthroline, has emerged as a highly sensitive reagent for the spectrophotometric determination of ferrous iron (Fe(II)). The introduction of the nitro (-NO2) and amino (-NH2) groups into the phenanthroline structure enhances its chromophoric properties, leading to a more intensely colored complex with Fe(II).
Mechanism of Action and Key Performance Characteristics
NAF reacts with ferrous iron in a 3:1 molar ratio to form a stable, colored complex. The reaction is typically carried out in a slightly acidic medium, and the resulting complex exhibits a distinct absorption maximum, allowing for its quantification.
A study by Demİrhan and Elmali (2003) provides key insights into the performance of NAF for the spectrophotometric determination of Fe(II).[1][2][3][4] The method is based on the formation of a colored product between Fe(II) and NAF, which proceeds quantitatively at 20°C in an acidic medium.[1][4] The key parameters are summarized below:
| Parameter | Value | Reference |
| Molar Ratio (NAF:Fe(II)) | 3:1 | [1][3][4] |
| Absorption Maximum (λmax) | 520 nm | [1][3][4] |
| Optimal pH | 4.0 | |
| Reaction Time | 210 minutes | [1][4] |
| Linear Range | 0.1 - 0.4 µg/mL | [1][4] |
| Molar Absorptivity | 13,900 L mol⁻¹ cm⁻¹ | [3] |
The higher molar absorptivity of the NAF-Fe(II) complex compared to that of the 1,10-phenanthroline-Fe(II) complex signifies its enhanced sensitivity, enabling the measurement of lower concentrations of iron.[3]
Interferences
A critical aspect of any analytical reagent is its selectivity. The study by Demİrhan and Elmali (2003) also investigated the interference of other metal ions on the determination of Fe(II) with NAF.[1][3][4] The results indicated that Co(II), Ni(II), and Cu(II) can interfere with the analysis. However, the tolerance limits for various cations have been reported, providing valuable information for method development.[1][4]
Comparative Analysis: NAF vs. Established Alternatives
While NAF demonstrates considerable promise, a comprehensive evaluation necessitates a comparison with other widely used reagents for iron determination. This section will focus on two prominent alternatives: Bathophenanthroline and Ferrozine .
Bathophenanthroline: The High-Sensitivity Contender
Bathophenanthroline (4,7-diphenyl-1,10-phenanthroline) is another derivative of 1,10-phenanthroline renowned for its high sensitivity in detecting ferrous iron. It forms a red-colored complex with Fe(II) that can be extracted into an organic solvent, thereby concentrating the analyte and enhancing the sensitivity of the measurement.
Key Performance Characteristics of Bathophenanthroline:
| Parameter | Value |
| Absorption Maximum (λmax) | 535 nm |
| Molar Absorptivity | ~22,400 L mol⁻¹ cm⁻¹ |
The significantly higher molar absorptivity of the bathophenanthroline-Fe(II) complex makes it a preferred choice for the determination of trace amounts of iron. Standard methods, such as ASTM D1068D, utilize bathophenanthroline for the photometric determination of iron in water. The complexation is typically carried out at a pH of 4.0 to 4.5.
Interferences with Bathophenanthroline:
Metal ions such as manganese, cadmium, copper, zinc, cobalt, nickel, chromium, and ruthenium can also form complexes with bathophenanthroline. However, in an acidic solution, most of these complexes are colorless and not extractable into the organic solvent, thus minimizing interference.
Ferrozine: The Water-Soluble Workhorse
Ferrozine (3-(2-pyridyl)-5,6-bis(4-phenylsulfonic acid)-1,2,4-triazine, disodium salt) is a highly water-soluble and sensitive reagent for the determination of ferrous iron. Its water solubility eliminates the need for solvent extraction, simplifying the analytical procedure.
Key Performance Characteristics of Ferrozine:
| Parameter | Value | Reference |
| Absorption Maximum (λmax) | 562 nm | [5][6][7][8] |
| Molar Absorptivity | ~27,900 L mol⁻¹ cm⁻¹ |
Interferences with Ferrozine:
While Ferrozine is highly selective for Fe(II), other metal ions can potentially interfere. However, the interference levels are generally low, and the use of masking agents can further enhance selectivity.
Performance in Certified Reference Materials: A Head-to-Head Comparison
The true test of an analytical reagent's utility lies in its performance with real-world samples, particularly with CRMs where the certified value provides a benchmark for accuracy. While direct comparative studies of NAF in a wide range of CRMs are not extensively documented in readily available literature, we can infer its potential performance based on its analytical characteristics and compare it with the documented performance of its alternatives.
A comparative study by Mandal et al. (2016) evaluated the performance of Ferrozine and 1,10-phenanthroline for determining the iron redox ratio in glass CRMs, including NIST-SRM 1831, NIST-SRM 89, and SARM 49. The study found that the Ferrozine method yielded a higher and more accurate redox ratio with a lower error limit compared to the 1,10-phenanthroline method. This suggests that for certain matrices, Ferrozine may offer superior performance.
Another study by Rahman et al. (2020) validated a spectrophotometric method for iron determination in an aqueous medium and successfully applied it to a Certified Reference Material solution of iron, demonstrating the viability of such methods for CRM analysis.
Based on the available data, a comparative summary of the key performance indicators for NAF, Bathophenanthroline, and Ferrozine is presented below:
| Feature | This compound (NAF) | Bathophenanthroline | Ferrozine |
| Sensitivity (Molar Absorptivity) | High (13,900 L mol⁻¹ cm⁻¹) | Very High (~22,400 L mol⁻¹ cm⁻¹) | Very High (~27,900 L mol⁻¹ cm⁻¹) |
| λmax | 520 nm[1][3][4] | 535 nm | 562 nm[5][6][7][8] |
| Solvent Extraction | Required | Required | Not Required |
| Selectivity | Good, but with some interferences | Good, enhanced by extraction | Excellent |
| Application in CRMs | Limited published data | Documented in standard methods | Documented in comparative studies |
Experimental Protocols
To facilitate the practical application of these reagents, detailed, step-by-step methodologies for the determination of iron in a certified reference material are provided below. These protocols are designed to be self-validating systems, incorporating best practices for analytical measurements.
General Workflow for Iron Determination in CRMs
The following diagram illustrates the general workflow for the spectrophotometric determination of iron in a solid certified reference material.
Caption: Decision tree for selecting an iron chelating agent.
Conclusion
The accurate determination of iron in certified reference materials is fundamental to ensuring the quality and reliability of analytical data across numerous scientific disciplines. While this compound offers high sensitivity for ferrous iron determination, a comprehensive evaluation of its performance in a wide array of CRMs is still warranted.
For routine analysis, Ferrozine stands out as a robust and convenient option due to its high sensitivity, excellent water solubility, and well-documented performance. Bathophenanthroline remains the reagent of choice for ultra-trace analysis where its exceptional sensitivity, enhanced by solvent extraction, is a distinct advantage.
This compound represents a valuable tool in the analytical chemist's arsenal, particularly when high sensitivity is required and solvent extraction is a viable option. Further research into its application for a broader range of certified reference materials will undoubtedly solidify its position as a high-performance chelating agent for iron analysis.
Ultimately, the selection of the optimal reagent requires a thorough understanding of the sample matrix, the expected analyte concentration, and the specific requirements of the analytical method. By leveraging the comparative data and protocols presented in this guide, researchers can make informed decisions to ensure the accuracy and integrity of their iron determinations in certified reference materials.
References
- Demirhan, N., & Elmali, F. T. (2003). Spectrophotometric Determination of Iron(II) with this compound. Turkish Journal of Chemistry, 27(3), 315-322.
- Mandal, B., Sinha, P. K., Sen, R., & Mandal, A. K. (2016). A Comparative Spectrophotometric Study Using Ferrozine and 1,10-Ortho-phenanthroline to Evaluate the Iron Redox Ratio (Fe2+/ΣFe) in Glass Prepared by Microwave Heating. Analytical Sciences, 32(5), 571-576.
- Rahman, M. M., Islam, M. S., & Biswas, B. (2020). Method validation on iron determination by spectrophotometric method in aqueous medium. Indian Journal of Chemistry - Section A, 59(6), 789-796.
-
ASTM D1068-17, Standard Test Methods for Iron in Water, ASTM International, West Conshohocken, PA, 2017,
- Stookey, L. L. (1970). Ferrozine---a new spectrophotometric reagent for iron. Analytical Chemistry, 42(7), 779-781.
- Gibbs, C. R. (1976). Characterization and application of ferrozine iron reagent as a ferrous iron indicator. Analytical Chemistry, 48(8), 1197-1201.
Sources
- 1. "Spectrophotometric Determination of Iron(II) with 5-Nitro-6-amino-1,10" by NEBAHAT DEMİRHAN and FİKRİYE TUNCEL ELMALI [journals.tubitak.gov.tr]
- 2. Spectrophotometric Determination of Iron(II) with this compound | Semantic Scholar [semanticscholar.org]
- 3. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 4. researchgate.net [researchgate.net]
- 5. atlas-medical.com [atlas-medical.com]
- 6. kamiyabiomedical.com [kamiyabiomedical.com]
- 7. adipogen.com [adipogen.com]
- 8. medichem-me.com [medichem-me.com]
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-Nitro-6-amino-1,10-phenanthroline
As researchers and drug development professionals, our work with novel chemical entities demands a profound respect for safety, grounded in a deep understanding of the materials we handle. This guide provides essential, field-tested protocols for the safe handling of 5-Nitro-6-amino-1,10-phenanthroline. The guidance herein is built on the foundational principle of "As Low As Reasonably Achievable" (ALARA) for chemical exposure. We will move beyond a simple checklist of equipment to explain the causality behind each procedural step, ensuring a self-validating system of safety that protects you, your colleagues, and your research.
The hazard profile for this compound is primarily derived from its structural analogs, particularly 5-Nitro-1,10-phenanthroline, and the general toxicological profiles of aromatic nitro and amino compounds. This approach allows us to establish a robust safety framework even in the absence of extensive specific data.
Hazard Profile and Risk Assessment
This compound is a solid, crystalline compound, likely yellow to brown in color.[1][2] The primary risks are associated with its presumed toxicity and physical form.
Key Hazards:
-
Acute Toxicity: Assumed to be harmful if swallowed, in contact with skin, or inhaled, based on its analog 5-Nitro-1,10-phenanthroline.[1][3]
-
Skin and Eye Irritation: Expected to cause skin irritation and serious eye irritation.[1][4] Direct contact can lead to localized inflammation and discomfort.
-
Respiratory Irritation: As a fine powder, it poses a significant risk of respiratory tract irritation if aerosolized.[2][4]
-
Unknown Long-Term Effects: As with many research chemicals, chronic toxicity data is unavailable. Aromatic nitro and amino compounds as a class can have long-term health effects, warranting stringent exposure controls.
This hazard profile dictates that all handling procedures must prevent contact with skin, eyes, and mucous membranes, and eliminate the possibility of inhalation.
The Core PPE Ensemble: Your Primary Defense
For standard laboratory operations such as weighing, preparing solutions, and running reactions, a baseline level of PPE is mandatory. This ensemble is designed to provide comprehensive protection against the anticipated hazards.
| PPE Category | Item | Specifications & Rationale |
| Eye & Face Protection | Chemical Safety Goggles | Must be tightly fitting with indirect ventilation to protect from dust and splashes.[4] Conforming to ANSI Z87.1 (US) or EN 166 (EU) standards is required.[4][5] |
| Face Shield | Required over safety goggles when handling larger quantities (>1g) or when there is a significant splash risk.[5][6] | |
| Hand Protection | Double Gloving: Inner & Outer | Inner Glove: Thinner nitrile glove for dexterity. Outer Glove: Thicker, chemical-resistant nitrile or neoprene gloves.[6] This provides robust protection; if the outer glove is compromised, the inner glove offers temporary protection while you retreat and decontaminate. |
| Body Protection | Flame-Resistant (FR) Lab Coat | A fully buttoned FR lab coat made of materials like Nomex® is recommended. While the compound is not rated as flammable, this protects against unforeseen reaction hazards and solvent flash fires.[5] |
| Closed-toe Shoes | Shoes must fully cover the feet. Perforated shoes or sandals are strictly forbidden.[6][7] | |
| Respiratory Protection | N/A (with engineering controls) | Standard handling of small quantities should be performed within a certified chemical fume hood, which serves as the primary respiratory protection.[1][3] |
Procedural Discipline: Donning and Doffing PPE
The sequence of putting on and taking off PPE is as critical as the equipment itself. An incorrect procedure can lead to self-contamination. The following workflow is designed to mitigate this risk.
Caption: Workflow for Donning and Doffing Personal Protective Equipment.
Rationale for the Doffing Sequence:
-
Outer Gloves: These are considered the most contaminated items and are removed first. Peel them off by grasping the cuff and turning them inside out, avoiding contact with bare skin.
-
Face Shield & Lab Coat: Remove by handling the cleaner, interior surfaces.
-
Goggles: Remove last among protective wear to ensure eye protection until you have fully left the immediate work area.
-
Inner Gloves: The last item to be removed, ensuring your hands remain protected throughout the doffing process.
Emergency Operations: Spills and Exposure
In the event of a spill or accidental exposure, the required PPE level increases. All laboratories handling this compound must have an emergency spill kit readily accessible.
Spill Response PPE: For cleaning a spill, in addition to the core PPE ensemble, respiratory protection is mandatory.
-
Respirator: A full-face respirator with combination organic vapor/P100 cartridges is required.[4] If exposure limits are exceeded or unknown, a self-contained breathing apparatus (SCBA) is the appropriate choice.[8][9]
-
Chemical-Resistant Suit/Apron & Boots: For larger spills, a disposable chemical-resistant coverall and chemical-resistant boots should be worn over the standard lab attire to prevent saturation of clothing.[6][8]
First Aid & Exposure Protocol:
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. Do not use mouth-to-mouth resuscitation.[4] Seek immediate medical attention.[1][3]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[1][4]
-
Eye Contact: Rinse cautiously with water for several minutes, holding the eyelids open.[1] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[1][4]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and call a poison control center or physician immediately.[1][3]
Decontamination and Disposal
Proper disposal is a critical final step in the handling process. All waste is considered hazardous.
-
Used PPE: All disposable PPE (gloves, coveralls) should be collected in a designated, sealed hazardous waste container.
-
Chemical Waste: The compound itself and any contaminated materials (e.g., pipette tips, weighing paper) must be disposed of in a clearly labeled, sealed container.
-
Disposal Plan: All waste must be disposed of through an approved waste disposal plant, following all local, state, and federal regulations.[1][4][10] Never dispose of this chemical down the drain.
By adhering to these detailed protocols, you build a culture of safety that extends beyond mere compliance. You create a research environment where scientific advancement and personal well-being are held in equal, paramount regard.
References
-
DuPont. (2022, September 30). SafeSPEC™ Tutorial: Practical PPE Selection for Nitric Acid & Flame Hazard. YouTube. [Link]
-
CHEMM. Personal Protective Equipment (PPE). [Link]
-
U.S. Environmental Protection Agency (EPA). (2022, September 12). Personal Protective Equipment. [Link]
-
Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals. [Link]
-
Fisher Scientific. (2025, December 21). Safety Data Sheet: 5-Nitro-1,10-phenanthroline. [Link]
-
Health and Safety Authority. A Guide to Non-Respiratory Personal Protective Equipment (PPE) for use with Chemical Agents in the Workplace. [Link]
-
Chem-Supply. (2018, September 3). Safety Data Sheet: 1,10-PHENANTHROLINE Monohydrate. [Link]
-
Seton. (2024, April 25). Discover the Various Types of PPE for Optimal Chemical Safety. [Link]
-
Bernardo Ecenarro. Recommended PPE to handle chemicals. [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. 5-Nitro-1,10-phenanthroline = 97 , crystalline 4199-88-6 [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. echemi.com [echemi.com]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 8. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 9. epa.gov [epa.gov]
- 10. shop.chemsupply.com.au [shop.chemsupply.com.au]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
